molecular formula C6H2Cl2N2S B102914 2,4-Dichlorothieno[2,3-d]pyrimidine CAS No. 18740-39-1

2,4-Dichlorothieno[2,3-d]pyrimidine

Cat. No.: B102914
CAS No.: 18740-39-1
M. Wt: 205.06 g/mol
InChI Key: HRXNGIQKOWQHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H2Cl2N2S and its molecular weight is 205.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXNGIQKOWQHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480926
Record name 2,4-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18740-39-1
Record name 2,4-Dichlorothieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18740-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichlorothieno[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,4-dichlorothieno[2,3-d]pyrimidine, a key intermediate in the development of novel therapeutic agents. The document details the prevalent synthetic routes, experimental protocols, and key analytical data for this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its fused thienopyrimidine core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors for anticancer therapy. The two chlorine atoms at the 2- and 4-positions are readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to modulate pharmacological activity. This document outlines the common synthetic methodologies and provides a summary of its characteristic analytical data.

Synthesis of this compound

The most common and established method for the synthesis of this compound involves the chlorination of a thieno[2,3-d]pyrimidine-2,4-diol or its tautomeric dione form. This transformation is typically achieved using a strong chlorinating agent, most notably phosphorus oxychloride (POCl₃).

The overall synthetic workflow can be visualized as a two-step process, starting from the formation of the thieno[2,3-d]pyrimidine-2,4-diol, followed by its conversion to the target dichlorinated product.

Synthesis_Workflow cluster_0 Step 1: Formation of Thieno[2,3-d]pyrimidine-2,4-diol cluster_1 Step 2: Chlorination A Methyl 2-aminothiophene-3-carboxylate C Thieno[2,3-d]pyrimidine-2,4-diol A->C Heat (200°C) B Urea B->C D Thieno[2,3-d]pyrimidine-2,4-diol F This compound D->F Heat (115-120°C) Optional: DMF or DIPEA E Phosphorus Oxychloride (POCl3) E->F

A high-level overview of the synthesis of this compound.

Experimental Protocols

Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol

This procedure outlines the formation of the precursor required for the final chlorination step.

  • Reaction Setup : A mixture of methyl 2-aminothiophene-3-carboxylate (0.13 mol, 20 g) and urea (1 mol, 60 g) is combined in a suitable reaction vessel.[1]

  • Heating : The mixture is heated to 200°C for 2 hours, during which it forms a clear, brown molten mass that solidifies upon standing.[1]

  • Work-up : The solid product is dissolved in warm 1 N sodium hydroxide.

  • Acidification : The solution is then acidified with 2 N hydrochloric acid, leading to the precipitation of the product.

  • Isolation and Purification : The crystalline precipitate is collected by vacuum filtration and recrystallized from water to yield thieno[2,3-d]pyrimidine-2,4-diol.[1]

Synthesis of this compound

The following protocol describes the chlorination of the thieno[2,3-d]pyrimidine-2,4-diol.

  • Reaction Setup : Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (2.5 g, 0.012 mol) is suspended in phosphorus oxychloride (POCl₃, 20 mL).[2] A catalytic amount of N,N-dimethylformamide (DMF) (one drop) is added.[2]

  • Heating : The reaction mixture is heated to 115°C and maintained at this temperature for 8 hours.[2]

  • Quenching : After completion, the reaction is cooled to room temperature and slowly poured into an ice-water mixture (500 g).[2]

  • Isolation : The resulting solid product is collected by filtration.[2]

  • Purification : The crude solid is dissolved in dichloromethane (CH₂Cl₂). Any insoluble material is removed by filtration. The filtrate is then concentrated under reduced pressure to yield this compound.[2]

An alternative workup involves removing excess POCl₃ by distillation under reduced pressure, dissolving the residue in chloroform, and partitioning with water. The aqueous phase is then basified and extracted with chloroform. The combined organic layers are washed, dried, and concentrated.[3][4]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. The following tables summarize the key characterization data reported in the literature.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₆H₂Cl₂N₂S[2]
Molecular Weight205.06 g/mol [2]
AppearancePale yellow crystalline powder[2]
Melting Point161-162°C[1][5]
Boiling Point274.8 ± 22.0 °C (Predicted)[2]
Density1.662 ± 0.06 g/cm³ (Predicted)[2]
Spectroscopic Data

¹H NMR Spectroscopy

SolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
DMSO-d₆8.16d3.4Ar-H[2]
7.62d3.4Ar-H[2]
CDCl₃7.65d6.5Ar-H[1]
7.45d6.5Ar-H[1]
CDCl₃6.98d7.0Ar-H[5]
7.39d7.0Ar-H[5]

¹³C NMR Spectroscopy

SolventChemical Shifts (δ) ppmReference
CDCl₃123.03, 126.11, 126.92, 153.62, 154.75, 161.67[1][5]

Mass Spectrometry

Techniquem/zInterpretationReference
ESI-MS205.1[M+H]⁺[2]
GC-MS204, 206, 208(M)⁺, (M+2)⁺, (M+4)⁺ (9:6:1 ratio indicates two chlorine atoms)[1]
LC-MS205, 207, 209[M+H]⁺, [M+H+2]⁺, [M+H+4]⁺ (9:6:1 ratio indicates two chlorine atoms)[5]

Infrared (IR) Spectroscopy

Sample PreparationWavenumber (cm⁻¹)AssignmentReference
KBr3110Aromatic C-H stretch[1][5]
1660Aromatic C=C stretch[1][5]
740C-Cl stretch[1][5]

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocols and tabulated analytical data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The straightforward and scalable synthesis makes this compound a readily accessible building block for the creation of novel and complex molecular architectures with potential therapeutic applications.

References

Spectroscopic Profile of 2,4-Dichlorothieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,4-Dichlorothieno[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

Chemical Formula: C₆H₂Cl₂N₂S[3]

Molecular Weight: 205.06 g/mol [4][5]

Appearance: Pale yellow crystalline powder.[4]

Melting Point: 161-162°C[6][7]

CAS Number: 18740-39-1[4]

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are summarized in the table below.

Wavenumber (cm⁻¹)AssignmentReference
3110Aromatic C-H Stretch[6][7]
1660Aromatic C=C Stretching[6][7]
740C-Cl Stretch[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound in CDCl₃ shows two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentReference
7.39d7.0Ar-H[6]
6.98d7.0Ar-H[6]

In DMSO-d₆, the chemical shifts are observed at δ 8.16 (d, J = 3.4 Hz) and 7.62 (d, J = 3.4 Hz).[4]

The ¹³C NMR spectrum in CDCl₃ confirms the presence of six distinct carbon atoms in the structure.

Chemical Shift (δ) ppmAssignmentReference
161.67C[6]
154.75C[6]
153.62C[6]
126.92CH[6]
126.11C[6]
123.03CH[6]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The presence of two chlorine atoms is confirmed by the characteristic isotopic pattern in the mass spectrum.

m/zIonRelative Intensity RatioReference
205[M+H]⁺9[6]
207[M+2]6[6]
209[M+4]1[6]

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the treatment of thieno[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃).[4][6][7]

Procedure:

  • A mixture of thieno[2,3-d]pyrimidine-2,4-diol and phosphorus oxychloride is refluxed for several hours.[4][6]

  • After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.[4]

  • The reaction mixture is then carefully poured into ice-water.[4]

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.[7]

  • The crude product can be recrystallized from a suitable solvent such as ethanol to yield pure this compound.[7]

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of the synthesized this compound is outlined below.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure Structural Elucidation IR->Structure NMR->Structure MS->Structure

General workflow for the synthesis and spectroscopic analysis.
Instrumentation

  • IR Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer is typically used. The sample is prepared as a KBr pellet.[6][7]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.[6][7] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.[4][6]

  • Mass Spectrometry: Low-resolution mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) source.[4][6]

Role in Drug Development

Thieno[2,3-d]pyrimidine derivatives are recognized as important scaffolds in medicinal chemistry due to their structural similarity to purine bases.[2] They have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] this compound serves as a versatile starting material for the synthesis of these more complex and potentially therapeutic molecules. The two chlorine atoms are reactive sites that can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[2]

The logical progression from a key intermediate to a potential drug candidate is depicted in the following diagram.

G Role in Drug Discovery Intermediate This compound Derivatization Chemical Derivatization (Nucleophilic Substitution) Intermediate->Derivatization Library Library of Thieno[2,3-d]pyrimidine Derivatives Derivatization->Library Screening Biological Screening (e.g., Anticancer Assays) Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead

Logical flow from a chemical intermediate to a drug lead.

References

An In-depth Technical Guide to 2,4-Dichlorothieno[2,3-d]pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichlorothieno[2,3-d]pyrimidine is a pivotal heterocyclic intermediate, serving as a versatile scaffold in the synthesis of a wide array of biologically active compounds. Its unique thieno[2,3-d]pyrimidine core, a bioisostere of purine, makes it a compound of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its application in targeting key signaling pathways in drug discovery.

Physical and Chemical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a thiophene ring fused to a pyrimidine ring, with two reactive chlorine atoms at the 2 and 4 positions, which are susceptible to nucleophilic substitution.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₂Cl₂N₂S[2]
Molecular Weight 205.06 g/mol [2]
CAS Number 18740-39-1[2]
Appearance Solid[1]
Melting Point 161-162 °C[3]
Boiling Point 274.8±22.0 °C (Predicted)[2]
Density 1.662±0.06 g/cm³ (Predicted)[2]
InChI Key HRXNGIQKOWQHCX-UHFFFAOYSA-N[1]
SMILES Clc1nc(Cl)c2ccsc2n1[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.39 (d, J=7.0 Hz, 1H, Ar-H), 6.98 (d, J=7.0 Hz, 1H, Ar-H)[3]
¹H NMR (400 MHz, DMSO-d₆) δ 8.16 (d, J = 3.4 Hz, 1H, Ar-H), 7.62 (d, J = 3.4 Hz, 1H, Ar-H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 161.67, 154.75, 153.62, 126.92, 126.11, 123.03[3]
IR (KBr, cm⁻¹) 3110 (Ar C-H), 1660 (Ar C=C), 740 (C-Cl)[3]
LC-MS (ESI) m/z: 205.1 [M+H]⁺, 207 (M+2), 209 (M+4)[2][3]

Experimental Protocols

The following sections detail key experimental procedures for the synthesis of this compound and its subsequent derivatization.

Synthesis of this compound

The most common and effective method for synthesizing this compound involves the chlorination of its corresponding dihydroxy precursor, thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of Thieno[2,3-d]pyrimidine-2,4-diol cluster_1 Step 2: Chlorination start1 Methyl 2-aminothiophene-3-carboxylate + Urea process1 Heat at 200°C for 2 hours start1->process1 product1 Thieno[2,3-d]pyrimidine-2,4-diol process1->product1 start2 Thieno[2,3-d]pyrimidine-2,4-diol product1->start2 Proceed to chlorination reagents2 POCl₃, DMF (cat.) process2 Heat to 115°C for 8-10 hours start2->process2 reagents2->process2 workup Quench with ice-water process2->workup filtration Filter solid product workup->filtration dissolution Dissolve in CH₂Cl₂ filtration->dissolution purification Filter insolubles, concentrate filtrate dissolution->purification product2 This compound purification->product2

Caption: Synthetic pathway for this compound.

Detailed Protocol:

  • Preparation of Thieno[2,3-d]pyrimidine-2,4-diol: A mixture of methyl 2-aminothiophene-3-carboxylate (0.13 mol) and urea (1 mol) is heated at 200°C for 2 hours. The resulting solid is then recrystallized to yield thieno[2,3-d]pyrimidine-2,4-diol.[4]

  • Chlorination: Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (0.012 mol) and a catalytic drop of N,N-dimethylformamide (DMF) are added to phosphorus oxychloride (POCl₃, 20 mL).[2]

  • The reaction mixture is heated to 115°C and maintained for 8 hours.[2]

  • After completion, the mixture is cooled to room temperature and slowly poured into an ice-water mixture (500 g).[2]

  • The precipitated solid is collected by filtration and dissolved in dichloromethane (CH₂Cl₂).[2]

  • Any insoluble material is removed by filtration. The filtrate is then concentrated under reduced pressure to yield this compound.[2]

Nucleophilic Aromatic Substitution (SₙAr) at the C4 Position

The chlorine atom at the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is a key feature of its chemistry and is widely exploited in synthesis.

General Protocol for Reaction with Amines:

  • To a stirred solution of this compound (1 mmol) and a base such as N,N-Diisopropylethylamine (DIPEA) (1.3 mmol) in a suitable solvent like tert-Butanol (15 mL) at room temperature, the desired substituted amine (1 mmol) is added.[4]

  • The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr) reactions. The two chlorine atoms can be displaced sequentially, often with high regioselectivity, allowing for the controlled introduction of different functional groups.

Regioselectivity of Nucleophilic Substitution:

Generally, nucleophilic attack occurs preferentially at the C4 position. This is attributed to the higher LUMO coefficient at C4 compared to C2, making it more electrophilic. The proximity of the C2 position to two ring nitrogens may also contribute to steric hindrance and/or electronic repulsion with the incoming nucleophile.

Synthetic Utility:

This compound is a cornerstone for building libraries of substituted thienopyrimidines. By reacting it with various nucleophiles (amines, alcohols, thiols, etc.), researchers can generate a diverse range of derivatives for biological screening. Subsequent reactions, such as Suzuki or Stille couplings, can be performed on the remaining chlorine atom to further elaborate the molecular structure.

Logical Flow for Derivatization:

G cluster_0 Primary Nucleophilic Substitution (C4) cluster_1 Secondary Functionalization (C2) start This compound reaction1 SₙAr with R¹-NH₂ start->reaction1 product1 2-Chloro-4-(amino-R¹)-thieno[2,3-d]pyrimidine reaction1->product1 reaction2a SₙAr with R²-XH (X = O, S, NH) product1->reaction2a reaction2b Suzuki Coupling with R³-B(OH)₂ product1->reaction2b product2a 2-(X-R²)-4-(amino-R¹)-thieno[2,3-d]pyrimidine reaction2a->product2a product2b 2-(R³)-4-(amino-R¹)-thieno[2,3-d]pyrimidine reaction2b->product2b

Caption: Derivatization strategy for this compound.

Role in Drug Discovery and Targeted Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[5] The this compound scaffold is a key starting material for many of these inhibitors.

Targeted Kinases and Pathways:

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis. Several thieno[2,3-d]pyrimidine-based compounds have been developed as potent VEGFR-2 inhibitors.[1][6]

  • CDK4: Cyclin-Dependent Kinase 4 is a crucial enzyme that, in complex with Cyclin D1, drives the cell cycle from the G1 to the S phase. Inhibitors of CDK4 can halt cell proliferation and are a validated strategy in cancer therapy. Thieno[2,3-d]pyrimidin-4-yl hydrazone derivatives have been identified as CDK4 inhibitors.[7]

  • FLT3: Fms-like Tyrosine Kinase 3 is often mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation. Thienopyrimidine-based analogues have shown a promising inhibitory profile against FLT3.[5]

  • One-Carbon Metabolism: Beyond kinases, derivatives of the related 6-substituted thieno[2,3-d]pyrimidines have been shown to act as antifolates, inhibiting key enzymes in the de novo purine biosynthesis pathway, such as GARFTase and AICARFTase, as well as the mitochondrial enzyme SHMT2. This multi-targeted approach can effectively starve cancer cells of the necessary building blocks for proliferation.[8]

Signaling Pathway Inhibition by Thieno[2,3-d]pyrimidine Derivatives:

G cluster_kinase Kinase Inhibition Pathways cluster_metabolism Metabolic Inhibition Pathway scaffold Thieno[2,3-d]pyrimidine Derivatives VEGFR2 VEGFR-2 scaffold->VEGFR2 inhibits CDK4 Cyclin D1/CDK4 scaffold->CDK4 inhibits FLT3 FLT3 scaffold->FLT3 inhibits GARFTase GARFTase / AICARFTase scaffold->GARFTase inhibits SHMT2 SHMT2 scaffold->SHMT2 inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes CellCycle G1/S Transition CDK4->CellCycle promotes Proliferation Cell Proliferation FLT3->Proliferation promotes PurineSynth Purine Synthesis GARFTase->PurineSynth required for OneCarbon Mitochondrial 1C Metabolism SHMT2->OneCarbon required for

Caption: Targeted signaling pathways inhibited by thienopyrimidine derivatives.

Conclusion

This compound is a high-value synthetic intermediate with well-defined physical and chemical properties. Its predictable reactivity, particularly the regioselective nucleophilic substitution at the C4 position, makes it an ideal starting point for the synthesis of diverse chemical libraries. The demonstrated success of its derivatives as potent and selective inhibitors of key oncogenic pathways, including kinase signaling and cellular metabolism, underscores its continued importance for researchers, scientists, and professionals in the field of drug development. This guide provides the foundational knowledge required to effectively utilize this powerful scaffold in the pursuit of novel therapeutics.

References

The Medicinal Chemistry of Thieno[2,3-d]pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine.[1][2] This structural similarity to the fundamental components of DNA and RNA has made it a fertile ground for the discovery of novel therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the medicinal chemistry of thieno[2,3-d]pyrimidines, with a focus on their synthesis, structure-activity relationships (SAR), and applications in drug discovery. We delve into their roles as potent inhibitors of various key biological targets implicated in a range of pathologies, including cancer, inflammation, and central nervous system disorders.[1] This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, curated quantitative data, and visualizations of critical biological pathways and experimental workflows to facilitate further exploration and exploitation of this versatile scaffold.

Introduction: The Thieno[2,3-d]pyrimidine Core

The thieno[2,3-d]pyrimidine core is a fused bicyclic heterocycle composed of a thiophene ring fused to a pyrimidine ring. This arrangement confers a unique electronic and structural profile that allows for diverse interactions with biological macromolecules.[2] The π-rich nature of the thiophene ring, combined with the hydrogen bonding capabilities of the pyrimidine moiety, provides a versatile template for designing targeted inhibitors.[3] The scaffold's resemblance to adenine enables it to effectively mimic this crucial biological molecule, leading to interactions with a wide array of enzymes and receptors that recognize purine-based substrates.[1]

The broad spectrum of biological activities exhibited by thieno[2,3-d]pyrimidine derivatives is a testament to their chemical tractability and their ability to be functionalized at various positions. This allows for the fine-tuning of their physicochemical properties and biological activities, making them ideal candidates for drug discovery and development programs. The core can be extensively decorated with a variety of substituents, leading to the generation of large and diverse chemical libraries for high-throughput screening.

Synthetic Strategies

The construction of the thieno[2,3-d]pyrimidine scaffold is primarily achieved through a convergent synthetic strategy that first involves the synthesis of a substituted 2-aminothiophene, followed by the annulation of the pyrimidine ring.

Synthesis of the 2-Aminothiophene Intermediate: The Gewald Reaction

A cornerstone in the synthesis of the thieno[2,3-d]pyrimidine core is the Gewald multicomponent reaction. This robust and efficient one-pot synthesis produces highly functionalized 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

G ketone Ketone/Aldehyde intermediate Knoevenagel Condensation Product ketone->intermediate nitrile Active Methylene Nitrile nitrile->intermediate sulfur Elemental Sulfur thiophene 2-Aminothiophene-3-carbonitrile/-carboxylate sulfur->thiophene base Base (e.g., Morpholine) base->intermediate intermediate->thiophene

Caption: General workflow of the Gewald reaction.

Cyclization to the Thieno[2,3-d]pyrimidine Core

Once the 2-aminothiophene intermediate is synthesized, the pyrimidine ring is constructed through cyclization with an appropriate one-carbon synthon. Common reagents for this transformation include formamide, which leads to the formation of thieno[2,3-d]pyrimidin-4-ones, or a two-step process involving reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by treatment with an amine, which can lead to a variety of 4-substituted thieno[2,3-d]pyrimidines via a Dimroth rearrangement.

G thiophene 2-Aminothiophene-3-carbonitrile pyrimidinone Thieno[2,3-d]pyrimidin-4-one thiophene->pyrimidinone Heat imidamide Intermediate Imidamide thiophene->imidamide formamide Formamide formamide->pyrimidinone dmf_dma DMF-DMA dmf_dma->imidamide amine Amine (R-NH2) pyrimidine 4-Amino-thieno[2,3-d]pyrimidine amine->pyrimidine imidamide->pyrimidine Dimroth Rearrangement

Caption: Cyclization strategies for thieno[2,3-d]pyrimidine synthesis.

Key Biological Targets and Structure-Activity Relationships

Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of a multitude of biological targets, with a significant focus on protein kinases due to their crucial role in cellular signaling and the pathogenesis of cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several thieno[2,3-d]pyrimidine-based compounds have been identified as potent VEGFR-2 inhibitors.[4][5]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P P VEGFR2->P signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P->signaling angiogenesis Angiogenesis signaling->angiogenesis inhibitor Thieno[2,3-d]pyrimidine Inhibitor inhibitor->VEGFR2

Caption: Inhibition of VEGFR-2 signaling by thieno[2,3-d]pyrimidines.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundR1R2IC50 (µM) vs. VEGFR-2Reference
17f 4-fluorophenyl4-(N,N-dimethylamino)phenyl0.23[4]
Sorafenib --0.23[4]

Structure-Activity Relationship Summary: For potent VEGFR-2 inhibition, the presence of a substituted phenyl group at the 4-position of the pyrimidine ring is often crucial. The nature and position of substituents on this phenyl ring significantly influence the inhibitory activity. For instance, compound 17f , with a 4-fluorophenyl group, exhibits potent activity comparable to the approved drug Sorafenib.[4]

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[6] Dysregulation of EGFR signaling, often through mutations, is a hallmark of many cancers, including non-small cell lung cancer. Thieno[2,3-d]pyrimidines have emerged as a promising scaffold for the development of both wild-type and mutant-selective EGFR inhibitors.[6]

G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P signaling Downstream Signaling (e.g., RAS/RAF/MEK/ERK) P->signaling proliferation Cell Proliferation signaling->proliferation inhibitor Thieno[2,3-d]pyrimidine Inhibitor inhibitor->EGFR

Caption: Inhibition of EGFR signaling by thieno[2,3-d]pyrimidines.

Table 2: In Vitro EGFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundR1 (at C2)R2 (at N4)IC50 (µM) vs. EGFR (WT)IC50 (µM) vs. EGFR (T790M)Reference
7a 4-methoxyphenyl3-chloro-4-fluorophenyl0.0480.092
Gefitinib --0.0211.2

Structure-Activity Relationship Summary: For EGFR inhibitors based on the thieno[2,3-d]pyrimidine scaffold, the substitution pattern at the 2- and 4-positions is critical for high potency. An anilino moiety at the 4-position is a common feature, with substitutions on this ring modulating activity against both wild-type and mutant forms of EGFR. Compound 7a , for example, demonstrates potent inhibition of both wild-type and the T790M resistance mutant of EGFR.[7]

Phosphoinositide 3-kinase (PI3K)

The PI3K signaling pathway is a central regulator of cell growth, proliferation, and survival.[8] Aberrant activation of this pathway is one of the most common events in human cancers. The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop inhibitors of various PI3K isoforms.[6][8]

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt signaling Downstream Signaling (e.g., mTOR, Bad) Akt->signaling survival Cell Survival & Proliferation signaling->survival inhibitor Thieno[2,3-d]pyrimidine Inhibitor inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway.

Table 3: In Vitro PI3K Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundR Group (on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Reference
IIIa 3-OH6270[6]
VIb 3-OH, 5-OCH37284[6]
IIIb 4-OH<40<40[6]

Structure-Activity Relationship Summary: In the 2-aryl-4-morpholinothieno[2,3-d]pyrimidine series, the substitution pattern on the 2-aryl ring is a key determinant of PI3K inhibitory activity. A hydroxyl group at the 3-position of the phenyl ring appears to be favorable for activity against PI3Kβ and PI3Kγ isoforms, as seen in compounds IIIa and VIb .[6]

Other Notable Targets

The versatility of the thieno[2,3-d]pyrimidine scaffold has led to its exploration against a range of other important drug targets, including:

  • FMS-like tyrosine kinase 3 (FLT3): A key target in acute myeloid leukemia.[2]

  • Phosphodiesterase 4 (PDE4): A target for inflammatory diseases.[9]

  • Topoisomerase II: An essential enzyme in DNA replication and a target for cancer chemotherapy.[10]

  • Gonadotropin-releasing hormone (GnRH) receptor: A target for reproductive diseases.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative thieno[2,3-d]pyrimidine and for key biological assays used in their evaluation.

Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Gewald Reaction Protocol)

G start Start mix Mix cyclohexanone, malononitrile, sulfur, and morpholine in ethanol start->mix reflux Reflux the mixture mix->reflux cool Cool to room temperature reflux->cool filter Collect precipitate by filtration cool->filter wash Wash with cold ethanol filter->wash dry Dry the product wash->dry end End dry->end

Caption: Experimental workflow for the Gewald reaction.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol) and a catalytic amount of morpholine (2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Reflux the reaction mixture for 2 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

In Vitro VEGFR-2 Kinase Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain. The amount of ATP consumed in the reaction is quantified using a luminescence-based detection system.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

The thieno[2,3-d]pyrimidine scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. Its structural analogy to purines, coupled with its synthetic accessibility, has enabled the discovery of a wide range of potent and selective inhibitors for various therapeutic targets. The extensive research into the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives has provided a solid foundation for the rational design of new drug candidates. The detailed experimental protocols and curated data presented in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable heterocyclic system. As our understanding of the molecular basis of diseases continues to grow, the thieno[2,3-d]pyrimidine scaffold is poised to play an even more significant role in the development of next-generation targeted therapies.

References

Structure-activity relationship of 2,4-Dichlorothieno[2,3-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Structure-Activity Relationship of 2,4-Dichlorothieno[2,3-d]pyrimidine Analogs for Researchers, Scientists, and Drug Development Professionals.

The thieno[2,3-d]pyrimidine core, a bioisostere of the purine nucleus, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been extensively explored for the development of potent inhibitors targeting a variety of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer. This technical guide delves into the structure-activity relationships (SAR) of analogs derived from the this compound starting material, providing a comprehensive overview of the key structural modifications that influence their inhibitory potency and selectivity against prominent kinase targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Structure-Activity Relationship (SAR) Analysis

The this compound core offers two primary points for chemical modification, the C2 and C4 positions. The chlorine atoms at these positions are readily displaced by various nucleophiles, allowing for the synthesis of a diverse library of analogs. The nature of the substituents at these positions plays a critical role in determining the compound's affinity and selectivity for the ATP-binding pocket of different kinases.

Substitutions at the C4 Position

The C4 position is often explored for introducing moieties that can interact with the hinge region of the kinase domain. Typically, aniline derivatives are incorporated at this position.

  • Impact of Anilino Substituents on EGFR Inhibition: For EGFR inhibitors, the presence of a 4-anilino moiety is crucial for activity. The substitution pattern on this aniline ring significantly modulates the inhibitory potency. For instance, the incorporation of small, electron-donating groups like a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.

Substitutions at the C2 Position

The C2 position is frequently modified to interact with the solvent-exposed region of the kinase active site.

  • Influence of C2-Aryl Groups on PI3K Inhibition: In the context of PI3K inhibitors, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated. The substitution pattern on the 2-aryl ring is a key determinant of their biological activity. A hydroxyl group at the 3-position of the 2-phenyl ring has been shown to be favorable for potent PI3K inhibition.

Quantitative Data Presentation

To facilitate a clear comparison of the inhibitory activities of various 2,4-disubstituted thieno[2,3-d]pyrimidine analogs, the following tables summarize the reported IC50 values against key kinase targets.

Table 1: SAR of 2,4-Disubstituted Thieno[2,3-d]pyrimidine Analogs as EGFR Inhibitors

Compound IDC2-SubstituentC4-SubstituentEGFR (wild-type) IC50 (nM)EGFR (T790M) IC50 (nM)
5b 4-methoxyphenyl3-ethynylaniline37.19204.10[1]
7a 4-methoxyphenyl3-chloro-4-fluoroaniline--
B1 -4-(4-acryloylpiperazin-1-yl)aniline>100013[2]

Note: Data is compiled from various sources and experimental conditions may differ.

Table 2: SAR of 2,4-Disubstituted Thieno[2,3-d]pyrimidine Analogs as PI3K Inhibitors

Compound IDC2-SubstituentC4-SubstituentPI3Kβ (% Inhibition @ 10 µM)PI3Kγ (% Inhibition @ 10 µM)
IIIa 3-hydroxyphenylmorpholine6270[2][3]
VIb 3-hydroxy-5-methoxyphenylmorpholine7284[2]
IIIb 4-hydroxyphenylmorpholine<40<40[2][3]
VIc 4-hydroxy-5-methoxyphenylmorpholine50<40[2][3]
IIIk 3-methoxyphenylmorpholine<4048[2][3]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound analogs are provided below.

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • EGFR Kinase Enzyme System (recombinant human EGFR, substrate, reaction buffer)

  • ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)

  • Test compounds (dissolved in DMSO)

  • ATP

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, EGFR enzyme, and substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

PI3K Kinase Inhibition Assay (HTRF® Assay)

This homogeneous time-resolved fluorescence (HTRF) assay measures the production of PIP3, the product of the PI3K reaction.

Materials:

  • PI3K enzyme (e.g., PI3Kα, β, or γ)

  • PIP2 substrate

  • ATP

  • HTRF® detection reagents (e.g., biotin-PIP3, europium-labeled antibody, streptavidin-XL665)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add the PI3K enzyme and PIP2 substrate to the wells.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection process.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader (measuring fluorescence at two different wavelengths).

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 values.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound analogs and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Analog Thieno_Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by thieno[2,3-d]pyrimidine analogs.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Analog Thieno_Pyrimidine->PI3K Inhibits PI3K->PIP2 Phosphorylates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.

Experimental_Workflow Start Start: this compound Synthesis Synthesis of Analogs (C2 & C4 Substitution) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical_Assay In vitro Kinase Inhibition Assay (e.g., EGFR, PI3K) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., MTT, Cell Cycle, Apoptosis) Purification->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End Preclinical Candidate In_Vivo_Studies->End

Caption: General experimental workflow for SAR studies of thieno[2,3-d]pyrimidine analogs.

References

A Technical Guide to the Synthesis of 2-Substituted Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system of significant interest in medicinal chemistry and drug discovery.[1][2] Structurally analogous to purine bases like adenine, these compounds are recognized as bioisosteres that can interact with a wide array of biological targets.[1][2][3] This has led to the development of thieno[2,3-d]pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4] This guide provides an in-depth overview of the core synthetic strategies, detailed experimental protocols, and key data for the preparation of 2-substituted thieno[2,3-d]pyrimidine derivatives.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and versatile strategy for synthesizing the thieno[2,3-d]pyrimidine core involves a two-step sequence:

  • Formation of a 2-Aminothiophene Intermediate: This is typically achieved via the Gewald multicomponent reaction, which efficiently constructs the substituted thiophene ring.[1][4]

  • Annulation of the Pyrimidine Ring: The 2-aminothiophene intermediate is then cyclized with various reagents to form the fused pyrimidine ring, allowing for the introduction of substituents at the 2-position.[1][5]

Part 1: Synthesis of the Key Intermediate via Gewald Reaction

The Gewald reaction is a one-pot multicomponent reaction that synthesizes a substituted 2-aminothiophene from a ketone or aldehyde, an α-cyano ester or malononitrile, and elemental sulfur, typically in the presence of a basic catalyst.[1][6][7] This reaction is fundamental to thieno[2,3-d]pyrimidine synthesis as it provides the crucial 2-amino-3-cyanothiophene precursor.[1][4][8]

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Ketone Ketone / Aldehyde Catalyst Base Catalyst (e.g., Triethylamine, Morpholine) Ketone->Catalyst Nitrile Activated Nitrile (e.g., Malononitrile) Nitrile->Catalyst Sulfur Elemental Sulfur (S₈) Sulfur->Catalyst Solvent Solvent (e.g., Ethanol, DMF) Catalyst->Solvent Heat Heating / Reflux Solvent->Heat Intermediate 2-Aminothiophene-3-carbonitrile Heat->Intermediate Gewald Reaction

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]

This protocol details a representative synthesis of a common 2-aminothiophene intermediate.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).[1]

  • To this suspension, add triethylamine (1.0 mmol) as a catalyst.[1]

  • Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.[1]

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.[1]

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[1]

Data Presentation: Gewald Reaction Examples
Starting Ketone/AldehydeActivated NitrileCatalystSolventTime (h)Yield (%)Reference
CyclohexanoneMalononitrileTriethylamineEthanol1-2~85[1]
Tetrahydropyran-4-oneMalononitrileTriethylamineEthanolRTHigh[4]
Ethyl acetoacetateMalononitrileDiethylamineEthanolRTGood[7]
Ethyl acetoacetateMalononitrileN/A (Ball-milling)Solvent-free0.5High[9]
Various aldehydesCyanoacetamideMorpholineDMF-Good[8]

Part 2: Cyclization to the Thieno[2,3-d]pyrimidine Scaffold

With the 2-aminothiophene-3-carbonitrile intermediate in hand, the next step is the crucial cyclization to form the fused pyrimidine ring. The choice of cyclizing agent dictates the substitution pattern on the pyrimidine ring, particularly at the 2- and 4-positions.

Cyclization_Pathways Synthesis of Thieno[2,3-d]pyrimidines from a 2-Aminothiophene Intermediate cluster_pathways Cyclization Reagents & Products Intermediate 2-Aminothiophene-3-carbonitrile Intermediate Formamide Formamide (HCONH₂) Intermediate->Formamide Reflux DMFDMA 1. DMF-DMA 2. R-NH₂ Intermediate->DMFDMA Dimroth Rearrangement AcidChloride Acyl Chloride (RCOCl) or Carboxylic Acid (RCOOH) Intermediate->AcidChloride Reflux, Acid/POCl₃ Chloroformamidine Chloroformamidine Hydrochloride Intermediate->Chloroformamidine Reaction ProductA 4-aminothieno[2,3-d]pyrimidine (Unsubstituted at C2) Formamide->ProductA ProductB 4-amino-N-substituted- thieno[2,3-d]pyrimidine (Unsubstituted at C2) DMFDMA->ProductB ProductC 2-Substituted-thieno[2,3-d] -pyrimidin-4-one AcidChloride->ProductC ProductD 2,4-Diaminothieno[2,3-d] -pyrimidine Chloroformamidine->ProductD

Caption: Key cyclization pathways to 2-substituted thieno[2,3-d]pyrimidines.

Method A: Cyclization with Formamide

Reacting the 2-aminothiophene intermediate with formamide is a straightforward method to produce 4-aminothieno[2,3-d]pyrimidines, which are unsubstituted at the 2-position.

Experimental Protocol: [1]

  • Place the 2-aminothiophene-3-carbonitrile intermediate (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, 2 mmol) in a round-bottom flask.[1]

  • Add an excess of formamide (20 mL).[1]

  • Heat the mixture to reflux (approximately 190-210°C) and maintain this temperature for 1.5 to 2 hours.[1]

  • After the reflux period, allow the reaction mixture to cool to room temperature overnight.[1]

  • The resulting solid precipitate is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried to yield the 4-aminothieno[2,3-d]pyrimidine product.[1]

Method B: Cyclization via Dimroth Rearrangement

This two-step method offers a versatile route to N-substituted 4-aminothieno[2,3-d]pyrimidines.[4] First, the aminothiophene reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an amidine intermediate. This intermediate is then cyclized by reacting with various anilines or amines in a Dimroth rearrangement.[4] Microwave irradiation can significantly accelerate this process.[4]

Experimental Protocol: [4] Step 1: Formation of N,N-dimethylmethanimidamide intermediate

  • React the 2-aminothiophene-3-carbonitrile intermediate with DMF-DMA.[4]

  • This reaction can be performed under microwave irradiation, often leading to high yields (e.g., 95%) in a short time.[4]

Step 2: Cyclization with anilines

  • The crude intermediate from Step 1 is mixed with a substituted aniline (e.g., p-toluidine, p-anisidine).

  • The mixture is heated, often under microwave conditions, to facilitate the cyclization and Dimroth rearrangement.[4]

  • The product, a 2-unsubstituted-4-(substituted-anilino)thieno[2,3-d]pyrimidine, is then isolated and purified.

Data Presentation: Dimroth Rearrangement for Thieno[2,3-d]pyrimidines[4]
IntermediateAniline SubstituentProductYield (%)m.p. (°C)
N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamidep-TolylN-(p-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine62174.2-175.5
N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamidep-MethoxyphenylN-(4-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine71170.0-171.3
Method C: Cyclization with Carboxylic Acids or Acyl Chlorides

This route is a primary method for introducing substituents at the C2 position, leading to 2-substituted-thieno[2,3-d]pyrimidin-4-one derivatives. The 2-aminothiophene-3-carbonitrile can be reacted with a substituted carboxylic acid in the presence of a dehydrating agent like phosphoryl trichloride (POCl₃) or directly with an acyl chloride.[4]

General Protocol: [4]

  • Dissolve the 2-aminothiophene-3-carbonitrile intermediate and a substituted carboxylic acid (R-COOH) in a solvent like 1,4-dioxane.[4]

  • Add phosphoryl trichloride (POCl₃) and reflux the mixture.[4]

  • Alternatively, reflux the intermediate with an acyl chloride (R-COCl) in 1,4-dioxane, often with a catalytic amount of concentrated HCl.[4]

  • After cooling, the product is isolated by filtration or extraction to yield the 2-substituted-thieno[2,3-d]pyrimidin-4-one.

Method D: Further Modifications for Diverse 2-Substituents

The thieno[2,3-d]pyrimidin-4-one derivatives obtained from Method C are valuable intermediates for further diversification. The 4-oxo group can be converted to a 4-chloro group, which is a versatile leaving group for nucleophilic substitution.

Experimental Protocol: Chlorination and Nucleophilic Substitution [8]

Step 1: Synthesis of 4-chlorothieno[2,3-d]pyrimidine

  • Heat the thieno[2,3-d]pyrimidin-4-one derivative under reflux with an excess of phosphoryl chloride (POCl₃) for 4-12 hours.[8]

  • After the reaction is complete, cool the mixture and pour it slowly onto ice/water.[8]

  • Neutralize with ammonia solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

Step 2: Nucleophilic substitution at C4

  • Dissolve the 4-chlorothieno[2,3-d]pyrimidine derivative in a solvent mixture (e.g., ethanol:isopropanol).[8]

  • Add the desired nucleophile (e.g., morpholine) and a base like triethylamine (TEA).[8]

  • Heat the reaction mixture (e.g., at 80°C) until the reaction is complete (monitored by TLC).[8]

  • The final product is typically a precipitate that can be filtered, washed, and purified.[8]

Conclusion

The synthesis of 2-substituted thieno[2,3-d]pyrimidine derivatives is a well-established field, primarily relying on the initial construction of a 2-aminothiophene intermediate through the robust Gewald reaction. Subsequent cyclization of this intermediate with a variety of reagents—such as formamide, DMF-DMA followed by amines, or carboxylic acids and their derivatives—provides access to a wide range of substitution patterns on the pyrimidine ring. The methodologies presented here, from the foundational Gewald reaction to various cyclization and modification strategies, offer a comprehensive toolkit for researchers and drug development professionals aiming to explore the rich chemical space and therapeutic potential of this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Synthesis of 4-Substituted Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent at the 4-position of this bicyclic structure plays a crucial role in modulating its pharmacological profile. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing 4-substituted thieno[2,3-d]pyrimidine derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visual diagrams of key reaction pathways.

Core Synthetic Strategies

The synthesis of 4-substituted thieno[2,3-d]pyrimidines generally follows two main approaches: construction of the thieno[2,3-d]pyrimidine core followed by substitution at the 4-position, or direct cyclization to form the desired substituted product.

Synthesis via a 4-Chloro Intermediate and Subsequent Nucleophilic Substitution

A versatile and widely employed method involves the initial synthesis of a 4-chlorothieno[2,3-d]pyrimidine intermediate. The chloro group at the 4-position is a good leaving group, readily displaced by a variety of nucleophiles to introduce diverse functionalities.

Experimental Protocol: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine

A common precursor for this synthesis is a 2-aminothiophene-3-carboxylate or carbonitrile, which can be prepared via the Gewald reaction.[1][2] The 2-aminothiophene is then cyclized to form a thieno[2,3-d]pyrimidin-4-one, which is subsequently chlorinated.

  • Step 1: Cyclization to Thieno[2,3-d]pyrimidin-4-one. Methyl 2-aminothiophene-3-carboxylate is reacted with formamide under reflux to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.[3][4] Microwave irradiation can significantly shorten the reaction time.[4]

  • Step 2: Chlorination. The thieno[2,3-d]pyrimidin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the 4-chlorothieno[2,3-d]pyrimidine.[3][5]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The 4-chlorothieno[2,3-d]pyrimidine is then reacted with a suitable nucleophile (e.g., amines, alcohols, thiols) in the presence of a base to yield the desired 4-substituted derivative.[2][5]

  • General Procedure: To a solution of 4-chlorothieno[2,3-d]pyrimidine in a suitable solvent (e.g., ethanol, DMF), the nucleophile and a base (e.g., triethylamine, potassium carbonate) are added. The reaction mixture is stirred at room temperature or heated to reflux until completion. The product is then isolated by filtration and purified by recrystallization or chromatography.

Diagram of the Synthetic Pathway via a 4-Chloro Intermediate

G cluster_0 Thiophene Ring Formation (Gewald Reaction) cluster_1 Pyrimidine Ring Formation and Chlorination cluster_2 4-Position Functionalization Ketone Ketone/Aldehyde Thiophene 2-Aminothiophene-3-carboxamide/carbonitrile Ketone->Thiophene Nitrile Activated Nitrile Nitrile->Thiophene Sulfur Sulfur Sulfur->Thiophene Thienopyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one Thiophene->Thienopyrimidinone Cyclization (e.g., Formamide) ChloroThieno 4-Chlorothieno[2,3-d]pyrimidine Thienopyrimidinone->ChloroThieno Chlorination (e.g., POCl₃) SubstitutedThieno 4-Substituted Thieno[2,3-d]pyrimidine ChloroThieno->SubstitutedThieno Nucleophile Nucleophile (R-NH₂, R-OH, R-SH) Nucleophile->SubstitutedThieno SNAr

Caption: Synthetic workflow for 4-substituted thieno[2,3-d]pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, heteroaryl, or alkyl groups at the 4-position, which can be challenging via SNAr, palladium-catalyzed cross-coupling reactions are a powerful tool. Common examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This reaction couples the 4-chlorothieno[2,3-d]pyrimidine with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.

  • General Procedure: A mixture of the 4-chlorothieno[2,3-d]pyrimidine, the boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere.[7] After completion, the reaction is worked up, and the product is purified.

Diagram of Palladium-Catalyzed Cross-Coupling

G ChloroThieno 4-Chlorothieno[2,3-d]pyrimidine SubstitutedThieno 4-Substituted Thieno[2,3-d]pyrimidine ChloroThieno->SubstitutedThieno CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R-C≡CH, R-NH₂) CouplingPartner->SubstitutedThieno Catalyst Pd Catalyst + Base Catalyst->SubstitutedThieno

References

Navigating the Reactivity of 2,4-Dichlorothieno[2,3-d]pyrimidine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview of Nucleophilic Substitution Reactions for Drug Discovery and Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a bioisostere of purines and appearing in a multitude of biologically active compounds.[1][2] At the heart of synthesizing diverse libraries of thieno[2,3-d]pyrimidine derivatives lies the versatile starting material, 2,4-dichlorothieno[2,3-d]pyrimidine. Its two reactive chlorine atoms provide handles for sequential or selective nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functional groups and the exploration of chemical space in drug discovery programs.[3] This technical guide delves into the core reactivity of this compound with various nucleophiles, presenting a summary of quantitative data, detailed experimental protocols, and visual representations of the underlying reaction pathways.

The Landscape of Reactivity: Regioselectivity in Nucleophilic Substitution

The reactivity of this compound is analogous to that of the well-studied 2,4-dichloropyrimidines. Nucleophilic attack can, in principle, occur at either the C2 or C4 position. Generally, the C4 position is more susceptible to nucleophilic attack.[4][5] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the C4-attack pathway. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, the presence of substituents on the thiophene ring, and the reaction conditions. While C4 substitution is predominant, C2 substitution or the formation of a mixture of products can also be observed.[4]

A general workflow for the synthesis of 2,4-disubstituted thieno[2,3-d]pyrimidines from this compound is depicted below.

G start This compound step1 Nucleophilic Substitution at C4 start->step1 Nucleophile 1 (e.g., Amine) Base, Solvent, Temp intermediate 2-Chloro-4-(nucleophile)-thieno[2,3-d]pyrimidine step1->intermediate step2 Nucleophilic Substitution at C2 intermediate->step2 Nucleophile 2 (e.g., Amine) Base, Solvent, Temp product 2,4-Disubstituted-thieno[2,3-d]pyrimidine step2->product

Figure 1: General workflow for the sequential nucleophilic substitution of this compound.

Reaction with Amine Nucleophiles: A Gateway to Diverse Scaffolds

The reaction of this compound with amines is a cornerstone for generating a vast array of derivatives with potential biological activities.[6][7] The reaction typically proceeds with the initial substitution at the C4 position.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various amine nucleophiles to yield the corresponding 2-chloro-4-amino-thieno[2,3-d]pyrimidine derivatives.

Nucleophile (Amine)ProductReaction ConditionsYield (%)Reference
Aniline2-Chloro-N-phenylthieno[2,3-d]pyrimidin-4-aminetert-BuOH, N,N-Diisopropylethylamine, 60-70°C, 9-10 hGood[6]
p-Toluidine2-Chloro-N-p-tolylthieno[2,3-d]pyrimidin-4-aminetert-BuOH, N,N-Diisopropylethylamine, 60-70°C, 9-10 hGood[6]
4-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-aminetert-BuOH, N,N-Diisopropylethylamine, 60-70°C, 9-10 hGood[6]
4-(Trifluoromethoxy)aniline2-Chloro-N-(4-(trifluoromethoxy)phenyl)thieno[2,3-d]pyrimidin-4-aminetert-BuOH, N,N-Diisopropylethylamine, 60-70°C, 9-10 hGood[6]
4-(Trifluoromethyl)aniline2-Chloro-N-(4-(trifluoromethyl)phenyl)thieno[2,3-d]pyrimidin-4-aminetert-BuOH, N,N-Diisopropylethylamine, 60-70°C, 9-10 hGood[6]

Subsequent displacement of the remaining chlorine at the C2 position can be achieved, often under more forcing conditions or with a different nucleophile. For instance, treatment of the 2-chloro-4-arylaminothieno[2,3-d]pyrimidine intermediate with ammonia can lead to the corresponding 2,4-diamino derivatives.[6]

The reaction pathway for the synthesis of 2,4-diamino-thieno[2,3-d]pyrimidine derivatives is outlined below.

G reactant This compound intermediate 2-Chloro-N-arylthieno[2,3-d]pyrimidin-4-amine reactant->intermediate Ar-NH2 DIPEA, t-BuOH 60-70°C product N4-Arylthieno[2,3-d]pyrimidine-2,4-diamine intermediate->product aq. NH3 90°C

Figure 2: Reaction pathway for the synthesis of N4-arylthieno[2,3-d]pyrimidine-2,4-diamines.

Experimental Protocols

General procedure for the synthesis of 2-chloro-N-arylthieno[2,3-d]pyrimidin-4-amines: [6]

To a well-stirred solution of this compound (1.0 mmol) and N,N-diisopropylethylamine (1.3 mmol) in tert-butanol (15 mL) at room temperature, the respective substituted amine (1.0 mmol) is added. The reaction mixture is then stirred at 60-70°C for 9-10 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the tert-butanol is evaporated under reduced pressure, and the residue is treated with water. The mixture is extracted with ethyl acetate (3 x 30 mL). The combined organic phases are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude product, which can be further purified by column chromatography.

Procedure for the synthesis of N4-arylthieno[2,3-d]pyrimidine-2,4-diamines: [6]

A solution of the 2-chloro-N-arylthieno[2,3-d]pyrimidin-4-amine (0.08 mol) in 25% aqueous ammonia solution (5 mol) is stirred at 90°C for 5 hours. The resulting precipitate is collected by filtration, washed with water, and dried to yield the final product.

Synthesis of the Starting Material: this compound

The precursor for these nucleophilic substitution reactions, this compound, is typically synthesized from 2,4-dihydroxythieno[2,3-d]pyrimidine (the tautomeric form of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][6]

The synthesis of this compound is illustrated in the following diagram.

G start 2,4-Dihydroxythieno[2,3-d]pyrimidine product This compound start->product POCl3 Reflux, 10 h

Figure 3: Synthesis of this compound.

Experimental Protocol

Synthesis of this compound: [1][6]

A mixture of 2,4-dihydroxythieno[2,3-d]pyrimidine (0.05 mol) and phosphorus oxychloride (100 mL) is refluxed for 10 hours, during which a clear solution is formed. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water, and dried to give this compound. The crude product can be recrystallized from a suitable solvent like ethanol.

Conclusion and Future Directions

This compound stands as a pivotal intermediate for the synthesis of a wide range of substituted thieno[2,3-d]pyrimidines. The predictable, yet tunable, regioselectivity of nucleophilic substitution at the C4 and C2 positions allows for the strategic construction of complex molecules. While reactions with amines are well-documented, further exploration of reactions with other nucleophiles such as alcohols, thiols, and carbon nucleophiles will undoubtedly expand the chemical diversity accessible from this versatile scaffold. The detailed experimental protocols and reaction pathways provided herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the development of novel thieno[2,3-d]pyrimidine-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Agents from 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichlorothieno[2,3-d]pyrimidine is a versatile heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a wide range of potent and selective anticancer agents. Its thienopyrimidine core is a bioisostere of the purine nucleus, allowing for effective interaction with the ATP-binding sites of various protein kinases. The two reactive chlorine atoms at the C2 and C4 positions provide convenient handles for introducing diverse substituents, enabling the fine-tuning of pharmacological properties and the development of targeted kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of anticancer agents targeting key signaling pathways, including Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), using this compound as a starting material.

Key Applications in Anticancer Agent Synthesis

Derivatives of this compound have been successfully employed to develop inhibitors for several important cancer-related kinases:

  • EGFR Inhibitors: The thieno[2,3-d]pyrimidine core has been extensively utilized to design inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC). These inhibitors can target both wild-type and mutant forms of EGFR, including the T790M resistance mutation.

  • PI3K Inhibitors: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound serves as a key building block for the synthesis of potent PI3K inhibitors.

  • VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Thieno[2,3-d]pyrimidine derivatives have shown promising activity as VEGFR-2 inhibitors.

  • ROCK Inhibitors: Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in regulating cell shape, motility, and invasion. Novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent ROCK inhibitors.[1]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative compounds synthesized from this compound and its analogs.

Table 1: EGFR Inhibitors

CompoundTargetCell LineIC50 (µM)Reference
B1 EGFRL858R/T790MH19750.087[2]
Compound 5b EGFRWT / EGFRT790MA549 / --[3]
Compound 2a -A54913.40[4]
Compound 4d -PC314.13[4]

Table 2: PI3K Inhibitors

CompoundTargetCell LineIC50 (µM)Reference
Compound 9a PI3KαHepG-212.32 ± 0.96[5]
Compound 9a PI3KαA54911.30 ± 1.19[5]
Compound 9a PI3KαPC-314.69 ± 1.32[5]
Compound 9a PI3KαMCF-79.80 ± 0.93[5]
Compound 17p PI3Kα-0.0318 ± 0.0041[1]

Table 3: Other Kinase Inhibitors

CompoundTargetCell LineIC50 (µM)Reference
Compound 17f VEGFR-2HCT-1162.80 ± 0.16[6]
Compound 17f VEGFR-2HepG24.10 ± 0.45[6]
Compound 8k ROCK I / ROCK II-0.004 / 0.001[1]
Compound 10b -MCF-719.4 ± 0.22[7]
Compound 10e -MCF-714.5 ± 0.30[7]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol outlines the synthesis of the core scaffold, this compound, which is a common precursor for various anticancer agents.

Step 1: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol

The synthesis often starts from a substituted 2-aminothiophene-3-carboxylate, which undergoes cyclization to form the thieno[2,3-d]pyrimidine-2,4-diol.

Step 2: Chlorination to this compound

A mixture of thieno[2,3-d]pyrimidine-2,4-diol, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF) is heated under reflux.[8] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured into ice water and neutralized to precipitate the crude product. The solid is filtered, washed with water, and dried to yield this compound.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine-based PI3K Inhibitors

This protocol describes a general route for the synthesis of PI3K inhibitors starting from this compound.[5]

Step 1: Selective Nucleophilic Substitution at C4

This compound is treated with a nucleophile, such as morpholine, in a suitable solvent like ethanol at reflux. This reaction selectively substitutes the chlorine at the C4 position to yield a 4-substituted-2-chlorothieno[2,3-d]pyrimidine intermediate.

Step 2: Substitution at C2 with Hydrazine

The intermediate from Step 1 is then reacted with hydrazine hydrate to replace the chlorine atom at the C2 position, forming a 2-hydrazinyl-4-substituted-thieno[2,3-d]pyrimidine. This hydrazinyl intermediate is a key building block for further elaboration.

Step 3: Condensation with Chalcones

The 2-hydrazinyl intermediate is condensed with various chalcones (α,β-unsaturated ketones) to introduce diverse aryl substituents. This reaction typically proceeds in a suitable solvent with a catalytic amount of acid to afford the final thieno[2,3-d]pyrimidine-based PI3K inhibitors.

Protocol 3: Synthesis of Thieno[2,3-d]pyrimidine-based EGFR Inhibitors

This protocol outlines a general strategy for the synthesis of EGFR inhibitors.

Step 1: Nucleophilic Substitution at C4 with an Aniline Derivative

This compound is reacted with a substituted aniline in a solvent such as isopropanol at reflux. This step introduces the key pharmacophore that interacts with the hinge region of the EGFR kinase domain.

Step 2: Further Functionalization at C2 (Optional)

The remaining chlorine at the C2 position can be further functionalized through various reactions, such as Suzuki coupling with boronic acids or nucleophilic substitution with amines, to introduce additional functionalities that can enhance potency and selectivity.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_jak_stat JAK-STAT Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P1 P EGFR->P1 P2 P EGFR->P2 P3 P EGFR->P3 Ras Ras P1->Ras PI3K PI3K P2->PI3K JAK JAK P3->JAK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Akt Akt PI3K->Akt Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation STAT STAT JAK->STAT STAT->Gene Transcription Thieno[2,3-d]pyrimidine\nInhibitor Thieno[2,3-d]pyrimidine Inhibitor Thieno[2,3-d]pyrimidine\nInhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation 4E-BP1->Proliferation Inhibitor Thieno[2,3-d]pyrimidine PI3K Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Experimental Workflows

Synthesis_Workflow_PI3K_Inhibitor Start This compound Step1 Nucleophilic Substitution (e.g., Morpholine) Start->Step1 Intermediate1 4-Morpholino-2-chloro- thieno[2,3-d]pyrimidine Step1->Intermediate1 Step2 Hydrazine Addition Intermediate1->Step2 Intermediate2 2-Hydrazinyl-4-morpholino- thieno[2,3-d]pyrimidine Step2->Intermediate2 Step3 Condensation with Chalcone Intermediate2->Step3 End Final PI3K Inhibitor Step3->End

Caption: Synthetic Workflow for PI3K Inhibitors.

Synthesis_Workflow_EGFR_Inhibitor Start This compound Step1 Nucleophilic Substitution (Substituted Aniline) Start->Step1 Intermediate1 4-(Anilino)-2-chloro- thieno[2,3-d]pyrimidine Step1->Intermediate1 Step2 Optional C2 Functionalization (e.g., Suzuki Coupling) Intermediate1->Step2 End Final EGFR Inhibitor Intermediate1->End (Directly as final product) Step2->End

Caption: Synthetic Workflow for EGFR Inhibitors.

References

Application of 2,4-Dichlorothieno[2,3-d]pyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a heterocyclic ring system that serves as a privileged structure in medicinal chemistry, primarily due to its structural resemblance to the native purine core of adenine and guanine. This structural analogy allows thieno[2,3-d]pyrimidine derivatives to function as effective mimetics for ATP, enabling them to interact with the ATP-binding sites of various enzymes, particularly kinases. The 2,4-dichlorothieno[2,3-d]pyrimidine derivative is a key intermediate in the synthesis of a diverse array of biologically active compounds. The two chlorine atoms at the 2- and 4-positions offer reactive handles for nucleophilic substitution, allowing for the systematic and versatile introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive overview of the application of this compound in the development of kinase inhibitors, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Data Presentation: Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro biological activities of various thieno[2,3-d]pyrimidine derivatives, showcasing the versatility of the scaffold in targeting different kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (µM)Reference
VEGFR-2 Inhibitors
Compound 17fVEGFR-20.23[1]
Compound 10dVEGFR-22.5
Compound 15gVEGFR-22.27
Compound 15dVEGFR-25.48
EGFR Inhibitors
Compound 7aEGFR (wild-type)Not specified[2]
Compound 7aEGFR (T790M mutant)Not specified[2]
Other Kinase Inhibitors
Compound 5FLT332.435
Compound 8FLT340.55
Compound 9bFLT339.61
Compound 10FLT340.04

Table 1: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives. This table presents the half-maximal inhibitory concentration (IC50) values of selected thieno[2,3-d]pyrimidine derivatives against their target kinases.

Compound IDCell LineIC50 (µM)Reference
Antiproliferative Activity
Compound 17fHCT-1162.80[1]
Compound 17fHepG24.10[1]
Compound 8MCF-7Lower than reference[3]
Compound 5HepG2Lower than reference[3]
Compound 10a-Mean Growth Inhibition of 31.57%
Compound 14MCF722.12
Compound 13MCF722.52
Compound 9MCF727.83
Compound 12MCF729.22

Table 2: Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives against Cancer Cell Lines. This table displays the IC50 values of various derivatives against different human cancer cell lines, indicating their potential as anticancer agents.

Experimental Protocols

Synthesis of 2-Chloro-N-arylthieno[2,3-d]pyrimidin-4-amine Derivatives

This protocol describes a general method for the synthesis of 4-anilino-2-chlorothieno[2,3-d]pyrimidine derivatives, which are common intermediates in the development of kinase inhibitors.

Workflow for the Synthesis of 2-Chloro-N-arylthieno[2,3-d]pyrimidin-4-amines

G start Start: this compound + Substituted Aniline reaction Reaction: - Dissolve reactants in tert-Butanol - Add N,N-Diisopropylethylamine (DIPEA) - Stir at room temperature for 12 hours start->reaction workup Work-up: - Pour into ice water - Filter the precipitate - Wash with water reaction->workup purification Purification: - Recrystallize from Ethanol workup->purification product Product: 2-Chloro-N-arylthieno[2,3-d]pyrimidin-4-amine purification->product

Caption: Synthetic workflow for 2-Chloro-N-arylthieno[2,3-d]pyrimidin-4-amines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • tert-Butanol (t-BuOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a well-stirred solution of this compound (1.0 mmol) in tert-butanol (15 mL) in a round-bottom flask, add N,N-diisopropylethylamine (1.3 mmol).

  • Add the desired substituted aniline (1.0 mmol) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of water to remove any residual salts.

  • Purify the crude product by recrystallization from ethanol to afford the pure 2-chloro-N-arylthieno[2,3-d]pyrimidin-4-amine derivative.

  • Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, IR).

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of test compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase.

Workflow for VEGFR-2 Kinase Inhibition Assay

G start Start: Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) incubation Kinase Reaction: - Incubate Kinase, Substrate, ATP, and Inhibitor - Allow phosphorylation to occur start->incubation detection Detection: - Add Kinase-Glo® Reagent - Measure Luminescence incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value detection->analysis result Result: Inhibitory Potency of Test Compound analysis->result

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu,Tyr) 4:1 substrate

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • In a 96-well plate, add 5 µL of the diluted test compound or vehicle (for control wells).

  • Add 20 µL of a solution containing VEGFR-2 kinase and the substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines.

Workflow for MTT Cell Viability Assay

G start Start: Seed Cells in 96-well plate treatment Treatment: - Add serial dilutions of test compound - Incubate for 48-72 hours start->treatment mtt_addition MTT Addition: - Add MTT solution to each well - Incubate for 4 hours treatment->mtt_addition solubilization Formazan Solubilization: - Add solubilization solution (e.g., DMSO) - Incubate to dissolve formazan crystals mtt_addition->solubilization measurement Absorbance Measurement: - Read absorbance at 570 nm solubilization->measurement analysis Data Analysis: - Calculate % cell viability - Determine IC50 value measurement->analysis result Result: Cytotoxicity of Test Compound analysis->result

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated wells as a control.

  • Incubate the plate for 48 to 72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway Diagrams

VEGFR-2 Signaling Pathway

Derivatives of this compound have been successfully developed as inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the suppression of tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF Activates AKT Akt PI3K->AKT Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival) ERK->Proliferation Promotes AKT->Proliferation Promotes Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

EGFR Signaling Pathway

The thieno[2,3-d]pyrimidine scaffold has also been utilized to develop inhibitors of the Epidermal Growth Factor Receptor (EGFR), another crucial target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Thieno[2,3-d]pyrimidine-based inhibitors compete with ATP for binding to the EGFR kinase domain, thereby blocking downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation and Survival) ERK->Proliferation Promotes AKT Akt PI3K->AKT AKT->Proliferation Promotes Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

Application Notes and Protocols for the Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine derivatives, which are key intermediates in the development of various therapeutic agents. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role as a bioisostere of purines, and its derivatives have shown significant potential as kinase inhibitors for anticancer therapy.[1][2][3][4]

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a three-step process. The first step is the formation of a substituted 2-aminothiophene-3-carbonitrile via the Gewald reaction. This is followed by the cyclization of the thiophene intermediate to form thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. The final step involves the chlorination of this dione to yield the target compound, this compound, which can then be used to synthesize a variety of derivatives.

G start Starting Materials (Ketone/Aldehyde, Activated Nitrile, Sulfur) gewald Step 1: Gewald Reaction start->gewald aminothiophene 2-Aminothiophene-3-carbonitrile Intermediate gewald->aminothiophene cyclization Step 2: Cyclization aminothiophene->cyclization dione Thieno[2,3-d]pyrimidine-2,4-dione cyclization->dione chlorination Step 3: Chlorination dione->chlorination product This compound chlorination->product derivatives Derivative Synthesis product->derivatives

Caption: General workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This protocol describes the synthesis of a key 2-aminothiophene intermediate.[5][6][7][8]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Ethanol

  • Triethylamine or Morpholine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.

  • Add a catalytic amount of a suitable base, such as triethylamine or morpholine, to the suspension.

  • Heat the mixture to reflux and maintain for the specified time (see Table 1), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol.

ParameterValueReference
Reactant Ratio (Cyclohexanone:Malononitrile:Sulfur)1:1:1.1 (molar)[8]
CatalystTriethylamine or Morpholine[6][8]
SolventEthanol[8]
Reaction TemperatureReflux[8]
Reaction Time1-2 hours[8]
YieldGood to Excellent[9]

Table 1: Reaction parameters for the Gewald synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Step 2: Synthesis of 5,6,7,8-Tetrahydro-1H-benzo[3][4]thieno[2,3-d]pyrimidine-2,4-dione

This protocol details the cyclization of the 2-aminothiophene intermediate to the corresponding dione.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Urea

  • 1 N Sodium Hydroxide

  • 2 N Hydrochloric Acid

Procedure:

  • Thoroughly mix 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile and an excess of urea in a flask.

  • Heat the mixture to approximately 200°C for 2 hours, during which it will melt and then solidify.

  • After cooling, dissolve the solid product in warm 1 N sodium hydroxide.

  • Acidify the solution with 2 N hydrochloric acid to precipitate the product.

  • Collect the crystalline precipitate by vacuum filtration and recrystallize from water.

ParameterValue
Reactant Ratio (Aminothiophene:Urea)1: ~7.7 (molar)
Reaction Temperature200°C
Reaction Time2 hours
Yield~65%

Table 2: Reaction parameters for the synthesis of 5,6,7,8-Tetrahydro-1H-benzo[3][4]thieno[2,3-d]pyrimidine-2,4-dione.

Step 3: Synthesis of 2,4-Dichloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine

This final step describes the chlorination of the dione intermediate.[10][11][12]

Materials:

  • 5,6,7,8-Tetrahydro-1H-benzo[3][4]thieno[2,3-d]pyrimidine-2,4-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount) or Diisopropylethylamine (DIPEA)

  • Dichloromethane

Procedure:

  • In a flask, suspend the thieno[2,3-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride.

  • Add a catalytic amount of DMF or a base such as diisopropylethylamine.

  • Heat the mixture to reflux (around 115°C) and maintain for several hours (see Table 3).[10]

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into an ice-water mixture.

  • Collect the resulting solid by filtration and dissolve it in dichloromethane.

  • Remove any insoluble material by filtration, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by chromatography if necessary.

ParameterValueReference
Chlorinating AgentPhosphorus oxychloride (POCl₃)[10]
Catalyst/BaseDMF (catalytic) or Diisopropylethylamine[10][11]
Reaction Temperature115°C to Reflux[10]
Reaction Time2-8 hours[10][11]
Yield56% to Quantitative[10][11]

Table 3: Reaction parameters for the chlorination of 5,6,7,8-Tetrahydro-1H-benzo[3][4]thieno[2,3-d]pyrimidine-2,4-dione.

Application in Drug Development: Kinase Inhibition

Thieno[2,3-d]pyrimidine derivatives are of significant interest in oncology as they can act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2][3][4] These kinases are often overactive in cancer cells, and their inhibition can lead to apoptosis and a reduction in tumor growth. The 2,4-dichloro intermediate is a versatile precursor for synthesizing a library of derivatives by nucleophilic substitution at the 2- and 4-positions, allowing for the fine-tuning of their biological activity.

Key kinase targets for thieno[2,3-d]pyrimidine derivatives include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.[13]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Essential for angiogenesis, the formation of new blood vessels that supply tumors.[4]

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that promotes cell growth and survival.[14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K activates AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation promotes ThienoPyrimidine Thieno[2,3-d]pyrimidine Derivative ThienoPyrimidine->RTK inhibits ThienoPyrimidine->PI3K inhibits

Caption: Simplified signaling pathway showing the inhibitory action of thieno[2,3-d]pyrimidine derivatives on key cancer-related kinases.

References

Application Notes and Protocols for the Synthesis of PI3K Inhibitors from 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of phosphoinositide 3-kinase (PI3K) inhibitors utilizing the versatile starting material, 2,4-Dichlorothieno[2,3-d]pyrimidine. The protocols detailed below are intended for an audience with a background in synthetic organic chemistry and cell biology.

Introduction to PI3K and Thieno[2,3-d]pyrimidine Scaffolds

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K pathway is a common feature in many human cancers, making it a highly attractive target for the development of novel anticancer therapeutics. The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, structurally resembling the native purine bases. This structural similarity allows for effective interaction with the ATP-binding pocket of various kinases, including PI3K. Consequently, numerous thieno[2,3-d]pyrimidine derivatives have been developed as potent and selective PI3K inhibitors.

Overview of the Synthetic Strategy

The general synthetic approach to generate a library of PI3K inhibitors from this compound involves a sequential nucleophilic aromatic substitution at the C4 and C2 positions of the pyrimidine ring. The more reactive chlorine atom at the C4 position is typically displaced first, followed by substitution at the C2 position. This strategy allows for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the inhibitory potency and selectivity of the final compounds. A common and effective moiety introduced at the C4 position is morpholine, which has been shown to form a crucial hydrogen bond with the hinge region of the PI3K enzyme.

Quantitative Data Summary

The following table summarizes the biological activity of representative thieno[2,3-d]pyrimidine-based PI3K inhibitors.

Compound IDR Group at C2PI3Kα (% inh @ 10µM)PI3Kβ (% inh @ 10µM)PI3Kγ (% inh @ 10µM)PI3Kδ (% inh @ 10µM)Cell LineIC50 (µM)
IIIa 3-hydroxyphenyl-6270-T-47D>100
VIb 3-hydroxyphenyl (on a tetrahydrobenzo fused ring)-7284-T-47D>100
17e 2,4-dimorpholinopyrimidine-5-carbonitrile derivativeIC50: 88.5 ± 6.1 nMIC50: >1000 nMIC50: >1000 nMIC50: 55.6 ± 3.8 nMA2780-
17o 2,4-dimorpholinopyrimidine-5-carbonitrile derivativeIC50: 34.7 ± 2.1 nMIC50: >1000 nMIC50: >1000 nMIC50: 204.2 ± 22.2 nMA2780-
17p 2,4-dimorpholinopyrimidine-5-carbonitrile derivativeIC50: 32.4 ± 4.1 nMIC50: >1000 nMIC50: >1000 nMIC50: 15.4 ± 1.9 nMA2780-

Note: Data for compounds IIIa and VIb is presented as percentage inhibition at a 10µM concentration.[2] Data for compounds 17e, 17o, and 17p are presented as IC50 values in nM.[3] The cell line data for IIIa and VIb indicates low cytotoxicity at the tested concentrations.

Experimental Protocols

Synthesis of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (Intermediate 1)

This protocol describes the selective monosubstitution of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Methanol

  • Water

  • Reaction flask (5 L)

  • Mechanical stirrer

  • Internal temperature probe

  • Nitrogen bubbler

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Charge a 5 L reaction flask with this compound (91 g) and methanol (1.5 L).[4]

  • Add morpholine (85.1 g) to the reaction mixture.[4]

  • Stir the reaction mixture at ambient temperature for 1-2 hours under a nitrogen atmosphere.[4]

  • Monitor the reaction progress by taking an aliquot, diluting it with DCM/ACN, and analyzing by LC/MS to confirm the consumption of the starting material.[4]

  • Once the reaction is complete, add water (3.0 L) to the reaction flask at a rate that maintains the internal temperature below 25°C.[4]

  • Collect the resulting solid precipitate by vacuum filtration and rinse it with water (500 mL).[4]

  • Dry the washed solid in a vacuum oven at 66°C for 24 hours to yield 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine.[4]

Synthesis of 4-(2-hydrazinylthieno[2,3-d]pyrimidin-4-yl)morpholine (Intermediate 2)

This protocol details the conversion of the 2-chloro intermediate to a 2-hydrazinyl intermediate, a key building block for further diversification.

Materials:

  • 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (Intermediate 1)

  • Hydrazine monohydrate (80%)

  • Ethanol

  • Reflux apparatus

Procedure:

  • To a solution of 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine in ethanol, add an excess of 80% hydrazine monohydrate.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain 4-(2-hydrazinylthieno[2,3-d]pyrimidin-4-yl)morpholine.

General Procedure for the Synthesis of 2-substituted-4-morpholinothieno[2,3-d]pyrimidine Derivatives (Final Products)

This general protocol describes the final step of coupling various aldehydes or ketones with the hydrazinyl intermediate to generate the target PI3K inhibitors.

Materials:

  • 4-(2-hydrazinylthieno[2,3-d]pyrimidin-4-yl)morpholine (Intermediate 2)

  • Substituted aldehyde or ketone

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve 4-(2-hydrazinylthieno[2,3-d]pyrimidin-4-yl)morpholine (1 equivalent) and the desired substituted aldehyde or ketone (1.1 equivalents) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the final 2-substituted-4-morpholinothieno[2,3-d]pyrimidine derivative.

Biological Evaluation Protocols

PI3K Enzymatic Assay (Adapta™ Universal Kinase Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against PI3K isoforms using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The Adapta™ Universal Kinase Assay is a homogeneous, fluorescence-based immunoassay that detects the formation of ADP, a common product of all kinase reactions.[5][6] The assay involves a kinase reaction followed by the addition of a detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction. ADP produced by the kinase competes with the tracer for binding to the antibody, leading to a decrease in the TR-FRET signal.[5][7]

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, the specific PI3K isoform, and the lipid substrate (e.g., PIP2).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[7]

  • ADP Detection:

    • Add the Adapta™ detection solution containing the Eu-labeled anti-ADP antibody, the AF647-labeled ADP tracer, and EDTA to each well to stop the kinase reaction.[6]

    • Incubate the plate at room temperature for 30 minutes to allow the detection reagents to equilibrate.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

    • Calculate the TR-FRET ratio and determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized PI3K inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding:

    • Seed cancer cells (e.g., T-47D) in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.[9]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][10]

    • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 -P Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: PI3K Signaling Pathway and Point of Inhibition.

Synthesis_Workflow Start This compound Step1 Step 1: Nucleophilic Substitution (Morpholine) Start->Step1 Intermediate1 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Hydrazine) Intermediate1->Step2 Intermediate2 4-(2-hydrazinylthieno[2,3-d]pyrimidin-4-yl)morpholine Step2->Intermediate2 Step3 Step 3: Condensation (Aldehyde/Ketone) Intermediate2->Step3 FinalProduct 2-substituted-4-morpholinothieno[2,3-d]pyrimidine (PI3K Inhibitor) Step3->FinalProduct BioEval Biological Evaluation FinalProduct->BioEval EnzymaticAssay PI3K Enzymatic Assay (IC50) BioEval->EnzymaticAssay CellAssay Cell Viability Assay (Cytotoxicity) BioEval->CellAssay

References

Application Notes and Protocols for the Development of EGFR Inhibitors Based on the Thieno[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of Epidermal Growth Factor Receptor (EGFR) inhibitors utilizing the versatile thieno[2,3-d]pyrimidine scaffold. This document details the structure-activity relationships (SAR), quantitative biological data for representative compounds, and detailed protocols for key experimental assays.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in oncology, playing a significant role in the proliferation and survival of cancer cells in many epithelial cancers.[1] The thieno[2,3-d]pyrimidine scaffold has emerged as a promising framework for the design of potent and selective EGFR inhibitors. Research has focused on developing compounds active against both wild-type (WT) EGFR and clinically relevant resistance mutations, such as T790M and the L858R/T790M double mutant.[1][2][3] This scaffold serves as a bioisostere for the quinazoline core found in first-generation EGFR inhibitors like gefitinib and erlotinib.[4]

Structure-Activity Relationship (SAR) Summary

The potency and selectivity of thieno[2,3-d]pyrimidine-based EGFR inhibitors are critically influenced by substitutions at various positions of the heterocyclic core. Key SAR findings from multiple studies are summarized below:

  • Position 4: Substitutions with anilino moieties at this position are crucial for high potency. The introduction of a halogen, such as chlorine, on the anilino ring consistently enhances inhibitory activity against both wild-type and mutant EGFR.[1]

  • Position 2: The presence of a 2-phenyl group is a common feature. Small, electron-donating groups, like a methoxy group, at the 4-position of this phenyl ring generally increase activity.[1]

  • Other Positions: The core thieno[2,3-d]pyrimidine structure acts as a cornerstone for building potent inhibitors, with various modifications being explored to optimize activity and pharmacokinetic properties.[5]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against EGFR kinases and various cancer cell lines.

Table 1: EGFR Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundR1 (at position 2)R2 (at position 4)EGFR WT IC50 (nM)EGFR T790M IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference
5a HH7.865.1-[1]
5c H4-Cl4.642.7-[1]
5d 4-OCH34-Cl1.921.5-[1]
5b Substituted Phenyl-37.19204.10-[5]
B1 -->988-13[2][3]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.

Table 2: Anti-proliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)Reference
2a A549 (Lung)13.40DoxorubicinA549 (Lung)>100[4]
4d PC3 (Prostate)14.13DoxorubicinPC3 (Prostate)>100[4]
5b A549 (Lung)17.79ErlotinibA549 (Lung)14.27[5]
5b MCF-7 (Breast)22.66ErlotinibMCF-7 (Breast)4.18[5]
5f A549 (Lung)17.46ErlotinibA549 (Lung)14.27[5]
5f MCF-7 (Breast)21.40ErlotinibMCF-7 (Breast)4.18[5]
B1 H1975 (Lung, L858R/T790M)0.087---[2][3]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Visualizations

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for thieno[2,3-d]pyrimidine-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified overview of the EGFR signaling pathway and its inhibition.

General Workflow for Thieno[2,3-d]pyrimidine EGFR Inhibitor Development

This diagram outlines the typical workflow for the discovery and preclinical development of novel thieno[2,3-d]pyrimidine-based EGFR inhibitors.

Workflow Design 1. Molecular Design & Structure-Activity Relationship (SAR) Analysis Synthesis 2. Chemical Synthesis of Thieno[2,3-d]pyrimidine Derivatives Design->Synthesis Biochem 3. In Vitro Biochemical Assays (EGFR Kinase Inhibition) Synthesis->Biochem Cellular 4. In Vitro Cellular Assays (Anti-proliferative Activity) Biochem->Cellular Mechanism 5. Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) Cellular->Mechanism Lead_Opt 6. Lead Optimization Mechanism->Lead_Opt Iterative Improvement In_Vivo 7. In Vivo Animal Studies Mechanism->In_Vivo Lead_Opt->Synthesis

Caption: Workflow for the development of thieno[2,3-d]pyrimidine EGFR inhibitors.

Experimental Protocols

EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to quantify the inhibitory effect of compounds on EGFR kinase activity.[1]

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of test compound dilution or DMSO (for controls).

    • 2 µL of EGFR enzyme solution (concentration determined by titration).

    • 2 µL of a mixture of substrate and ATP.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to determine the anti-proliferative effects of the synthesized compounds on cancer cell lines.[1][5]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, H1975)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as negative controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis

This protocol is used to investigate the effect of a test compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1500 rpm for 5 minutes), and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated control cells.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of biologically active thieno[2,3-d]pyrimidine derivatives using microwave irradiation. This heterocyclic scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Microwave-assisted synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased yields, and improved purity of the final products.

Introduction to Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA, which contributes to its ability to interact with various biological targets.[1] This structural similarity has led to the development of numerous derivatives with potent inhibitory activity against various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), which are crucial in cancer progression.[2][3]

General Synthetic Strategies

A common and efficient route for the synthesis of thieno[2,3-d]pyrimidines involves a multi-step process beginning with the Gewald reaction to form a 2-aminothiophene intermediate, followed by cyclization to construct the pyrimidine ring. Microwave irradiation can be effectively applied to accelerate these steps.

Key Reactions
  • Gewald Reaction: A multi-component reaction involving an activated ketone or aldehyde, a nitrile with an active methylene group, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.

  • Dimroth Rearrangement: A rearrangement reaction of a pyrimidine derivative, often used to introduce substituents at the N3 position of the pyrimidine ring.

  • Cyclization with Formamide or Urea: The 2-aminothiophene intermediate can be cyclized with formamide or urea under microwave irradiation to form the thieno[2,3-d]pyrimidine core.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Amino-Substituted Thieno[2,3-d]pyrimidines via Gewald Reaction and Dimroth Rearrangement

This protocol describes a three-step synthesis of N-substituted-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines, which have shown inhibitory effects on breast cancer cells.[5]

Step 1: Synthesis of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (Gewald Reaction)

  • Reaction Setup: In a round-bottom flask, combine pyranone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Catalyst Addition: Add triethylamine (1.0 eq) as a base.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Work-up: Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

Step 2: Synthesis of N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide

  • Reaction Setup: In a microwave-safe reaction vessel, dissolve the 2-aminothiophene intermediate from Step 1 (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at 70°C and 200 W for 20 minutes.[6]

  • Work-up: After cooling, the product can be isolated by removal of excess reagent under reduced pressure. The crude product is often used in the next step without further purification.

Step 3: Synthesis of N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines (Dimroth Rearrangement)

  • Reaction Setup: In a microwave-safe reaction vessel, combine the product from Step 2 (1.0 eq) and a substituted aniline (1.2 eq) in a suitable solvent such as ethanol or isopropanol, with a catalytic amount of acid (e.g., acetic acid).

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor. Typical conditions can range from 100-150°C for 10-30 minutes.

  • Work-up: After cooling, the reaction mixture is poured into cold water, and the precipitated solid is collected by filtration, washed with water, and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Quantitative Data for Representative N-Aryl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amines [5]

CompoundSubstituent (Aryl)Yield (%)Melting Point (°C)
b o-Tolyl48188.2-189.7
c m-Tolyl79172.0-173.0
d p-Tolyl62174.2-175.5
g 4-Methoxyphenyl71170.0-171.3
h 2-Fluorophenyl41219.8-221.4
j 4-Fluorophenyl31190.6-191.9
k 2-Chlorophenyl59170.9-171.7
Protocol 2: Microwave-Assisted Synthesis of 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol outlines the synthesis of thieno[2,3-d]pyrimidines bearing a thione moiety at the 2-position and a sulfonamide group, which have demonstrated significant anti-breast cancer activity.[7]

Step 1: Synthesis of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

This starting material can be synthesized from the corresponding 2-aminothiophene derivative by reaction with thiophosgene or a related reagent.

Step 2: Cyclization with Sulfa Drugs

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (1.0 eq) and the desired sulfa drug (1.2 eq) in dimethylformamide (DMF).

  • Catalyst Addition: Add a catalytic amount of triethylamine.

  • Reaction Conditions (Conventional): The original literature reports refluxing for 14 hours.[7] This step is a prime candidate for optimization using microwave irradiation.

  • Microwave-Assisted Optimization: In a microwave-safe vessel, perform the reaction at elevated temperatures (e.g., 120-180°C) for shorter durations (e.g., 15-60 minutes) to significantly reduce the reaction time.

  • Work-up: After cooling, the solid product is collected by filtration and washed with a suitable solvent.

  • Purification: Recrystallization from dioxane or another appropriate solvent.

Quantitative Data for Anticancer Activity against MCF-7 Breast Cancer Cell Line [7]

CompoundSulfa Drug MoietyIC50 (µM)
9 Sulfanilamide27.83
12 Sulfamerazine29.22
13 Sulfadimethoxazine22.52
14 Sulfadoxine22.12
Doxorubicin (Reference)-30.40

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Synthesis of 4-Amino-Substituted Derivatives cluster_1 Protocol 2: Synthesis of 2-Thioxo Derivatives A1 Gewald Reaction: Pyranone, Malononitrile, Sulfur B1 2-Aminothiophene Intermediate A1->B1 C1 Microwave Reaction with DMF-DMA B1->C1 D1 N,N-dimethylmethanimidamide Intermediate C1->D1 E1 Microwave-Assisted Dimroth Rearrangement with Substituted Aniline D1->E1 F1 N-Aryl-thieno[2,3-d]pyrimidin-4-amine E1->F1 A2 2-Isothiocyanato- thiophene Intermediate B2 Microwave-Assisted Cyclization with Sulfa Drug A2->B2 C2 2-Thioxo-thieno[2,3-d]pyrimidin-4(3H)-one B2->C2

Caption: General workflows for the microwave-assisted synthesis of thieno[2,3-d]pyrimidine derivatives.

Signaling Pathways

Many synthesized thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival ThienoPyrimidine Thieno[2,3-d]pyrimidine Derivatives ThienoPyrimidine->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR CellFunctions Cell Growth Proliferation Survival mTOR->CellFunctions PTEN PTEN PTEN->PIP3 Dephosphorylates ThienoPyrimidine Thieno[2,3-d]pyrimidine Derivatives ThienoPyrimidine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Safety Precautions

  • Microwave synthesis should be carried out in a dedicated microwave reactor equipped with temperature and pressure sensors.

  • Always use sealed, pressure-rated reaction vessels.

  • Handle all chemicals, especially toxic reagents like malononitrile and solvents like DMF, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Conclusion

Microwave-assisted synthesis is a powerful tool for the rapid and efficient generation of thieno[2,3-d]pyrimidine libraries for drug discovery and development. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis of novel derivatives and investigate their therapeutic potential. The inhibition of key signaling pathways like VEGFR-2 and PI3K/Akt highlights the promise of this scaffold in the development of targeted cancer therapies.

References

Application Notes & Protocols: Suzuki Cross-Coupling Reactions with 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2][3][4] Its structural similarity to purine allows it to interact with various biological targets. The derivatization of this core structure is crucial for developing novel therapeutic agents.[5][6] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the thieno[2,3-d]pyrimidine nucleus.[7][8]

2,4-Dichlorothieno[2,3-d]pyrimidine serves as a key building block for this purpose. The differential reactivity of the chlorine atoms at the C4 and C2 positions allows for selective and sequential functionalization. Typically, the C4 position is more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic effects of the adjacent sulfur atom and pyrimidine nitrogens.[9][10] This regioselectivity enables the synthesis of 4-monosubstituted or 2,4-disubstituted thieno[2,3-d]pyrimidines.[11]

These application notes provide detailed protocols and optimized reaction conditions for the Suzuki cross-coupling of this compound, with a focus on catalyst selection, reaction optimization, and methodologies for both selective mono-arylation and di-arylation.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimized conditions for the Suzuki cross-coupling of 2,4-dichloropyrimidine with various boronic acids, which serve as a model for reactions with this compound.[10][12] Microwave-assisted procedures have been shown to dramatically reduce reaction times to as little as 15 minutes while maintaining good to excellent yields.[8][10]

Table 1: Catalyst Screening for C4-Mono-arylation Reaction Conditions: 2,4-Dichloropyrimidine (1.0 eq.), Phenylboronic Acid (1.0 eq.), K₂CO₃ (3.0 eq.), Catalyst (5 mol%), 1,4-Dioxane/H₂O (2:1), 100 °C, 15 min, Microwave Irradiation.[12]

CatalystReported Yield (%)
Pd(PPh₃)₄ 65
Pd(dppf)Cl₂58
PdCl₂(PPh₃)₂42
Pd(OAc)₂35

Table 2: Base and Solvent Optimization Reaction Conditions: 2,4-Dichloropyrimidine (1.0 eq.), Phenylboronic Acid (1.0 eq.), Base (3.0 eq.), Pd(PPh₃)₄ (0.5 mol%), Solvent, 100 °C, 15 min, Microwave Irradiation.

BaseSolventReported Yield (%)
K₂CO₃ 1,4-Dioxane/H₂O (2:1) ~90-95% [10]
K₃PO₄1,4-DioxaneGood yields reported[13]
Na₂CO₃1,4-Dioxane/H₂O (2:1)Moderate to Good
Cs₂CO₃Toluene/H₂OModerate to Good

Table 3: Scope of Arylboronic Acids for C4-Arylation Optimized Conditions: 2,4-Dichloropyrimidine (1.0 eq.), Arylboronic Acid (1.0 eq.), K₂CO₃ (3.0 eq.), Pd(PPh₃)₄ (0.5 mol%), 1,4-Dioxane/H₂O (2:1), 100 °C, 15 min, Microwave Irradiation.[10]

Arylboronic AcidSubstituent TypeReported Yield (%)
Phenylboronic acid-95
4-Methoxyphenylboronic acidElectron-Donating98
4-Methylphenylboronic acidElectron-Donating96
3-Methoxyphenylboronic acidElectron-Donating72[10]
4-Chlorophenylboronic acidElectron-Withdrawing89
4-Fluorophenylboronic acidElectron-Withdrawing85
2-Methoxyphenylboronic acidSterically HinderedLower yields reported[11]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product start R¹-X (Thienopyrimidine-Cl) start->oxidative_addition boronic R²-B(OR)₂ (Boronic Acid) boronic->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation - Add Thienopyrimidine, Boronic Acid,  Base, and Catalyst to vial. B 2. Solvent Addition - Add degassed 1,4-Dioxane/Water. A->B C 3. Reaction - Seal vial and place in  microwave reactor (100 °C, 15 min). B->C D 4. Work-up - Cool, dilute with water,  and extract with Ethyl Acetate. C->D E 5. Purification - Dry organic layer, concentrate,  and purify via column chromatography. D->E F 6. Characterization - Obtain final product. E->F

References

Application Notes & Protocols: Synthesis of Triazolo-thienopyrimidine from 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Thieno[2,3-d]pyrimidines are a class of bicyclic heterocyclic compounds that are isosteric to purines, making them privileged scaffolds in medicinal chemistry. The fusion of a triazole ring to the thieno[2,3-d]pyrimidine core to form triazolo-thienopyrimidines has been shown to yield compounds with a wide range of biological activities, including as anticancer and antimicrobial agents.[1][2] This document provides a detailed protocol for the synthesis of triazolo-thienopyrimidine derivatives starting from the readily available intermediate, 2,4-Dichlorothieno[2,3-d]pyrimidine. The synthetic strategy involves a two-step process: nucleophilic substitution of one of the chloro groups with hydrazine, followed by cyclization to form the fused triazole ring.

Experimental Protocols

The synthesis of triazolo-thienopyrimidines from this compound generally proceeds through a two-step sequence:

  • Step 1: Synthesis of 4-Chloro-2-hydrazinylthieno[2,3-d]pyrimidine.

  • Step 2: Cyclization to form the Triazolo-thienopyrimidine ring.

While the provided search results do not contain a direct, complete protocol starting from this compound to the final triazolo derivative, a general procedure can be inferred and constructed based on analogous reactions with similar heterocyclic systems. For instance, the reaction of a chloropyrimidine with hydrazine hydrate is a common method to introduce a hydrazinyl group.[3][4]

Step 1: Synthesis of 4-Chloro-2-hydrazinylthieno[2,3-d]pyrimidine (Hypothetical Protocol based on Analogy)

This protocol is based on general procedures for the hydrazinolysis of chloropyrimidines.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction, cool the mixture to room temperature and then pour it into ice-cold water.[3]

  • The resulting precipitate, 4-Chloro-2-hydrazinylthieno[2,3-d]pyrimidine, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of 5-Chloro-3-substituted-thieno[3,2-e][5][6][7]triazolo[4,3-c]pyrimidine (General Procedure)

This second step involves the cyclization of the hydrazinyl intermediate with a suitable one-carbon synthon, such as an orthoester or an aromatic aldehyde followed by oxidative cyclization. The following is a general procedure based on the synthesis of similar compounds.[8]

Materials:

  • 4-Chloro-2-hydrazinylthieno[2,3-d]pyrimidine

  • Aromatic aldehyde (e.g., benzaldehyde) or Triethyl orthoformate

  • Ethanol or appropriate solvent

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • A mixture of 4-Chloro-2-hydrazinylthieno[2,3-d]pyrimidine (1 equivalent) and an aromatic aldehyde (1.1 equivalents) in ethanol is refluxed for 4-6 hours.

  • Alternatively, the hydrazinyl intermediate can be refluxed with an excess of triethyl orthoformate for 6-8 hours.

  • The progress of the cyclization is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, DMF-water) to afford the desired triazolo-thienopyrimidine.[6]

Data Presentation

The following tables summarize representative data for compounds synthesized via analogous routes, as specific data for the direct product from this compound was not fully detailed in the search results. The data is presented to give researchers an indication of expected outcomes.

Table 1: Synthesis of 5-chloro-3-phenylthieno[3,2-e][5][6][7]triazolo[4,3-c]pyrimidine and related compounds. [8]

CompoundMolecular FormulaYield (%)Melting Point (°C)
5-chloro-3-phenylthieno[3,2-e][5][6][7]triazolo[4,3-c]pyrimidineC₁₃H₇ClN₄S84212-214
5-chloro-3-(4-chlorophenyl)thieno[3,2-e][5][6][7]triazolo[4,3-c]pyrimidineC₁₃H₆Cl₂N₄S81210-212
5-chloro-3-(pyridin-3-yl)thieno[3,2-e][5][6][7]triazolo[4,3-c]pyrimidineC₁₂H₆ClN₅S78220-222

Table 2: Spectroscopic Data for 5-chloro-3-phenylthieno[3,2-e][5][6][7]triazolo[4,3-c]pyrimidine. [8]

Spectral DataValues
IR (KBr, cm⁻¹) 755 (-C-Cl), 3100 (Ar C-H), 1570 (Ar C=C Stretching)
¹H NMR (400 MHz; CDCl₃) δH 7.40-7.53 (m, 3H, Ar-H), 8.3(2H, t, Ar-H), 6.96 (1H, d, Ar-H), 7.3(1H, d, Ar-H)
¹³C NMR (100 MHz; CDCl₃) δC 126.92, 123.03, 126.11, 153.62, 160.67, 154.25, 134, 128, 131, 133
LC-MS (70 eV) m/z=287(M+H)⁺, 289(M+2), 3:1

Visualizations

Diagram 1: General Synthetic Workflow

G start This compound intermediate 4-Chloro-2-hydrazinylthieno[2,3-d]pyrimidine start->intermediate Hydrazine Hydrate, Ethanol, Reflux product Triazolo-thienopyrimidine intermediate->product R-CHO or HC(OEt)3, Solvent, Reflux

Caption: Synthetic route to Triazolo-thienopyrimidines.

Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various kinases involved in cancer cell signaling. For instance, certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1] The triazolo-thienopyrimidine scaffold is a promising pharmacophore for the development of novel kinase inhibitors.

Diagram 2: Potential Biological Targets

G cluster_inhibition compound Triazolo-thienopyrimidine Derivative egfr EGFR compound->egfr pi3k PI3K compound->pi3k inhibition Inhibition downstream Downstream Signaling (Proliferation, Survival) egfr->downstream pi3k->downstream apoptosis Apoptosis downstream->apoptosis Inhibition leads to

References

Application Notes and Protocols: One-Pot Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic ring system of significant interest in medicinal chemistry and drug discovery.[1] Structurally, these compounds can be considered bioisosteres of purines, the fundamental components of DNA and RNA, allowing them to interact with a wide range of biological targets.[1] Consequently, thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system protective effects.[1][2]

One-pot synthesis methodologies offer significant advantages over traditional multi-step approaches by improving reaction efficiency, reducing waste, and simplifying experimental procedures. This document provides detailed protocols for the one-pot synthesis of thieno[2,3-d]pyrimidine derivatives, focusing on the versatile Gewald multicomponent reaction followed by in-situ cyclization.

Experimental Protocols

Protocol 1: One-Pot Gewald-Dimroth Synthesis of 4-Amino-Substituted Thieno[2,3-d]pyrimidines

This protocol details a one-pot, three-component synthesis starting from a ketone, an activated nitrile (malononitrile), and elemental sulfur, which proceeds via a 2-aminothiophene intermediate, followed by cyclization and Dimroth rearrangement. Microwave irradiation is utilized in the second stage to enhance reaction rate and yield.

Step 1: Synthesis of 2-Amino-3-cyano-thiophene Intermediate (Gewald Reaction)

  • To a 250 mL round-bottom flask, add the ketone substrate (e.g., pyranone, 10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Slowly add a catalytic amount of a base, such as triethylamine or diethylamine (approx. 1-2 mL), dropwise to the suspension.[3][4]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically stirred for 5 hours.[5]

  • Upon completion, the intermediate 2-aminothiophene derivative is typically used directly in the next step without isolation.

Step 2: Cyclization and Dimroth Rearrangement

  • To the crude reaction mixture from Step 1, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol).[5]

  • Transfer the reaction vessel to a microwave synthesizer and irradiate at 200 W, maintaining a temperature of 70°C for 20 minutes.[5] This step forms the N,N-dimethylmethanimidamide intermediate, which can achieve yields of up to 95%.[5]

  • After cooling, add a substituted aniline (1.1 equivalents) to the mixture.

  • Heat the resulting mixture to reflux for 1.5 to 2 hours.[6]

  • Allow the reaction mixture to cool to room temperature overnight to facilitate precipitation.[6]

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.[6]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 4-amino-substituted thieno[2,3-d]pyrimidine derivative.[6]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields
Compound IDSynthesis MethodKey ReagentsConditionsYield (%)Reference
iv Gewald-Amination2-amino-thieno[2,3-c]pyran-3-carbonitrile, DMF-DMAMicrowave (200 W), 70°C, 20 min95%[3][5]
c Dimroth RearrangementIntermediate iv , m-ToluidineReflux79%[3]
d Dimroth RearrangementIntermediate iv , p-ToluidineReflux62%[3]
g Dimroth RearrangementIntermediate iv , p-AnisidineReflux71%[3]
Table 2: Biological Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Compound IDBiological Target / Cell LineActivity MeasurementResultReference
l MDA-MB-231 (Breast Cancer)IC₅₀27.6 µM[3][5]
Paclitaxel (Control) MDA-MB-231 (Breast Cancer)IC₅₀29.3 µM[3][5]
IIIa PI3Kβ / PI3Kγ% Inhibition (at 10 µM)62% / 70%[7]
VIb PI3Kβ / PI3Kγ% Inhibition (at 10 µM)72% / 84%[7]
10b MCF-7 (Breast Cancer)IC₅₀19.4 ± 0.22 µM[8]
10e MCF-7 (Breast Cancer)IC₅₀14.5 ± 0.30 µM[8]
Doxorubicin (Control) MCF-7 (Breast Cancer)IC₅₀40.0 ± 3.9 µM[8]

Visualizations

G cluster_start Reactant Preparation cluster_reaction One-Pot Reaction Sequence cluster_workup Product Isolation start_materials Ketone + Malononitrile + Sulfur in Ethanol gewald Step 1: Gewald Reaction (Base Catalyst, RT, 5h) start_materials->gewald microwave Step 2: Amination (DMF-DMA, 70°C, 20 min) gewald->microwave Intermediate cyclization Step 3: Cyclization (Aniline, Reflux, 2h) microwave->cyclization cool Cool to RT Overnight cyclization->cool filter Vacuum Filtration cool->filter purify Recrystallization filter->purify Crude Solid product Final Product purify->product

Caption: Experimental workflow for the one-pot synthesis.

G reactants Ketone + Malononitrile + Sulfur intermediate1 2-Aminothiophene-3-carbonitrile (Gewald Product) reactants->intermediate1 Gewald Reaction (Base catalyst) intermediate2 N'-(3-cyano-thienyl)-N,N-dimethylmethanimidamide intermediate1->intermediate2 product 4-Amino-thieno[2,3-d]pyrimidine intermediate2->product dmf_dma DMF-DMA dmf_dma->intermediate2 Amination aniline Substituted Aniline aniline->product Dimroth Rearrangement (Reflux)

Caption: Simplified reaction pathway for the Gewald-Dimroth synthesis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt/PKB PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Promotes Inhibitor Thieno[2,3-d]pyrimidine Derivatives Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K signaling pathway by thieno[2,3-d]pyrimidines.

Application Notes

  • Scope and Versatility : The described one-pot synthesis is highly versatile, allowing for the introduction of a wide range of substituents on the thiophene and pyrimidine rings by varying the starting ketone and aniline, respectively. This flexibility is crucial for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[1]

  • Microwave Synthesis : The use of microwave irradiation can significantly reduce reaction times and improve yields for the amination step, making it a preferred method for rapid synthesis.[5]

  • Biological Significance : The thieno[2,3-d]pyrimidine core is a key pharmacophore that targets various enzymes, particularly protein kinases like PI3K.[7] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth and proliferation and is often dysregulated in cancer.[7] Compounds that inhibit this pathway, such as the derivatives discussed, are promising candidates for the development of targeted anticancer therapies.[7][9]

  • Troubleshooting : Low yields may result from incomplete initial Gewald condensation or side reactions. Ensuring the use of a suitable base and monitoring the first step by TLC is recommended. Purification can sometimes be challenging; recrystallization is often effective, but column chromatography may be required for certain derivatives.

  • Safety Precautions : Handle all chemicals in a well-ventilated fume hood. Elemental sulfur is a flammable solid. Organic solvents like ethanol are flammable. DMF-DMA is moisture-sensitive and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,4-Dichlorothieno[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic agents.[1][2][3]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the starting material, thieno[2,3-d]pyrimidine-2,4-diol, is completely dry. - Use a sufficient excess of phosphorus oxychloride (POCl₃). - Increase the reaction time or temperature as per the protocols. Refluxing for 6-10 hours is common.[4] - Consider adding a catalytic amount of N,N-dimethylformamide (DMF).[5]
Degradation of the product during workup.- Pour the reaction mixture slowly into a mixture of ice and water to control the exothermic reaction.[5] - Maintain a low temperature during the quenching and extraction steps.
Inefficient extraction.- Use an appropriate organic solvent for extraction, such as chloroform or dichloromethane.[4][5] - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
Incomplete Reaction (Starting material remains) Insufficient heating or reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][4] - Ensure the reaction mixture is refluxing vigorously for the specified duration (e.g., 2-10 hours).[4][6]
Poor quality of reagents.- Use freshly distilled phosphorus oxychloride for best results. - Ensure the starting thieno[2,3-d]pyrimidine-2,4-diol is of high purity.
Product is a Dark Oil or Gummy Solid Presence of impurities from the reaction.- After quenching, dissolve the crude product in a suitable solvent like dichloromethane and filter to remove any insoluble materials.[5] - Wash the organic extract with water and brine to remove residual POCl₃ and other water-soluble impurities.[6]
Residual solvent.- Ensure complete removal of the extraction solvent under reduced pressure.
Difficulty in Purification Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography. A mixture of ethyl acetate and hexane is a common starting point.
Product oiling out during recrystallization.- Choose an appropriate recrystallization solvent. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the chlorination of thieno[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl₃) as both the reagent and solvent.[4][5] The reaction mixture is typically heated under reflux for several hours.[4]

Q2: What is the role of N,N-dimethylformamide (DMF) in the reaction?

A2: A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the chlorination reaction.[5][7] It is believed to form a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive chlorinating agent.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][4] A spot corresponding to the starting material should diminish and a new spot for the product should appear.

Q4: What are the key safety precautions to take during this synthesis?

A4: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching of the reaction mixture with water is highly exothermic and should be done cautiously in an ice bath.[5]

Q5: How is the final product typically purified?

A5: After aqueous workup and extraction, the crude product can be purified by various methods. Distillation of the filtrate under reduced pressure has been reported.[5] Column chromatography using silica gel is another common method. Recrystallization can also be employed to obtain a pure crystalline solid.[4]

Experimental Protocols

Protocol 1: Synthesis using Phosphorus Oxychloride

This protocol is adapted from a general procedure for the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidines.[4][5]

  • To a round-bottom flask, add thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).

  • Add phosphorus oxychloride (POCl₃) (e.g., 20 mL for 0.012 mol of starting material).[5]

  • Optionally, add a catalytic drop of N,N-dimethylformamide (DMF).[5]

  • Heat the reaction mixture to reflux (approximately 115°C) and maintain for 6-10 hours.[4][5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of ice and water.

  • Extract the aqueous mixture with chloroform or dichloromethane (3 x volume).[4][5]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis using POCl₃ and a Base

This protocol utilizes a base to facilitate the reaction.[6]

  • Suspend thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃).

  • Add N,N-Diisopropylethylamine (DIPEA) (e.g., 2.5 equivalents).

  • Heat the reaction mixture at reflux for 2 hours.

  • Remove the excess POCl₃ and DIPEA by distillation under reduced pressure.

  • Dissolve the resulting solid in chloroform and partition with water.

  • Make the aqueous phase basic by adding 5M NaOH solution.

  • Extract the aqueous phase twice more with chloroform.

  • Combine the organic fractions, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to afford the product.

Data Presentation

Table 1: Comparison of Reaction Conditions

ParameterProtocol 1Protocol 2
Starting Material thieno[2,3-d]pyrimidine-2,4-diolthieno[3,2-d]pyrimidine-2,4-dione
Chlorinating Agent POCl₃POCl₃
Catalyst/Base DMF (catalytic)N,N-Diisopropylethylamine
Temperature Reflux (~115°C)Reflux
Reaction Time 6 - 10 hours2 hours
Yield 56.0%[5]Quantitative[6]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Thieno[2,3-d]pyrimidine-2,4-diol reagents POCl3 (Optional: DMF or Base) start->reagents Add heating Reflux (2-10 hours) reagents->heating monitoring TLC Monitoring heating->monitoring Periodic Sampling quench Quench with Ice/Water monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column/Recrystallization) concentrate->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Product Degradation problem->cause2 cause3 Inefficient Extraction problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Catalyst (DMF) cause1->solution1b solution2a Controlled Quenching (Ice Bath) cause2->solution2a solution3a Multiple Extractions cause3->solution3a

Caption: Troubleshooting guide for addressing low yield in the synthesis.

References

Technical Support Center: 2,4-Dichlorothieno[2,3-d]pyrimidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,4-Dichlorothieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

The most cited methods for purifying this compound are recrystallization and column chromatography. Recrystallization from ethanol is a commonly reported procedure.[1] For the related isomer, 2,4-Dichlorothieno[3,2-d]pyrimidine, a mixed solvent system of ethyl alcohol and chloroform has been used to achieve high purity.[2] Post-synthesis workup often involves quenching the reaction mixture in ice-water, followed by filtration and washing.[2][3]

Q2: My crude product is a brown, oily solid. How can I best purify it?

A brown or oily appearance suggests the presence of residual solvents (e.g., phosphorus oxychloride from synthesis), starting materials, or side-products.

  • Initial Wash: Begin by triturating the crude solid with a non-polar solvent like hexane or washing it thoroughly with ice-water to remove highly polar or non-polar impurities.[2][4]

  • Recrystallization: This is often the most effective next step. Ethanol is a good starting solvent for recrystallization.[1]

  • Solvent Extraction: If recrystallization is not effective, dissolve the crude product in a solvent like dichloromethane (CH₂Cl₂) or chloroform, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.[1][5] This can help remove residual acids and other aqueous-soluble impurities.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

If a single solvent is not effective, a mixed-solvent system or an alternative crystallization technique can be employed.

  • Mixed-Solvent System: Use a pair of miscible solvents where the compound is soluble in one (e.g., ethanol, chloroform, ethyl acetate) and insoluble in the other (e.g., water, hexane).[2] Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and slowly add the "bad" solvent until turbidity appears.

  • Diffusion Crystallization: This is useful for compounds that are only soluble in high-boiling point solvents like DMF or DMSO. Dissolve the compound in DMF or DMSO and place this solution in a larger container with a volatile, miscible antisolvent such as dichloromethane (DCM).[6] Seal the container and allow the antisolvent vapor to slowly diffuse into the solution, promoting crystal growth.[6]

Q4: What are potential impurities I should be aware of during the synthesis and purification?

Common impurities may include:

  • Starting Material: Unreacted thieno[2,3-d]pyrimidine-2,4-diol is a likely impurity if the chlorination reaction is incomplete.[3] This can be removed by dissolving the crude product in a solvent like dichloromethane, as the diol is insoluble.[3]

  • Monochloro- a nd Hydroxy- intermediates: Partially reacted intermediates where only one of the hydroxyl groups has been converted to a chloride.

  • Phosphorus Oxychloride (POCl₃): Residual POCl₃ from the synthesis is common. This is typically removed by quenching the reaction mixture in an ice-water slurry and filtering the resulting solid.[3]

  • Byproducts of Decomposition: The product may decompose if heated for extended periods, especially in the presence of nucleophiles.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Product loss during transfers.- Product is partially soluble in the recrystallization solvent at cold temperatures.- Incomplete precipitation from the mother liquor.- Minimize transfer steps.- Test solvent systems to ensure low solubility at cold temperatures.- Cool the recrystallization mixture for an extended period or concentrate the mother liquor to recover more product.
Product Fails to Crystallize - Presence of oily impurities.- Supersaturation has not been achieved.- Incorrect solvent choice.- First, perform a liquid-liquid extraction to remove impurities.[5]- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal if available.- Evaporate some solvent to increase concentration.- Use an alternative method like diffusion crystallization.[6]
Purity is Still Low After Recrystallization - Impurities have similar solubility profiles to the product.- Co-precipitation of impurities.- Perform a second recrystallization.- Switch to an alternative purification method like flash column chromatography. Silica gel is a common stationary phase.[1]
Product Appears as a Pale Yellow or Brown Solid - Residual acidic impurities or baseline impurities from the reaction.- The pure compound is described as a pale yellow crystalline powder.[3] A wash with a saturated sodium bicarbonate (NaHCO₃) solution during workup can neutralize and remove acidic impurities.[2] If color persists, consider treatment with activated charcoal during recrystallization (use with caution as it can reduce yield).

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound and its synthesis.

Table 1: Physicochemical Properties and Purity

PropertyValueSource
Molecular Formula C₆H₂Cl₂N₂S[7]
Molecular Weight 205.06 g/mol [7]
Appearance Pale yellow crystalline powder[3]
Melting Point 161-162°C[1]
Purity (Commercial) ≥97%[7]
CAS Number 18740-39-1[7]

Table 2: Reported Yields in Synthesis and Purification

Starting Material Purification Method Yield Source
Thieno[2,3-d]pyrimidine-2,4-diolQuenching, filtration, dissolution in CH₂Cl₂, filtration of insolubles, and distillation.56.0%[3]
Thieno[2,3-d]pyrimidine-2,4-diolChloroform extraction, water wash, drying, evaporation, and recrystallization from ethanol.75%[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

This protocol is based on a reported method for the recrystallization of this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a solid with a melting point of 161-162°C.[1]

Protocol 2: Post-Synthesis Workup and Extraction

This protocol is a general procedure derived from methods used for the synthesis of this compound and related compounds.[3][5]

  • Quenching: After the synthesis reaction (typically in POCl₃) is complete, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing a large amount of ice-water slurry with vigorous stirring. This will hydrolyze the excess POCl₃ and precipitate the crude product.

  • Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dissolution & Extraction: Transfer the crude solid to a separatory funnel and dissolve it in dichloromethane or chloroform.

  • Washing: Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified by recrystallization (Protocol 1) or column chromatography.

Visualized Workflows and Logic

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product (from reaction) Workup Aqueous Workup (Ice-water quench, filtration) Crude->Workup Initial Cleanup Recrystallization Recrystallization (e.g., Ethanol) Workup->Recrystallization Primary Method Chromatography Column Chromatography (Silica Gel) Workup->Chromatography Alternative Pure Pure Product Recrystallization->Pure Chromatography->Pure TLC TLC Analysis Pure->TLC Purity Check NMR NMR Spectroscopy Pure->NMR Structure Confirmation MP Melting Point Pure->MP Identity Check

Caption: General experimental workflow for the purification and analysis of this compound.

G Start Crude Product Impure? Recrystallize Attempt Recrystallization (e.g., Ethanol) Start->Recrystallize Yes Success Pure Crystals Obtained Recrystallize->Success Yes Failure Fails to Crystallize or Remains Impure Recrystallize->Failure No CheckSolubility Check Solubility: Only in DMF/DMSO? Failure->CheckSolubility Diffusion Use Diffusion Crystallization CheckSolubility->Diffusion Yes Column Perform Column Chromatography CheckSolubility->Column No Diffusion->Success Column->Success

References

Technical Support Center: 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 2,4-Dichlorothieno[2,3-d]pyrimidine for researchers, scientists, and drug development professionals. Please refer to the following frequently asked questions and troubleshooting guides to ensure the integrity of your compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For maximum stability, keeping it in a dark place is recommended.[2] Some suppliers recommend storage at room temperature, while for related thienopyrimidine compounds, refrigeration (2–8°C) under an inert atmosphere is suggested to prevent moisture absorption and decomposition.[2][3]

Q2: How stable is the compound to environmental factors like light, moisture, and temperature?

  • Moisture: The compound is susceptible to moisture, which can lead to hydrolysis. It is crucial to keep it sealed in a dry environment.[2][3]

  • Light: Protection from light is recommended to maintain product quality.[4] While some derivatives have shown solid-state photostability under UV light for short durations, prolonged exposure should be avoided.[5]

  • Temperature: The compound is a solid at room temperature.[2] Elevated temperatures should be avoided during storage. For related compounds, refrigeration is advised.[3][4]

Q3: What are the known incompatibilities for this compound?

This compound should not be stored with strong oxidizing agents, strong acids, nucleophiles, or reducing agents.[3][6] Contact with these substances may trigger exothermic or degradative reactions.[3]

Q4: What are the physical signs of compound degradation?

Degradation may be indicated by a change in physical appearance, such as a color change from its typical pale yellow or white/off-white crystalline powder form.[2][3] The appearance of clumps may suggest moisture absorption. For solutions, the formation of precipitates can indicate degradation or solubility issues.

Q5: What is the proper handling procedure upon receiving the compound?

Upon receipt, the compound should be handled in a well-ventilated area, preferably a fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, to avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

Storage Condition Summary

The following table summarizes recommended storage conditions based on data for this compound and structurally related compounds.

ParameterRecommendationRationaleSource
Temperature Room Temperature or Refrigerated (2-8°C)Prevents thermal degradation.[2][3]
Atmosphere Sealed in dry, inert atmosphere (e.g., Argon, Nitrogen)Prevents moisture absorption and hydrolysis.[2][3]
Light Keep in a dark place / Protect from lightPrevents potential photodegradation.[2][4]
Container Tightly closed, light-resistant containerMinimizes exposure to air, moisture, and light.[1][3]
Incompatibilities Store away from strong oxidizing agents, acids, nucleophilesAvoids dangerous and degradative chemical reactions.[3][6]

Troubleshooting Guide

If you encounter issues with the stability of your compound, refer to the following guide and workflow diagram.

Problem: The solid compound has changed color or appears clumpy.

  • Possible Cause 1: Moisture Contamination. The compound may have been exposed to air/humidity. Clumping is a strong indicator of moisture absorption.

  • Solution: Discard the affected reagent as its purity is compromised. In the future, ensure the container is tightly sealed immediately after use and consider storing it in a desiccator.

  • Possible Cause 2: Light Exposure. The container may not have been adequately protected from light.

  • Solution: Review storage procedures to ensure the compound is kept in a dark location or an amber vial. While the compound may still be usable for some non-critical applications, re-validation of its purity is recommended.

Problem: A solution of the compound has turned cloudy or formed a precipitate.

  • Possible Cause 1: Poor Solubility. The concentration of the compound may exceed its solubility limit in the chosen solvent.

  • Solution: Try gentle warming or sonication to redissolve the precipitate. If it persists, the solution may be supersaturated. Prepare a fresh, more dilute solution.

  • Possible Cause 2: Chemical Degradation. The compound may be degrading in the solvent, leading to the formation of insoluble byproducts. This is more likely if the solution has been stored for an extended period, especially at room temperature.

  • Solution: Prepare fresh solutions for immediate use whenever possible. If solutions must be stored, keep them at low temperatures (e.g., -20°C) and protected from light. Conduct a small-scale stability test in the desired solvent before preparing large batches.

Troubleshooting Workflow

TroubleshootingWorkflow start Instability Observed (e.g., color change, precipitation) is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No check_solid_storage Verify Solid Storage Conditions: - Tightly sealed? - Dry/desiccated? - Protected from light? is_solid->check_solid_storage Yes check_solubility Check Solubility Limits in the Chosen Solvent is_solution->check_solubility Yes discard_solid Purity compromised. Discard and use fresh stock. check_solid_storage->discard_solid check_solution_storage Verify Solution Storage: - Stored at low temp? - Protected from light? - Freshly prepared? check_solubility->check_solution_storage prepare_fresh Degradation likely. Prepare fresh solution for immediate use. check_solution_storage->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

General Protocol for Assessing Compound Stability in Solution

No detailed experimental stability studies for this compound were found. However, a general protocol can be used to assess its stability in a specific solvent system for your experimental needs.

Objective: To determine the short-term stability of this compound in a given solvent under various storage conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Dichloromethane) at a known concentration (e.g., 10 mM).

  • Aliquoting: Dispense the stock solution into multiple small, clearly labeled vials. Separate the vials into different groups based on the conditions to be tested:

    • Temperature: -20°C, 4°C, Room Temperature (~25°C).

    • Light: Vials wrapped in aluminum foil (dark) vs. clear vials exposed to ambient lab light (light).

  • Time Points: Designate specific time points for analysis (e.g., 0 hr, 2 hrs, 8 hrs, 24 hrs, 48 hrs, 1 week).

  • Analysis: At each time point, take one vial from each condition group and analyze the contents.

    • Primary Method: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. Monitor the peak area of the parent compound. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.

    • Secondary Method: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any new peaks, providing insight into potential degradation products.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. This will provide a stability profile and inform best practices for solution preparation and storage for your specific experiments.

Incompatibility Visualization

The following diagram illustrates the key chemical classes that are incompatible with this compound.

Incompatibility main_compound This compound oxidizers Strong Oxidizing Agents oxidizers->main_compound acids Strong Acids acids->main_compound nucleophiles Nucleophiles nucleophiles->main_compound reducers Reducing Agents reducers->main_compound

References

Technical Support Center: Thieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thieno[2,3-d]pyrimidines and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for thieno[2,3-d]pyrimidines, and what are the key steps?

A1: The most prevalent and versatile method for synthesizing the thieno[2,3-d]pyrimidine scaffold begins with the Gewald multicomponent reaction to form a 2-aminothiophene intermediate. This intermediate is then cyclized to construct the fused pyrimidine ring.[1] The key steps are:

  • Gewald Reaction: A one-pot synthesis of a polysubstituted 2-aminothiophene from a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur. This reaction is typically catalyzed by a base.[1]

  • Cyclization: The resulting 2-aminothiophene-3-carbonitrile or 2-aminothiophene-3-carboxamide is cyclized with a one-carbon synthon, such as formamide, formic acid, or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the thieno[2,3-d]pyrimidine ring system.[1][2]

Q2: My Gewald reaction is low-yielding. What are the common causes and how can I improve it?

A2: Low yields in the Gewald reaction can stem from several factors. Here are some common issues and potential solutions:

  • Improper Base Catalyst: The choice and amount of base are crucial. Triethylamine is a common and effective catalyst.[2] Ensure the correct stoichiometric amount is used.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating or refluxing in a suitable solvent like ethanol can improve the reaction rate and yield.[1]

  • Purity of Reactants: Ensure the ketone/aldehyde, active methylene nitrile, and sulfur are of high purity. Impurities can lead to side reactions.

  • Solvent Choice: Ethanol is a commonly used solvent.[1][2] Ensure it is anhydrous if your reactants are sensitive to moisture.

Q3: I am observing the formation of side products during the cyclization step. What are they and how can I minimize them?

A3: Side product formation during cyclization can be a significant issue. A common alternative pathway is the Dimroth rearrangement, especially when using reagents like DMF-DMA followed by an amine.[2] To minimize side products:

  • Control Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or prolonged reaction times can promote side reactions.

  • Choice of Cyclizing Agent: Using formamide or formic acid can sometimes provide a more direct route to the desired thieno[2,3-d]pyrimidin-4-one.

  • Microwave Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields, potentially minimizing the formation of side products by providing rapid and uniform heating.[2][3]

Q4: How can I improve the overall yield of my thieno[2,3-d]pyrimidine synthesis?

A4: To improve the overall yield, consider optimizing both the Gewald reaction and the subsequent cyclization step.

  • Optimize the Gewald Reaction: As mentioned in Q2, ensure the catalyst, temperature, and reactant purity are optimal.

  • Optimize the Cyclization:

    • Microwave-Assisted Synthesis: This technique has been shown to be highly effective in increasing yields and reducing reaction times for the cyclization step.[2][3]

    • Alternative Cyclization Reagents: Explore different cyclizing agents. For instance, reacting the 2-aminothiophene-3-carbonitrile with DMF-DMA to form an intermediate, followed by reaction with an amine, can be a high-yielding route.[2]

  • Purification: Efficient purification at each step is critical to prevent carrying over impurities that may inhibit subsequent reactions. Recrystallization is often a suitable method for purifying the 2-aminothiophene intermediate.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield in Gewald reaction Ineffective catalystUse an appropriate base catalyst like triethylamine.[2]
Low reaction temperatureGently heat the reaction mixture or perform it under reflux.[1]
Impure reactantsUse high-purity starting materials.
Formation of multiple products in cyclization Side reactions (e.g., Dimroth rearrangement)Optimize reaction time and temperature. Consider using microwave irradiation for more controlled heating.[2]
Incorrect cyclizing agent for the desired productExperiment with different cyclizing agents like formamide, formic acid, or a two-step approach with DMF-DMA and an amine.[1][2]
Difficulty in purifying the final product Presence of starting materials or side productsOptimize the reaction stoichiometry and conditions to drive the reaction to completion. Employ appropriate chromatographic techniques or recrystallization for purification.
Incomplete reaction Insufficient reaction time or temperatureMonitor the reaction progress using Thin Layer Chromatography (TLC).[1] Increase the reaction time or temperature as needed.
Deactivated catalystEnsure the catalyst is fresh and handled properly.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This protocol is adapted from a general procedure for the Gewald reaction.[1]

Materials:

  • Cyclohexanone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Elemental sulfur (1.1 mmol)

  • Triethylamine (1.0 mmol)

  • Ethanol (12 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.

  • To this suspension, add triethylamine as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives via DMF-DMA and Dimroth Rearrangement (Microwave-Assisted)

This protocol is based on a microwave-assisted synthesis involving a Dimroth rearrangement.[2][4]

Materials:

  • 2-Aminothiophene-3-carbonitrile intermediate (10 mmol)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA) (25 mmol)

  • Appropriate amine (5.1 mmol)

  • Acetic acid (10 mL)

Procedure:

  • Step 1: Formation of the Intermediate:

    • In a microwave-safe vessel, react the 2-aminothiophene-3-carbonitrile intermediate with DMF-DMA.

    • Irradiate the mixture at 70°C and 200 W for 20 minutes. This typically results in a high yield of the N'-(3-cyano-thiophen-2-yl)-N,N-dimethylmethanimidamide intermediate.[4]

  • Step 2: Cyclization and Dimroth Rearrangement:

    • To the intermediate from Step 1, add the desired amine and acetic acid.

    • Irradiate the mixture at 120°C and 200 W for 1 hour.[4]

    • After cooling, the product can be isolated and purified by standard methods such as filtration and recrystallization.

Data Summary

Table 1: Comparison of Reaction Conditions and Yields for Thieno[2,3-d]pyrimidine Synthesis

Synthesis StepMethodKey ReagentsConditionsReaction TimeYieldReference
Gewald Reaction ConventionalCyclohexanone, Malononitrile, Sulfur, TriethylamineReflux in Ethanol1-2 hoursNot specified[1]
Gewald Reaction ConventionalPyranone, Malononitrile, Sulfur, TriethylamineRoom Temperature in Ethanol5 hours75%[4]
Cyclization Microwave2-aminothiophene-3-carbonitrile, DMF-DMA70°C, 200 W20 minutes95% (for intermediate)[4]
Cyclization MicrowaveIntermediate from above, Amine, Acetic Acid120°C, 200 W1 hour47-83% (final product)[4]

Visualizations

Diagram 1: General Synthetic Pathway for Thieno[2,3-d]pyrimidines

G Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Gewald Gewald Reaction Start->Gewald Base Catalyst (e.g., Triethylamine) Intermediate 2-Aminothiophene Intermediate Gewald->Intermediate Cyclization Cyclization Intermediate->Cyclization Cyclizing Agent (e.g., Formamide, DMF-DMA) FinalProduct Thieno[2,3-d]pyrimidine Cyclization->FinalProduct

Caption: Synthetic workflow for thieno[2,3-d]pyrimidines.

Diagram 2: Troubleshooting Logic for Low Yield in Gewald Reaction

G Start Low Yield in Gewald Reaction CheckCatalyst Check Catalyst Start->CheckCatalyst CheckTemp Check Temperature CheckCatalyst->CheckTemp Catalyst OK? SolutionCatalyst Use appropriate base (e.g., Triethylamine) CheckCatalyst->SolutionCatalyst Ineffective? CheckReactants Check Reactant Purity CheckTemp->CheckReactants Temp OK? SolutionTemp Increase temperature or reflux CheckTemp->SolutionTemp Too low? SolutionReactants Use high-purity starting materials CheckReactants->SolutionReactants Impure?

Caption: Troubleshooting workflow for the Gewald reaction.

References

Technical Support Center: Nucleophilic Substitution on 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2,4-Dichlorothieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q: I am not getting any product, or the yield is very low. What are the common causes and how can I fix this?

A: Low or no product yield in nucleophilic substitution reactions of this compound can stem from several factors. Here's a systematic guide to troubleshooting this issue:

  • Insufficiently Activated Ring: The thieno[2,3-d]pyrimidine ring system is generally electron-deficient and activated for nucleophilic attack. However, the nature of the nucleophile is critical.

    • Troubleshooting:

      • Increase Nucleophilicity: If using a weak nucleophile (e.g., an alcohol or a neutral amine), consider converting it to a more potent form. For instance, use an alkoxide instead of an alcohol by pre-treating with a strong base like sodium hydride (NaH). For amines, a stronger, non-nucleophilic base can increase the effective nucleophilicity.[1]

      • Reaction Temperature: The reaction may require more thermal energy. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. Microwave irradiation can also be a valuable tool to increase reaction rates and yields.[1]

  • Poor Leaving Group: While chloride is a good leaving group in this context, its departure can be hindered.

    • Troubleshooting: This is less common for this substrate, but ensuring the reaction conditions facilitate the departure of the chloride ion is key.

  • Inappropriate Solvent: The choice of solvent is crucial for solvating the nucleophile and facilitating the reaction.

    • Troubleshooting: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). Ensure the solvent is anhydrous, as water can lead to hydrolysis of the starting material.[1]

  • Base Selection: The base plays a critical role, especially when using amine or alcohol nucleophiles.

    • Troubleshooting:

      • For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl generated in situ.[1]

      • For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the more nucleophilic alkoxide.[1]

2. Poor Regioselectivity (Mixture of C2 and C4 Isomers)

Q: My reaction is producing a mixture of C2 and C4 substituted products. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common challenge. Generally, nucleophilic attack is favored at the C4 position of the 2,4-dichloropyrimidine core.[2][3][4] However, several factors can influence this selectivity.

  • Electronic Effects: The inherent electronic properties of the thieno[2,3-d]pyrimidine ring favor C4 substitution. The C4 position is para to one of the pyrimidine nitrogens, which helps to stabilize the Meisenheimer intermediate formed during nucleophilic attack.[5]

    • Troubleshooting:

      • Substituents on the Thiophene Ring: Electron-donating groups on the thiophene ring can alter the electronic distribution and potentially influence the regioselectivity. While less studied for the thieno[2,3-d]pyrimidine system specifically, in dichloropyrimidines, electron-donating groups at the C6 position can favor C2 substitution.[3][4]

      • Nucleophile Choice: Highly bulky nucleophiles may show a preference for the more sterically accessible position.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

      • Solvent: The polarity of the solvent can influence the stability of the intermediates for C2 and C4 attack differently. Experiment with different polar aprotic solvents.

3. Di-substitution Instead of Mono-substitution

Q: I am obtaining the di-substituted product instead of the desired mono-substituted product. How can I control the reaction to favor mono-substitution?

A: The formation of di-substituted products occurs when the initially formed mono-substituted product reacts further with the nucleophile.

  • Stoichiometry and Reaction Control:

    • Troubleshooting:

      • Nucleophile Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile. An excess of the nucleophile will drive the reaction towards di-substitution.[1]

      • Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution, which is typically slower than the first.[1]

      • Less Reactive Nucleophile: If possible, consider using a less reactive nucleophile.[1]

      • Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed and before a significant amount of the di-substituted product is formed.

4. Side Reactions

Q: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: Several side reactions can occur under the conditions used for nucleophilic substitution.

  • Solvolysis:

    • Cause: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures.[1]

    • Troubleshooting: Use a non-nucleophilic solvent like DMF, DMSO, or THF.[1]

  • Hydrolysis:

    • Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material to the corresponding chlorohydroxypyrimidine or dihydroxypyrimidine.

    • Troubleshooting: Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ring Opening/Degradation:

    • Cause: Harsh basic conditions or very high temperatures can lead to the degradation of the pyrimidine ring.[1]

    • Troubleshooting: Use milder bases and reaction temperatures.[1]

5. Product Purification Challenges

Q: I am having difficulty purifying my product from the reaction mixture.

A: Purification can be challenging due to the similar polarities of the starting material, regioisomers, and byproducts.

  • Chromatography and Recrystallization:

    • Troubleshooting:

      • TLC Analysis: Before scaling up, perform thorough TLC analysis using different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation between your desired product, starting material, and any major byproducts.

      • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution may be necessary to achieve good separation.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

Data Summary

While specific quantitative data for the nucleophilic substitution on this compound is not extensively compiled in the literature, the following table summarizes the expected qualitative impact of various reaction parameters on yield and regioselectivity based on general principles of nucleophilic aromatic substitution on related heterocyclic systems.

ParameterImpact on YieldImpact on C4 SelectivityNotes
Nucleophile Strength Increases with stronger nucleophilesGenerally highStronger nucleophiles react faster.
Reaction Temperature Increases with temperatureMay decrease at higher temperaturesHigher temperatures can lead to more side products and di-substitution.
Solvent Polarity Generally higher in polar aprotic solventsCan be solvent-dependentPolar aprotic solvents (DMF, DMSO) are preferred.
Base Strength Increases with appropriate baseGenerally highA non-nucleophilic base is crucial for amine substitutions.
Nucleophile Stoichiometry Optimal at 1.0-1.2 eq. for mono-substitutionHighExcess nucleophile leads to di-substitution.

Experimental Protocols

Representative Protocol for C4-Selective Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and anhydrous DMF.

  • Add the amine nucleophile to the solution.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Product Yield check_sm Is Starting Material Consumed? (TLC/LC-MS) start->check_sm sm_present Starting Material Remains check_sm->sm_present Yes sm_absent Starting Material Absent check_sm->sm_absent No increase_temp Increase Reaction Temperature or Use Microwave sm_present->increase_temp stronger_nucleophile Use Stronger Nucleophile (e.g., alkoxide from alcohol) sm_present->stronger_nucleophile check_conditions Review Reaction Conditions: - Anhydrous Solvent? - Appropriate Base? sm_present->check_conditions degradation Product/Starting Material Degradation? sm_absent->degradation end_success Problem Solved increase_temp->end_success stronger_nucleophile->end_success check_conditions->end_success milder_conditions Use Milder Base and/or Lower Temperature degradation->milder_conditions Yes purification_issue Product is Formed but Lost During Workup/Purification degradation->purification_issue No milder_conditions->end_success end_fail Consult Further Literature milder_conditions->end_fail optimize_purification Optimize Workup and Purification Protocol purification_issue->optimize_purification optimize_purification->end_success optimize_purification->end_fail

Caption: Troubleshooting workflow for low product yield.

Decision Tree for Regioselectivity Issues

regioselectivity_troubleshooting start Mixture of C2 and C4 Isomers desired_product Which isomer is desired? start->desired_product c4_desired C4-Substituted Product desired_product->c4_desired C4 c2_desired C2-Substituted Product desired_product->c2_desired C2 lower_temp Lower Reaction Temperature c4_desired->lower_temp less_hindered_nuc Use Less Sterically Hindered Nucleophile c4_desired->less_hindered_nuc check_lit_c2 Consult Literature for Specific C2-Directing Conditions c2_desired->check_lit_c2 end_c4 Improved C4 Selectivity lower_temp->end_c4 less_hindered_nuc->end_c4 pd_coupling Consider Palladium-Catalyzed Cross-Coupling for C2-Thiolation check_lit_c2->pd_coupling edg_effect Are there Electron-Donating Groups on the Thiophene Ring? check_lit_c2->edg_effect end_c2 Improved C2 Selectivity pd_coupling->end_c2 edg_present Yes edg_effect->edg_present Yes edg_absent No edg_effect->edg_absent No edg_present->check_lit_c2 May favor C2

References

Technical Support Center: Regioselectivity in SNAr Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of regioselective Nucleophilic Aromatic Substitution (SNAr) reactions on dichloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental issues, and offer detailed protocols to achieve desired product outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of SNAr reactions on unsubstituted 2,4-dichloropyrimidine?

Generally, nucleophilic aromatic substitution on an unsubstituted 2,4-dichloropyrimidine ring favors substitution at the C4 position over the C2 position.[1][2][3][4] The reactivity order is typically C4 > C2.[1] This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position.[2] However, this intrinsic selectivity is often moderate, which can lead to the formation of a mixture of C4 and C2 isomers that may be challenging to separate.[1]

Q2: What are the key factors that influence the regioselectivity of SNAr reactions on dichloropyrimidines?

The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of electronic and steric factors, as well as the reaction conditions.[1][5] The primary factors include:

  • Substitution Pattern on the Pyrimidine Ring: The electronic nature of substituents on the pyrimidine ring plays a crucial role. Electron-withdrawing groups (EWGs) at the C5 position typically enhance the preference for C4 substitution, while electron-donating groups (EDGs) at the C6 position can favor C2 substitution.[1][6]

  • Nature of the Nucleophile: The structure and nature of the nucleophile are critical. For instance, tertiary amines have been shown to favor substitution at the C2 position on 5-substituted-2,4-dichloropyrimidines.[1][7][8][9]

  • Reaction Conditions: The choice of catalyst, base, solvent, and temperature can significantly impact the isomeric ratio of the products.[1]

Q3: How can I favor substitution at the C4 position?

To enhance selectivity for the C4 position, consider the following strategies:

  • Utilize a Pyrimidine with a C5 Electron-Withdrawing Group: The presence of an EWG (e.g., -NO2, -CN, -CF3) at the C5 position strongly directs nucleophilic attack to the C4 position.[7][8][9]

  • Employ Palladium Catalysis for Specific Substrates: For 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) has been demonstrated to strongly favor the C4 isomer, achieving ratios greater than 30:1.[1][10]

  • Use of Anionic Nucleophiles: Generating an anionic nucleophile, for example, by deprotonating an aniline with a strong base, can increase selectivity for the C4 position.[1]

Q4: Under what conditions is C2 substitution favored?

Achieving C2 selectivity often requires overcoming the intrinsic preference for C4 attack. Key strategies include:

  • Introduction of a C6 Electron-Donating Group: An EDG (e.g., -OMe, -NHMe) at the C6 position alters the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[2][4][5]

  • Reaction with Tertiary Amines: On 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles can lead to excellent C2 selectivity.[7][8][9]

  • Specific Catalytic Systems: Recent research has shown that palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[11]

Troubleshooting Guide

Problem: My reaction is producing a difficult-to-separate mixture of C2 and C4 isomers.

  • Potential Cause: This is a common challenge arising from the moderate intrinsic selectivity of many dichloropyrimidine substrates.[1]

  • Troubleshooting Steps:

    • Review the Substituent Effects: Analyze the electronic properties of any substituents on your pyrimidine ring. If possible, modify the synthetic route to include a directing group (e.g., a C5-EWG for C4 selectivity or a C6-EDG for C2 selectivity).

    • Modify the Nucleophile: If applicable, consider changing the nucleophile. For aminations, switching from a primary/secondary amine to a tertiary amine might favor C2 substitution on 5-substituted systems.[7][8][9]

    • Optimize Reaction Conditions:

      • Base and Solvent: The choice of base and solvent can influence selectivity. For instance, LiHMDS was found to be a superior base for achieving high C4 regioselectivity in specific Pd-catalyzed reactions.[1] Experiment with different solvent and base combinations.

      • Catalyst: If you are performing a cross-coupling reaction, screen different catalysts and ligands. For C2 selectivity with thiols, a palladium catalyst with a bulky NHC ligand could be effective.[11]

    • Computational Analysis: If available, use quantum mechanics (QM) calculations to analyze the Lowest Unoccupied Molecular Orbital (LUMO) and transition state energies to predict the most likely site of attack.[2][4][5]

Problem: The reaction is sluggish or results in a low yield of the desired product.

  • Potential Cause: This could be due to several factors including an insufficiently activated pyrimidine ring, a poor leaving group, a weak nucleophile, or suboptimal reaction temperature.[6]

  • Troubleshooting Steps:

    • Activation of the Pyrimidine Ring: Ensure the pyrimidine ring is sufficiently activated for SNAr. The presence of electron-withdrawing groups will increase the reaction rate.

    • Nucleophilicity: If the nucleophile is weak, consider converting it to a more potent form, for example, using an alkoxide instead of an alcohol.[6]

    • Temperature: Gradually increase the reaction temperature. In some cases, microwave irradiation can improve yields and significantly reduce reaction times.[6]

    • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or THF, which can effectively solvate the nucleophile and facilitate the reaction.[6]

    • Anhydrous Conditions: Ensure strict anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon), as water can lead to hydrolysis of the starting material or product.[6]

Data Presentation

Table 1: Factors Influencing Regioselectivity in SNAr of Dichloropyrimidines

FactorEffect on RegioselectivityExample
Pyrimidine Substituent
C5 Electron-Withdrawing Group (-NO₂, -CN)Strongly favors C4 substitution2,4-dichloro-5-nitropyrimidine reacts preferentially at C4.[7][8][9]
C6 Electron-Donating Group (-OMe, -NHMe)Favors C2 substitution2,4-dichloro-6-methoxypyrimidine undergoes SNAr preferably at C2.[4][5]
C6-Aryl GroupWith Pd-catalysis, strongly favors C46-Aryl-2,4-dichloropyrimidines with Pd/LiHMDS give high C4 selectivity.[1][10]
Nucleophile
Primary/Secondary AminesGenerally favor C4, but can give mixturesReaction with many amines yields C4 as the major product.[8]
Tertiary AminesCan favor C2 on 5-substituted systemsTriethylamine reacts with 2,4-dichloro-5-nitropyrimidine to give the C2-aminated product.[7][8][9]
Anionic Nucleophiles (e.g., anilides)Can increase C4 selectivityDeprotonated anilines can improve the C4/C2 ratio.[1]
Thiols with specific Pd/NHC catalystFavors C2 substitutionAtypical C2 selectivity observed in Pd-catalyzed thiolation.[11]
Reaction Conditions
Palladium Catalyst with dppb/LiHMDSStrongly favors C4 for 6-aryl substratesAchieves >30:1 C4:C2 ratio.[1][10]

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination of 2,4-Dichloro-5-nitropyrimidine with a Secondary Amine

  • Reaction Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Addition of Nucleophile: To the stirred solution at room temperature, add the secondary amine (e.g., diethylamine, 2.0 equiv.) dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically fast and should be complete within an hour.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(dialkylamino)-2-chloro-5-nitropyrimidine.

Protocol 2: Procedure for C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine

  • Reaction Setup: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in chloroform (CHCl₃).

  • Addition of Nucleophile: Add the tertiary amine (e.g., triethylamine, 2.0 equiv.) to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 1 hour.[1]

  • Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure 4-chloro-5-nitro-N,N-dialkylpyrimidin-2-amine product.[1]

Protocol 3: C4-Selective Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine

  • Catalyst Preparation: In a glovebox, add Pd(OAc)₂ (1-2 mol %) and 1,4-bis(diphenylphosphino)butane (dppb) (1-2 mol %) to an oven-dried flask.

  • Reaction Setup: Remove the flask from the glovebox and add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv.) followed by anhydrous THF.

  • Amine-Base Premixing: In a separate flask, add the secondary amine (1.1 equiv.) and cool the solution to the desired reaction temperature (e.g., -20 °C). Add LiHMDS (1.0 M in THF, 1.1 equiv.) dropwise.

  • Reaction Execution: Add the premixed amine/LiHMDS solution to the flask containing the substrate and catalyst.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction and follow standard extractive workup procedures.

  • Purification: Purify the product by flash column chromatography.

Visualizations

Regioselectivity_Factors cluster_pyrimidine Dichloropyrimidine Core DCP 2,4-Dichloropyrimidine Mixture Mixture of Isomers DCP->Mixture Default (Moderate Selectivity) Substituent Ring Substituent C4_Product C4-Substitution Product Substituent->C4_Product C5-EWG C2_Product C2-Substitution Product Substituent->C2_Product C6-EDG Nucleophile Nucleophile Nucleophile->C4_Product Primary/Secondary Amine Nucleophile->C2_Product Tertiary Amine (on 5-substituted) Conditions Conditions Conditions->C4_Product Pd-catalysis (for 6-aryl)

Caption: Factors influencing the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines.

Troubleshooting_Workflow Start Start: Undesired Regioselectivity (e.g., Isomer Mixture) Check_Substituents Analyze Ring Substituents Start->Check_Substituents Decision_Substituents Can Substituents be Modified? Check_Substituents->Decision_Substituents Check_Nucleophile Evaluate Nucleophile Decision_Nucleophile Is Nucleophile Change Feasible? Check_Nucleophile->Decision_Nucleophile Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Catalyst) Screen_Conditions Screen Conditions Systematically Optimize_Conditions->Screen_Conditions Decision_Substituents->Check_Nucleophile No Modify_Synthesis Modify Synthetic Route to include Directing Group Decision_Substituents->Modify_Synthesis Yes Decision_Nucleophile->Optimize_Conditions No Change_Nucleophile Switch Nucleophile Type (e.g., Primary -> Tertiary) Decision_Nucleophile->Change_Nucleophile Yes End_Success Achieved Desired Regioselectivity Modify_Synthesis->End_Success Change_Nucleophile->End_Success Screen_Conditions->End_Success

Caption: A troubleshooting workflow for optimizing regioselectivity in dichloropyrimidine SNAr reactions.

References

Overcoming challenges in the synthesis of thieno[2,3-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thieno[2,3-d]pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for the synthesis of thieno[2,3-d]pyrimidines?

A1: The most prevalent synthetic route commences with the construction of a substituted 2-aminothiophene ring, which then undergoes cyclization to form the fused pyrimidine ring.[1][2][3] The Gewald reaction is a widely employed and versatile one-pot method for synthesizing the initial 2-aminothiophene precursors.[4][5][6]

Q2: What are the key steps in a typical thieno[2,3-d]pyrimidine synthesis?

A2: A typical synthesis involves two main stages:

  • Gewald Reaction: This multicomponent reaction uses a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form a 2-aminothiophene-3-carbonitrile or carboxylate.[1][5]

  • Pyrimidine Ring Annulation: The resulting 2-aminothiophene is then cyclized with a one-carbon synthon to form the pyrimidine ring. Common reagents for this step include formamide, formic acid, urea, or acyl chlorides.[2][7][8]

Q3: What are some of the biological activities associated with thieno[2,3-d]pyrimidine derivatives?

A3: Thieno[2,3-d]pyrimidine scaffolds are considered privileged structures in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and protein kinase inhibitory effects.[9][10][11] They are structurally analogous to purines, which are key components of DNA and RNA.[9]

Troubleshooting Guide

Issue 1: Low or No Yield in the Gewald Reaction

Q: My Gewald reaction is giving a very low yield of the desired 2-aminothiophene. What are the possible causes and how can I troubleshoot this?

A: Low yields in the Gewald reaction are a common issue and can stem from several factors. Here’s a step-by-step guide to troubleshooting:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is critical.

    • Base Selection: The choice of base is crucial. Secondary amines like piperidine or morpholine, or tertiary amines like triethylamine are commonly used. For less reactive ketones, a stronger base might be necessary. It's advisable to screen different bases.[1]

    • Water Removal: This condensation produces water, which can hinder the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve yields.[1]

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally effective as they enhance the solubility and reactivity of sulfur.[1]

    • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve sulfur's reactivity. However, be cautious as excessive heat can promote side reactions.[1] Some reactions may even require higher temperatures, so screening a range is recommended.[4]

  • Side Reactions:

    • Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired cyclization. Adjusting the temperature or the rate of reagent addition can help minimize this side reaction.[4]

  • Steric Hindrance:

    • Two-Step Procedure: For sterically hindered ketones, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and a base in a separate step.[1]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields, especially for challenging substrates.[1][12]

Issue 2: Difficulties in Pyrimidine Ring Cyclization

Q: I have successfully synthesized the 2-aminothiophene intermediate, but the subsequent cyclization to the thieno[2,3-d]pyrimidine is problematic. What should I consider?

A: Challenges in the cyclization step often relate to the choice of cyclizing agent and the reaction conditions.

  • Choice of Cyclizing Agent:

    • For Thieno[2,3-d]pyrimidin-4-ones: Formamide is a common reagent for this transformation, often requiring high temperatures.[8] Alternatively, reaction with formic acid can also yield the desired product.[7] Urea can also be used, typically in a high-temperature fusion reaction.[13]

    • For 4-Chloro-thieno[2,3-d]pyrimidines: This is often a two-step process from the thieno[2,3-d]pyrimidin-4-one. The hydroxyl group is first converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][14]

    • For 4-Amino-thieno[2,3-d]pyrimidines: Direct cyclization of the 2-aminothiophene-3-carbonitrile with formamidine acetate can be an effective route.[15] Alternatively, the 4-chloro derivative can be reacted with an amine in a nucleophilic substitution reaction.[14]

  • Reaction Conditions:

    • Temperature: Many cyclization reactions require elevated temperatures, often refluxing in a suitable solvent.[2] Microwave irradiation can also be beneficial in reducing reaction times and improving yields.[12]

    • Catalyst: Some cyclization reactions, particularly with acyl chlorides, may require an acid catalyst like concentrated HCl.[12]

Issue 3: Product Purification Challenges

Q: I am struggling to purify my final thieno[2,3-d]pyrimidine product. What are some common impurities and effective purification techniques?

A: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or side products.

  • Common Impurities:

    • Unreacted 2-aminothiophene: If the cyclization is incomplete, the starting aminothiophene will be a major impurity.

    • Side Products from the Gewald Reaction: As mentioned, dimerization or polymerization of intermediates can lead to impurities that are carried through the synthesis.[1]

  • Purification Strategies:

    • Recrystallization: This is often the first method of choice. Common solvents for recrystallization of thieno[2,3-d]pyrimidines include ethanol, ethanol/water mixtures, and dioxane.[8][12]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A variety of solvent systems, such as hexane/ethyl acetate, can be employed.[16]

    • Washing: The crude product can often be purified by washing with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Cold ethanol is often used for this purpose.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Aminothiophene Intermediates (Gewald Reaction)

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PyranoneMalononitrileTriethylamineEthanolRoom Temp575[15]
CyclohexanoneEthyl CyanoacetateMorpholineEthanol50285[3]
AcetophenoneMalononitrilePiperidinium BorateEthanol/Water (9:1)1000.3396[17]
Various KetonesEthyl CyanoacetateDBUTolueneMicrowave0.1-0.2565-91[18]

Table 2: Reaction Conditions and Yields for the Cyclization to Thieno[2,3-d]pyrimidine Analogs

2-Aminothiophene PrecursorCyclizing AgentSolventConditionsTimeYield (%)Reference
2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiopheneFormamide-Reflux1.5 h92[8]
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (as formimidamide)Substituted AnilinesAcetic AcidMicrowave (200W, 120°C)20 min41-84[12][15]
5,6,7,8-Tetrahydro-3H-benzo[2][19]thieno[2,3-d]pyrimidin-4-onePOCl₃TolueneReflux (110°C)1-2 hHigh[14]
4-Chlorothieno[2,3-d]pyrimidine30% MethylamineDMF155°C3 h54[14]
Ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylateVarious NitrilesDioxaneAcidic Medium--[20]

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure based on common practices.[1][17]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1 equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or a 9:1 ethanol/water mixture.[17] Add the base catalyst (e.g., piperidinium borate, 20 mol%, or triethylamine, 1 equivalent).[15][17]

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 100°C) for the required time (typically 20 minutes to several hours).[15][17] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one from 2-Amino-3-ethoxycarbonylthiophene

This protocol is adapted from a common synthetic route.[8]

  • Reaction Setup: Place the 2-amino-3-ethoxycarbonylthiophene derivative (1 equivalent) in a round-bottom flask.

  • Reagent Addition: Add an excess of formamide (e.g., 20 mL per 2 mmol of starting material).

  • Reaction: Heat the mixture under reflux for 1.5 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature overnight.

  • Isolation and Purification: Collect the resulting solid by filtration, wash with water, and then dry. The product can be recrystallized from ethanol to afford the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 3: Synthesis of 4-Chlorothieno[2,3-d]pyrimidine

This protocol describes the chlorination of the corresponding pyrimidinone.[14]

  • Reaction Setup: Suspend the thieno[2,3-d]pyrimidin-4-ol (1 equivalent) in toluene (e.g., 5 mL per 1 g of starting material).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (e.g., 10 mL per 1 g of starting material).

  • Reaction: Heat the mixture to reflux (approximately 110°C) for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and slowly pour it into ice-cold water with stirring.

  • Isolation and Purification: Collect the solid product by filtration, wash with ice-cold water, and dry. The crude product can be recrystallized from ethanol.

Visualized Workflows and Relationships

Synthesis_Workflow cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Pyrimidine Annulation cluster_purification Step 3: Purification ketone Ketone/ Aldehyde aminothiophene 2-Aminothiophene Intermediate ketone->aminothiophene nitrile Active Methylene Nitrile nitrile->aminothiophene sulfur Sulfur sulfur->aminothiophene thienopyrimidine Thieno[2,3-d]pyrimidine Analog aminothiophene->thienopyrimidine cyclizing_agent Cyclizing Agent (e.g., Formamide, POCl3) cyclizing_agent->thienopyrimidine crude_product Crude Product thienopyrimidine->crude_product purified_product Purified Product crude_product->purified_product Recrystallization/ Chromatography

Caption: General synthetic workflow for thieno[2,3-d]pyrimidine analogs.

Troubleshooting_Low_Yield start Low Yield in Gewald Reaction check_condensation Check Knoevenagel-Cope Condensation start->check_condensation consider_alt_methods Consider Alternative Methods: - Two-step procedure - Microwave synthesis start->consider_alt_methods condensation_ok Condensation OK? check_condensation->condensation_ok optimize_base Optimize Base: - Screen different bases - Check concentration condensation_ok->optimize_base No check_sulfur Check Sulfur Addition & Cyclization condensation_ok->check_sulfur Yes optimize_base->check_condensation remove_water Remove Water: - Dean-Stark - Dehydrating agent remove_water->check_condensation optimize_temp Optimize Temperature: - Screen range (e.g., RT, 45°C, 70°C) check_sulfur->optimize_temp optimize_solvent Optimize Solvent: - Use polar solvents (EtOH, DMF) check_sulfur->optimize_solvent check_side_reactions Minimize Side Reactions: - Adjust reagent addition rate check_sulfur->check_side_reactions success Improved Yield optimize_temp->success optimize_solvent->success check_side_reactions->success consider_alt_methods->success

Caption: Troubleshooting flowchart for low yield in the Gewald reaction.

References

Technical Support Center: Scalable Synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the scalable synthesis of 2,4-Dichlorothieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound and its isomer, 2,4-Dichlorothieno[3,2-d]pyrimidine, are important intermediates in the synthesis of biologically active molecules.[1][2] They are particularly utilized in the pharmaceutical industry for developing kinase inhibitors, anticancer, and antimicrobial agents.[2][3]

Q2: What is the most common synthetic route for this compound?

A2: The most prevalent synthetic pathway involves a two-step process.[4][5] The first step is the cyclization of a starting material like methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol.[4] The subsequent step is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield the final product.[4][5]

Q3: What are the critical safety precautions to consider during this synthesis?

A3: Phosphorus oxychloride (POCl₃) is a hazardous reagent that should be handled with extreme care in a well-ventilated fume hood. It reacts violently with water and is corrosive. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. The compound itself is considered hazardous upon exposure and may cause irritation to the skin, eyes, and respiratory tract.[2]

Q4: How can the progress of the reaction be monitored?

A4: The progress of the chlorination reaction is typically monitored by Thin Layer Chromatography (TLC).[1][4][6]

Troubleshooting Guides

Issue 1: Low or No Yield of Thieno[2,3-d]pyrimidine-2,4-diol (Intermediate)

  • Question: My initial cyclization reaction to form the diol intermediate is resulting in a very low yield. What could be the cause?

  • Answer:

    • Inadequate Temperature: The reaction of methyl 2-aminothiophene-3-carboxylate with urea requires a high temperature, typically around 180-200°C.[4][6] Ensure your heating apparatus is calibrated and maintaining the correct temperature.

    • Insufficient Reaction Time: The reaction time is crucial for the completion of the cyclization. Literature suggests heating for at least 2 to 4 hours.[4][6]

    • Improper Mixing: For a solid-phase reaction, ensure that the reactants are thoroughly mixed to maximize contact.

Issue 2: Incomplete Chlorination Reaction

  • Question: My TLC analysis shows the presence of the starting diol even after prolonged reflux with POCl₃. How can I drive the reaction to completion?

  • Answer:

    • Insufficient POCl₃: Ensure a sufficient excess of phosphorus oxychloride is used, as it often serves as both the reagent and the solvent.[4]

    • Reaction Time and Temperature: The chlorination step typically requires refluxing for several hours (from 3 to 10 hours) at temperatures around 110-120°C.[1][4][6] If the reaction is sluggish, extending the reflux time may be necessary.

    • Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a base like N,N-diisopropylethylamine (DIPEA) can facilitate the chlorination process.[6][7][8]

Issue 3: Difficulty in Product Isolation and Purification

  • Question: After the chlorination step, I am left with a viscous oil that is difficult to handle and purify. What is the best work-up procedure?

  • Answer:

    • Removal of Excess POCl₃: It is crucial to remove the excess phosphorus oxychloride under reduced pressure after the reaction is complete.[4][7][8]

    • Quenching: The residual oil should be carefully and slowly poured into ice water with stirring.[1][4][6] This will precipitate the crude product.

    • Extraction: The aqueous mixture can then be extracted with a suitable organic solvent like chloroform or dichloromethane.[4][7][8]

    • Washing and Drying: The combined organic layers should be washed with water and brine, then dried over an anhydrous salt such as Na₂SO₄ before concentrating to obtain the final product.[7][8]

Experimental Protocols

A detailed methodology for the key steps in the synthesis of this compound is provided below.

Step 1: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol

  • Combine methyl 2-aminothiophene-3-carboxylate and urea in a round-bottom flask.[4]

  • Heat the mixture to 190-200°C for 2-3 hours.[4]

  • Monitor the reaction completion by TLC.

  • Allow the mixture to cool down.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by a 10% sodium hydroxide (NaOH) solution.[1][6]

  • Filter the mixture and transfer the filter cake to a beaker.

  • Slowly add dilute hydrochloric acid (HCl) and stir for 10 minutes.

  • Filter the resulting solid, wash with a saturated aqueous NaHCO₃ solution, and dry to obtain the thieno[2,3-d]pyrimidine-2,4-diol.[1][6]

Step 2: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser, add the thieno[2,3-d]pyrimidine-2,4-diol and an excess of phosphorus oxychloride (POCl₃).[4]

  • Reflux the mixture for 6-10 hours at approximately 110°C.[4][5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool and remove the excess POCl₃ under reduced pressure.[4]

  • Carefully pour the residual oil into ice water with vigorous stirring.[4]

  • Extract the aqueous mixture with chloroform.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol

Starting MaterialReagentTemperatureReaction TimeReference
Methyl 2-aminothiophene-3-carboxylateUrea200°C2 hours[4]
2-amino-4-fluoro benzoic acidUrea180°C4 hours[1][6]

Table 2: Reaction Conditions for the Synthesis of this compound

Starting MaterialReagent(s)TemperatureReaction TimeYieldReference
Thieno[2,3-d]pyrimidine-2,4-diolPOCl₃Reflux10 hours-[4]
Thieno[3,2-d]pyrimidine-2,4-diolPOCl₃, DMF120°C3 hours75.7%[6]
Thieno[3,2-d]pyrimidine-2,4-dionePOCl₃, N-ethyl-N,N-diisopropylamineReflux2 hoursQuant.[7][8]
Thieno[2,3-d]pyrimidine-2,4-diolPOCl₃110°C6 hours-[5]

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol cluster_step2 Step 2: Synthesis of this compound start Methyl 2-aminothiophene-3-carboxylate + Urea react1 Heat at 180-200°C for 2-4h start->react1 workup1 Work-up with NaHCO3/NaOH and HCl react1->workup1 intermediate Thieno[2,3-d]pyrimidine-2,4-diol workup1->intermediate react2 Reflux with POCl3 at 110-120°C for 3-10h intermediate->react2 workup2 Remove excess POCl3 react2->workup2 quench Quench with ice water workup2->quench extract Extract with Chloroform quench->extract product This compound extract->product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: Analysis of Impurities in 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2,4-Dichlorothieno[2,3-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis, purification, and analysis of this compound.

Q1: What are the potential impurities I should be aware of when synthesizing this compound?

A1: Impurities in this compound can originate from starting materials, byproducts of the chlorination reaction, and degradation of the final product. The most common synthetic route involves the reaction of thieno[2,3-d]pyrimidine-2,4-diol with a chlorinating agent like phosphorus oxychloride (POCl₃).

Potential impurities include:

  • Starting Material: Unreacted thieno[2,3-d]pyrimidine-2,4-diol.

  • Intermediates: Monochloro-hydroxy-thieno[2,3-d]pyrimidine, a result of incomplete chlorination.

  • Byproducts: Phosphorus-containing impurities from the breakdown of POCl₃.

  • Degradation Products: Hydrolysis of the dichlorinated product back to the monochloro-hydroxy or dihydroxy forms can occur in the presence of moisture.

Q2: My HPLC analysis shows unexpected peaks. How can I identify them?

A2: Unexpected peaks in your HPLC chromatogram can be "ghost peaks" or actual impurities.

  • Ghost Peaks: These are not from your injected sample but can arise from the mobile phase, system contamination, or carryover from a previous injection. To troubleshoot, run a blank gradient (without injecting your sample). If the peak persists, the issue is with your system or mobile phase.

  • Actual Impurities: If the peaks are specific to your sample, they are likely impurities. You can use hyphenated techniques like LC-MS to get the molecular weight of the unknown peak, which can help in its identification. Comparing the retention time with that of a known standard of a suspected impurity can also confirm its identity.

Q3: I'm observing significant peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors:

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Ensure your mobile phase pH is appropriate for your analyte.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination or Damage: The column frit might be blocked, or the stationary phase might be contaminated. Flushing the column or replacing it if necessary can resolve this.

Q4: How can I quantify the levels of residual solvents in my sample?

A4: Gas Chromatography with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for analyzing residual solvents. Headspace GC is a common technique where the sample is heated to release volatile solvents into the headspace of the vial, which is then injected into the GC. This is essential to ensure compliance with regulatory guidelines like ICH Q3C.

Data Presentation: Potential Impurities and Typical Limits

The following table summarizes potential impurities in this compound and their typical reporting thresholds based on ICH guidelines.

Impurity NameStructurePotential SourceTypical Reporting Threshold (ICH Q3A)
thieno[2,3-d]pyrimidine-2,4-diolIncomplete reactionStarting Material≤ 0.15%
2-chloro-4-hydroxythieno[2,3-d]pyrimidineIncomplete chlorinationIntermediate≤ 0.15%
4-chloro-2-hydroxythieno[2,3-d]pyrimidineIncomplete chlorinationIntermediate≤ 0.15%
Unspecified ByproductVariesReaction Byproduct≤ 0.10%
Residual Solvents (e.g., Toluene, DMF)-Synthesis/PurificationVaries by solvent class (ICH Q3C)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a general reverse-phase HPLC method for the analysis of impurities in this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

3. Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

5. Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Integrate all peaks and calculate the area percentage of each impurity relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This protocol outlines a headspace GC-MS method for the detection and quantification of residual solvents.

1. Instrumentation:

  • GC-MS system with a headspace autosampler

2. GC Parameters:

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

3. Headspace Parameters:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Equilibration Time: 15 minutes

4. MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-350 amu

  • Scan Mode: Full Scan

5. Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.

  • Seal the vial immediately.

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_results Data Evaluation synthesis Synthesis of Crude This compound purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC-UV/MS (Non-volatile impurities) purification->hplc gcms Headspace GC-MS (Residual Solvents) purification->gcms identification Impurity Identification hplc->identification gcms->identification quantification Impurity Quantification identification->quantification report Final Report quantification->report

Caption: Workflow for the analysis of impurities in this compound.

Troubleshooting Logic for Unexpected HPLC Peaks

hplc_troubleshooting node_action node_action node_result node_result start Unexpected Peak in HPLC? blank_run Run Blank Gradient start->blank_run peak_present Peak still present? blank_run->peak_present system_issue System/Mobile Phase Contamination peak_present->system_issue Yes sample_issue Real Impurity or Degradation Product peak_present->sample_issue No lcms_analysis Analyze by LC-MS sample_issue->lcms_analysis mw_match Molecular Weight Match with Suspected Impurity? lcms_analysis->mw_match impurity_confirmed Impurity Confirmed mw_match->impurity_confirmed Yes unknown_impurity Unknown Impurity mw_match->unknown_impurity No

Caption: Troubleshooting logic for identifying the source of unexpected peaks in HPLC analysis.

Signaling Pathway of Thienopyrimidine-Based Kinase Inhibitors

This compound is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer cell growth and survival.[1][2][3]

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thienopyrimidine-based drugs.

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: 2,4-Dichlorothieno[2,3-d]pyrimidine and a Review of Prominent Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the 2,4-dichlorothieno[2,3-d]pyrimidine scaffold against other leading kinase inhibitor frameworks, supported by experimental data and detailed methodologies.

The landscape of kinase inhibitor drug discovery is characterized by the exploration and exploitation of privileged scaffolds—core molecular structures that serve as a foundation for the development of potent and selective inhibitors. Among these, the thieno[2,3-d]pyrimidine core, and specifically its 2,4-dichloro derivative, has emerged as a versatile and promising scaffold. This guide provides an objective comparison of the this compound scaffold against three other widely recognized kinase inhibitor scaffolds: quinazoline, pyrazolo[3,4-d]pyrimidine, and imidazo[1,2-a]pyrazine. The comparison focuses on their performance as inhibitors of key kinases implicated in cancer and other diseases, supported by quantitative experimental data and detailed experimental protocols.

Core Scaffold Overviews

The selection of a core scaffold is a critical decision in kinase inhibitor design, influencing factors such as binding affinity, selectivity, and physicochemical properties. The four scaffolds under review are all heterocyclic structures capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a crucial feature for competitive inhibition.

This compound: This scaffold serves as a versatile synthetic intermediate for a variety of thieno[2,3-d]pyrimidine-based kinase inhibitors. The two chlorine atoms provide reactive sites for the introduction of various substituents at the 2- and 4-positions, allowing for extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.

Quinazoline: The quinazoline scaffold is a well-established and highly successful framework in kinase inhibitor design, with several FDA-approved drugs, such as gefitinib and erlotinib, targeting the Epidermal Growth Factor Receptor (EGFR).[1] Its rigid, planar structure provides a solid anchor in the ATP-binding pocket.

Pyrazolo[3,4-d]pyrimidine: As a bioisostere of adenine, the pyrazolo[3,4-d]pyrimidine scaffold is adept at mimicking the natural ligand of kinases, ATP.[2] This has led to the development of potent inhibitors against a range of kinases, including Bruton's tyrosine kinase (BTK) and VEGFR.

Imidazo[1,2-a]pyrazine: This scaffold has been successfully employed in the development of inhibitors for various kinases, including Phosphoinositide 3-kinases (PI3Ks) and Aurora kinases. Its unique electronic properties and three-dimensional shape offer opportunities for achieving high selectivity.

Comparative Performance Data

The following tables summarize the inhibitory activities of representative compounds from each scaffold class against key kinase targets. It is important to note that direct head-to-head comparisons in a single study are not always available; therefore, data is compiled from various sources, and comparisons should be made with consideration of the different experimental conditions.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key target in the treatment of non-small cell lung cancer and other epithelial tumors.

ScaffoldCompound ExampleTargetIC50 (nM)Reference CompoundIC50 (nM)
Thieno[2,3-d]pyrimidine Compound 1 EGFR (wild-type)37.19Erlotinib5.9
EGFR (T790M)204.10Erlotinib212.2
Quinazoline GefitinibEGFR (wild-type)2-37--
AfatinibEGFR (L858R/T790M)10--
Pyrazolo[3,4-d]pyrimidine Compound 2 EGFR (wild-type)16Erlotinib12
EGFR (T790M)236Erlotinib198

Table 1: Comparative IC50 values of inhibitors against EGFR. Note that reference compounds were tested in the same studies as the scaffold examples, providing a basis for comparison.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

ScaffoldCompound ExampleTargetIC50 (nM)Reference CompoundIC50 (nM)
Thieno[2,3-d]pyrimidine Compound 3 VEGFR-2230Sorafenib230
Pyrazolo[3,4-d]pyrimidine Compound 4 VEGFR-25900Sorafenib9050

Table 2: Comparative IC50 values of inhibitors against VEGFR-2. The thieno[2,3-d]pyrimidine example demonstrates comparable potency to the multi-kinase inhibitor sorafenib in this particular study.[3]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer.

ScaffoldCompound ExampleTarget% Inhibition @ 10 µM
Thieno[2,3-d]pyrimidine Compound 5 PI3Kβ72%
PI3Kγ84%
Imidazo[1,2-a]pyrazine Compound 6 PI3KαIC50 = 3.1 nM
PI3KδIC50 = 2.8 nM

Table 3: Comparative inhibitory activity against PI3K isoforms. Due to different reporting metrics (IC50 vs. % inhibition), a direct quantitative comparison is challenging. However, both scaffolds demonstrate significant activity against PI3K isoforms.

Structure-Activity Relationship (SAR) Summary

Thieno[2,3-d]pyrimidine:

  • EGFR: Potency is significantly influenced by substituents at the 4-position. An anilino group at this position is often optimal. Introduction of a Michael acceptor at the 6-position can lead to irreversible inhibition.

  • VEGFR-2: A urea or thiourea moiety at the 4-position is a common feature of potent inhibitors. The nature of the aryl group attached to the urea is critical for activity.

  • PI3K: A morpholine group at the 4-position is a key pharmacophoric feature. Substitutions on the 2-aryl ring can modulate isoform selectivity.

Quinazoline:

  • EGFR: The 4-anilino substitution is crucial for high-affinity binding. Small, hydrophobic groups at the 6- and 7-positions of the quinazoline core generally enhance activity. The presence of a Michael acceptor at the 6-position confers irreversible binding.[4]

Pyrazolo[3,4-d]pyrimidine:

  • VEGFR-2: A substituted aniline or phenoxy group at the 4-position is important for activity. The nature and position of substituents on this aromatic ring dictate potency and selectivity.[5]

Imidazo[1,2-a]pyrazine:

  • PI3K: A morpholine substituent is a recurring motif in potent inhibitors. Modifications at the 2- and 6-positions of the imidazopyrazine core can be used to fine-tune activity and selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for common in vitro kinase assays used to determine inhibitor potency.

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (prepared in kinase assay buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay measures the phosphorylation of a biotinylated substrate by a kinase.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • HTRF® KinEASE™ Kit (Cisbio) or similar

  • Low-volume, white 384-well plates

Procedure:

  • Compound and Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare working solutions of the kinase, biotinylated substrate, and ATP in the appropriate kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the serially diluted test compound or DMSO.

    • Add 4 µL of the kinase solution.

    • Add 4 µL of the biotinylated substrate solution.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate at room temperature for the optimized reaction time (typically 30-60 minutes).

  • Detection:

    • Add 5 µL of the HTRF® detection mix (containing Eu³⁺-cryptate labeled anti-phospho antibody and XL665-labeled streptavidin) to each well. This also stops the kinase reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm and 620 nm. The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate. IC50 values are determined by plotting the HTRF® ratio against the logarithm of the inhibitor concentration.

Visualizing Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine-based inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_workflow In Vitro Kinase Assay Workflow Compound_Prep Compound Dilution Reaction_Setup Kinase Reaction Setup (Kinase, Substrate, ATP) Compound_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Signal Detection (e.g., Luminescence, TR-FRET) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A generalized workflow for in vitro kinase inhibitor screening.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the exploration of a wide chemical space, leading to the identification of potent and selective inhibitors against various kinase targets, including EGFR, VEGFR-2, and PI3K.

When compared to other well-established kinase inhibitor scaffolds such as quinazoline, pyrazolo[3,4-d]pyrimidine, and imidazo[1,2-a]pyrazine, the thieno[2,3-d]pyrimidine framework demonstrates competitive performance. While direct, comprehensive comparisons across all kinase targets are limited in the literature, the available data suggests that thieno[2,3-d]pyrimidine-based inhibitors can achieve comparable or, in some cases, superior potency to compounds derived from these other scaffolds.

The choice of a particular scaffold will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. However, the evidence presented in this guide underscores the significance of the this compound scaffold as a privileged structure in modern medicinal chemistry and a rich source for the discovery of next-generation kinase inhibitors.

References

A Comparative Analysis of the Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted biological potential of thieno[2,3-d]pyrimidine derivatives. This guide provides a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed methodologies.

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases.[1][2] This structural feature allows derivatives of this scaffold to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] This guide presents a comparative study of the biological activities of various thieno[2,3-d]pyrimidine derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity: Targeting Key Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various protein kinases involved in tumor growth and proliferation.[3] Notably, these compounds have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[4][5]

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4] Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity.

CompoundTarget Cancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (µM)Reference
17f HCT-1162.80 ± 0.160.23 ± 0.03[4]
HepG24.10 ± 0.45[4]
Sorafenib (Reference) --0.23 ± 0.04[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that compound 17f exhibits potent anticancer activity against HCT-116 and HepG2 cell lines, with a VEGFR-2 inhibitory activity comparable to the established drug, Sorafenib.[4]

EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers. Thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[5][6]

CompoundEGFR (wild-type) IC50 (nM)EGFR (T790M mutant) IC50 (nM)Reference
Compound 7a Significant InhibitionSignificant Inhibition[6]

Further quantitative data for a broader range of compounds is needed for a complete comparative table.

PI3K Inhibition

The PI3K signaling pathway is another crucial pathway that is often hyperactivated in cancer, promoting cell growth and survival. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against PI3K isoforms.[5]

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Reference
IIIa 3-OH6270[5]
VIb 3-OH, 5-OCH37284[5]
IIIb 4-OH<40<40[5]
VIc 4-OH, 5-OCH350<40[5]
IIIk 3-OCH3<4048[5]

The structure-activity relationship (SAR) analysis reveals that a hydroxyl group at the 3-position of the 2-phenyl ring is crucial for potent PI3K inhibition.[5]

Antimicrobial Activity: A New Frontier

Thieno[2,3-d]pyrimidine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[7][8][9] Some derivatives have shown potent activity against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[7]

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 2 MRSA, VRSA, VISA, VRE-2-16[7]
Compound 9b Aspergillus fumigatusStrong effect-[10]
Candida albicansStrong effect-[10]
Staphylococcus aureusStrong effect-[10]
Bacillus subtilisStrong effect-[10]
Salmonella sp.Strong effect-[10]
Escherichia coliStrong effect-[10]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory properties.[11][12][13] These compounds have shown the ability to reduce inflammation in in vivo models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[12]

CompoundEdema Inhibition (%) after 3hPGE2 Concentration (pg/mL)Reference
4c 4219[12]
4f --[12]
4a --[12]
4i --[12]
4e --[12]
Diclofenac (Reference) -12[12]

PGE2: Prostaglandin E2, a principal mediator of inflammation.

The results suggest that these compounds may exert their anti-inflammatory effects by inhibiting the production of prostaglandins.[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the experimental processes involved in evaluating these compounds, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR & Lead Optimization Synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives Purification Purification & Characterization (NMR, Mass Spec, etc.) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Purification->Anti_inflammatory Kinase_Inhibition Kinase Inhibition Assays (e.g., VEGFR-2, EGFR) Anticancer->Kinase_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Kinase_Inhibition->Pathway_Analysis Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general experimental workflow for the development and evaluation of thieno[2,3-d]pyrimidine derivatives.

Experimental Protocols

A brief overview of the key experimental methodologies cited in the literature is provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[5]

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The kinase, its substrate, and ATP are combined in a reaction buffer.

  • Compound Addition: The thieno[2,3-d]pyrimidine derivative at various concentrations is added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or ELISA.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Serial Dilution: The thieno[2,3-d]pyrimidine derivative is serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[12]

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The thieno[2,3-d]pyrimidine derivative or a reference drug (e.g., diclofenac) is administered to the treatment groups, typically orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

This comparative guide highlights the significant and diverse biological activities of thieno[2,3-d]pyrimidine derivatives. The modular nature of their synthesis allows for extensive structural modifications, paving the way for the development of potent and selective agents for the treatment of cancer, infectious diseases, and inflammatory conditions. Further research focusing on lead optimization and in-depth mechanistic studies is warranted to translate the therapeutic potential of this promising scaffold into clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that serves as a core component in a multitude of kinase inhibitors.[1][2] Its structural similarity to purine enables it to effectively compete with ATP for the binding sites of various kinases, making it a valuable framework in the design of targeted cancer therapies.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives as inhibitors of key oncogenic kinases, including Phosphoinositide 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The information is supported by quantitative experimental data and detailed methodologies for the cited biological assays.

Thieno[2,3-d]pyrimidine Inhibitors of PI3K

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making PI3K a prime target for therapeutic intervention.[4] A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated for their inhibitory activity against PI3K isoforms.[4][5] The substitution pattern on the 2-aryl ring is a key determinant of their biological activity.[4][5]

Data Presentation: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors

The following table summarizes the inhibitory activity of selected compounds against PI3Kβ and PI3Kγ isoforms at a 10 µM concentration.[4][5]

CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa3-OH6270
VIb3-OH, 5-OCH37284
IIIb4-OH<40<40
VIc4-OH, 5-OCH350<40
IIIk3-OCH3<4048

Data sourced from a study on novel thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents.[4][5]

Structure-Activity Relationship Summary:

Analysis of the data reveals crucial structural requirements for potent PI3K inhibition within this series. A hydroxyl group at the 3-position of the 2-phenyl ring appears to be critical for activity, as demonstrated by the higher inhibition percentages of compounds IIIa and VIb.[4] In contrast, a hydroxyl group at the 4-position (IIIb and VIc) leads to a significant drop in activity.[5] The addition of a methoxy group at the 5-position in conjunction with a 3-hydroxyl group (VIb) enhances the inhibitory effect on both PI3Kβ and PI3Kγ isoforms.[4]

cluster_PI3K PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

PI3K/Akt/mTOR signaling and thieno[2,3-d]pyrimidine inhibition.

Thieno[2,3-d]pyrimidine Inhibitors of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in the development and progression of various cancers.[1][5] The thieno[2,3-d]pyrimidine scaffold has been instrumental in developing inhibitors that target both wild-type (WT) EGFR and clinically significant mutants like T790M.[5][6]

Data Presentation: SAR of Thieno[3,2-d]pyrimidine Derivatives as EGFR Inhibitors

The table below showcases the half-maximal inhibitory concentrations (IC50) for a selection of thieno[3,2-d]pyrimidine derivatives against both wild-type and T790M mutant EGFR.[6]

CompoundR1R2EGFR WT IC50 (nM)EGFR T790M IC50 (nM)
B1H4-methoxy>100013
B2F4-methoxy>100025
B3Cl4-methoxy>100048
B4H4-ethoxy>100018

Data adapted from a study on novel pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as EGFR inhibitors.[6]

Structure-Activity Relationship Summary:

For this class of EGFR inhibitors, substitutions at both the 2-phenyl and the 4-anilino positions are crucial for high potency and selectivity.[5] The data indicates that these compounds are highly selective for the T790M mutant over the wild-type EGFR.[6] The presence of a small, electron-donating group like a methoxy or ethoxy group at the 4-position of the 2-phenyl ring generally confers potent activity against the T790M mutant.[5][6] Halogen substitution at the R1 position appears to be detrimental to the inhibitory activity.[6]

cluster_EGFR EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR inhibits

Overview of EGFR signaling and its inhibition.

Thieno[2,3-d]pyrimidine Inhibitors of VEGFR-2

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Consequently, inhibiting VEGFR-2 signaling is a validated anti-cancer strategy.[7]

Data Presentation: SAR of Thieno[2,3-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

The following table presents the IC50 values of selected thieno[2,3-d]pyrimidine derivatives against VEGFR-2 and their cytotoxic activity against the HCT-116 human colon cancer cell line.[7]

CompoundRVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)
17c4-F0.355.40
17f4-Cl0.232.80
17g4-Br0.283.60
Sorafenib-0.23-

Data from a study on thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 kinase inhibitors.[7]

Structure-Activity Relationship Summary:

In this series, the nature of the substituent on the phenyl ring attached to the pyrimidine core significantly influences both VEGFR-2 inhibitory and anticancer activities.[7] Compounds with a halogen at the 4-position of the phenyl ring, particularly chlorine (17f), demonstrated the most potent VEGFR-2 inhibition, comparable to the positive control, sorafenib.[7] This high potency against the enzyme translates to strong cytotoxic effects in cancer cell lines.[7]

Experimental Protocols

PI3K Enzyme Inhibition Assay (Adapta™ Universal Kinase Assay)

The inhibitory activity of the synthesized compounds against PI3K isoforms can be determined using the Adapta™ Universal Kinase Assay.[4]

  • Reaction Setup : A reaction mixture is prepared containing the PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound at various concentrations in a suitable buffer.

  • Initiation : The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified duration.

  • Termination and Detection : An antibody specific for the phosphorylated product (PIP3), along with a europium-labeled secondary antibody and an Alexa Fluor® 647-labeled tracer, are added to the reaction.

  • Signal Measurement : The plate is read on a fluorescence plate reader that can measure time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is proportional to the amount of phosphorylated product.

  • Data Analysis : The percentage of inhibition is calculated by comparing the signal from wells containing the test compound to control wells. IC50 values are then determined from dose-response curves.

Cell Viability (MTT) Assay

The anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][8]

  • Cell Culture : Cancer cells are seeded in 96-well plates and allowed to attach overnight.[5]

  • Compound Incubation : The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for 48 to 72 hours.[5]

  • MTT Reagent : The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.[5]

  • Absorbance Reading : The absorbance of the colored solution is measured with a spectrophotometer, which correlates to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[5]

cluster_Workflow General SAR Study Workflow Synthesis Chemical Synthesis of Derivatives Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Viability Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

A generalized workflow for SAR studies.

References

Biological evaluation of novel 2,4-Dichlorothieno[2,3-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Evaluation of Novel 2,4-Dichlorothieno[2,3-d]pyrimidine Derivatives as Anticancer Agents

The thieno[2,3-d]pyrimidine scaffold is a promising heterocyclic structure in the development of novel anticancer agents due to its structural similarity to purines.[1] This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the versatile intermediate, this compound. We will delve into their cytotoxic effects on different cancer cell lines, their proposed mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Anticancer Activity

Numerous studies have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives as potent anticancer agents. The following tables summarize the in vitro cytotoxic activity (IC50 values) of selected novel compounds against various human cancer cell lines. These derivatives showcase the impact of different substitutions at the 2- and 4-positions of the thieno[2,3-d]pyrimidine core.

Compound IDModifications from this compoundHCT-116 (Colon)HepG2 (Liver)MCF-7 (Breast)Reference Drug (IC50 in µM)
17f (Structure not fully specified)2.80 ± 0.16 µM4.10 ± 0.45 µM-Sorafenib (IC50 not specified for cell lines)
17c-i (Structures not fully specified)Excellent ActivityExcellent Activity-Sorafenib
17i, 17g (Structures not fully specified)--ActiveSorafenib
Compound IDModifications from this compoundMCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)Reference Drug (IC50 in µM)
10b 2-(4-bromophenyl)triazole19.4 ± 0.22 µM--Doxorubicin (40.0 ± 3.9 µM)
10e 2-(anthracen-9-yl)triazole14.5 ± 0.30 µM--Doxorubicin (40.0 ± 3.9 µM)
9 2-thioxotriazole71.8 ± 1.05 µM--Doxorubicin (40.0 ± 3.9 µM)
10a 2-(4-chlorophenyl)triazole60.6 ± 0.45 µM--Doxorubicin (40.0 ± 3.9 µM)
Compound IDModifications from this compoundMDA-MB-231 (Breast)Reference Drug (IC50 in µM)
l (Structure not fully specified)27.6 µMPaclitaxel (29.3 µM)
Compound IDModifications from this compoundSU-DHL-6 (Lymphoma)WSU-DLCL-2 (Lymphoma)K562 (Leukemia)HEK293T (Non-cancerous)
12e (Structure not fully specified)0.55 µM0.95 µM1.68 µM15.09 µM (CC50)

Experimental Protocols

The biological evaluation of these compounds typically involves a series of in vitro assays to determine their anticancer potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Formazan Solubilization: The plates are incubated to allow the MTT to be metabolized by viable cells into purple formazan crystals. A solubilization solution is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

Several thieno[2,3-d]pyrimidine derivatives have been identified as potent kinase inhibitors.

  • Enzyme and Substrate Preparation: The target kinase (e.g., VEGFR-2, EGFR) and its specific substrate are prepared in an assay buffer.

  • Compound Incubation: The kinase is incubated with various concentrations of the test compounds.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Quantification: The amount of phosphorylated substrate is quantified using various methods, such as ELISA or radiometric assays.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.[2]

Signaling Pathways and Mechanisms of Action

The anticancer activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Proliferation Migration Cell Migration Akt->Migration Permeability Vascular Permeability eNOS->Permeability Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thieno[2,3-d]pyrimidine derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Mutations that lead to EGFR overexpression or constitutive activation can lead to uncontrolled cell growth and cancer. Several thieno[2,3-d]pyrimidine derivatives have been shown to be effective inhibitors of EGFR.[1][3]

EGFR_Pathway cluster_cell Cancer Cell EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

Experimental Workflow

The general workflow for the biological evaluation of novel this compound derivatives is outlined below.

Experimental_Workflow Synthesis Synthesis of Thieno[2,3-d]pyrimidine Derivatives from 2,4-Dichloro Precursor Screening In vitro Anticancer Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo In vivo Studies (Animal Models) Lead_Opt->In_Vivo

Caption: General workflow for the development of novel thieno[2,3-d]pyrimidine anticancer agents.

References

Navigating the Cytotoxic Landscape of Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic compounds, the thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant in vitro cytotoxicity across a spectrum of cancer cell lines. This guide provides a comparative analysis of recently developed thieno[2,3-d]pyrimidine derivatives, summarizing their cytotoxic performance, detailing the experimental methodologies used for their evaluation, and illustrating their mechanisms of action through signaling pathway diagrams.

The thieno[2,3-d]pyrimidine core, a fusion of thiophene and pyrimidine rings, serves as a versatile backbone for the design of potent anticancer agents. Its structural similarity to the purine nucleobases allows these derivatives to interact with various biological targets, leading to the disruption of cancer cell proliferation and survival. Recent studies have highlighted their ability to inhibit key enzymes involved in oncogenesis, such as protein kinases and topoisomerases, and to induce programmed cell death.

Comparative Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

The in vitro cytotoxic activity of novel thieno[2,3-d]pyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The following tables summarize the IC50 values of selected recently synthesized derivatives.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Findings
Compound 8 MCF-7 (Breast)4.13 ± 0.5Doxorubicin-Showed higher cytotoxic effect than the reference standard.[1][2]
HepG-2 (Liver)3.3 ± 0.90Doxorubicin-Demonstrated significant cytotoxic effects.[1][2]
Compound 5 HepG-2 (Liver)-Doxorubicin13.91 ± 2.170Exhibited potent cytotoxic activity.[1][2][3]
Compound l MDA-MB-231 (Breast)27.6Paclitaxel (PTX)29.3Showed inhibitory activity comparable to PTX.[4][5]
Compound 2a A549 (Lung)13.40Doxorubicin-More potent than doxorubicin.[6]
Compound 4d PC3 (Prostate)14.13Doxorubicin-Exhibited more potent activity than Doxorubicin.[6]
Compound 17f HCT-116 (Colon)2.80 ± 0.16Sorafenib-Exhibited the highest cytotoxic activities among the tested compounds.[7]
HepG2 (Liver)4.10 ± 0.45Sorafenib-Showed high cytotoxic activity.[7]
Compound 14 MCF7 (Breast)22.12Doxorubicin30.40Showed higher anti-breast cancer activity than Doxorubicin.[8]
Compound 13 MCF7 (Breast)22.52Doxorubicin30.40Exhibited more potent anti-breast cancer activity than the reference drug.[8]
Compound 9 MCF7 (Breast)27.83Doxorubicin30.40Showed higher anti-breast cancer activity than Doxorubicin.[8]
Compound 12 MCF7 (Breast)29.22Doxorubicin30.40Exhibited more potent anti-breast cancer activity than the reference drug.[8]
Compound 8 (Topo II) -41.67 ± 3.89Etoposide99.86 ± 5.02Displayed the highest topoisomerase II inhibitory activity.[9]
Compound 6e (EGFR) -0.133Olmutinib0.028Showed high inhibitory activity against EGFR-TK.[10]
Compound 10e (EGFR) -0.151Olmutinib0.028Showed high inhibitory activity against EGFR-TK.[10]
Compound 7d (DHFR) -0.462Methotrexate0.117Showed the highest DHFR inhibitory activity among the tested compounds.[10]
Compound 10e (DHFR) -0.541Methotrexate0.117Exhibited significant DHFR inhibitory activity.[10]
Thienopyrimidine derivative HepG-2 (Liver)8.001 ± 0.0445Doxorubicin13.91 ± 2.170Demonstrated marked cytotoxic activity, better than the reference standard.[3]

Experimental Protocols

The evaluation of in vitro cytotoxicity of thieno[2,3-d]pyrimidine derivatives typically involves standardized assays. Below are the detailed methodologies for commonly cited experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formed formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The anticancer activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to interfere with specific signaling pathways crucial for cancer cell growth and survival.

Kinase Inhibition

Many thieno[2,3-d]pyrimidine derivatives have been designed as kinase inhibitors.[11] Kinases are enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. By blocking the activity of specific kinases, these compounds can halt the downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. Some of the targeted kinases include FLT3, PI3K, VEGFR-2, and EGFR.[1][7][10][12]

Kinase_Inhibition_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor PI3K PI3K Receptor->PI3K Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->Receptor Thieno_pyrimidine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation

Caption: Inhibition of kinase signaling pathways by thieno[2,3-d]pyrimidine derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled growth. Several thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells.[1][2] This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Induction_Workflow Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Cellular_Stress Induction of Cellular Stress Thieno_pyrimidine->Cellular_Stress Mitochondria Mitochondrial Pathway Cellular_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General workflow for apoptosis induction by thieno[2,3-d]pyrimidine derivatives.

Topoisomerase II Inhibition

Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Topoisomerase II inhibitors are a class of anticancer drugs that trap the enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death. Some thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against topoisomerase II.[9]

Topoisomerase_II_Inhibition TopoII Topoisomerase II DNA DNA TopoII->DNA Binds to Cleavable_Complex Stable Topo II-DNA Cleavable Complex TopoII->Cleavable_Complex Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_pyrimidine->TopoII Inhibits DNA_Breaks DNA Double-Strand Breaks Cleavable_Complex->DNA_Breaks Cell_Death Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action for thieno[2,3-d]pyrimidine derivatives as Topoisomerase II inhibitors.

References

A Comparative Guide to the Synthetic Routes of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purines, the fundamental components of DNA and RNA. This structural similarity has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The significant therapeutic potential of these compounds has driven the exploration of diverse and efficient synthetic strategies for their preparation.

This guide provides a comparative overview of the most prominent synthetic routes for the construction of the thieno[2,3-d]pyrimidine core, with a focus on reaction efficiency, versatility, and experimental conditions. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Key Synthetic Strategies

The synthesis of thieno[2,3-d]pyrimidines can be broadly categorized into two main approaches:

  • Construction of the pyrimidine ring onto a pre-existing thiophene core: This is the most common and versatile strategy, typically starting from appropriately substituted 2-aminothiophenes.

  • Construction of the thiophene ring onto a pre-existing pyrimidine core: This approach is less frequently employed but offers an alternative pathway to specific substitution patterns.

This guide will primarily focus on the first and more prevalent strategy, detailing the key reactions involved in the initial synthesis of the thiophene precursor and its subsequent cyclization to the desired fused heterocyclic system.

The Gewald Reaction: A Cornerstone for 2-Aminothiophene Synthesis

The Gewald reaction is a powerful and widely used one-pot, multicomponent reaction for the synthesis of substituted 2-aminothiophenes, which are crucial intermediates for thieno[2,3-d]pyrimidine synthesis.[2] The reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst.[2][3]

A notable advantage of the Gewald reaction is its operational simplicity and the ready availability of the starting materials.[3] The reaction can be performed under mild conditions and often proceeds with high yields.[3][4]

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene intermediate.[2]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Triethylamine (TEA) or Diethylamine

  • Ethanol

Procedure:

  • A mixture of cyclohexanone, malononitrile, and elemental sulfur is prepared in ethanol.

  • A catalytic amount of a suitable base, such as triethylamine or diethylamine, is added dropwise to the stirred mixture at ambient temperature.[5]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]

  • Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath to facilitate the precipitation of the product.[2]

  • The precipitated solid is collected by vacuum filtration and washed with cold ethanol.[2]

  • The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[2]

Cyclization Strategies for Thieno[2,3-d]pyrimidine Ring Formation

Once the 2-aminothiophene precursor is obtained, several methods can be employed to construct the fused pyrimidine ring. The choice of method often depends on the desired substitution pattern on the pyrimidine ring.

Reaction with Formamide or Urea (Unsubstituted at C2 and C4-oxo)

A straightforward method to synthesize 4(3H)-oxothieno[2,3-d]pyrimidines involves the cyclization of 2-aminothiophene-3-carboxamides or -3-carboxylates with formamide or urea. This approach is often amenable to microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating.[6]

Dimroth Rearrangement

The Dimroth rearrangement is a versatile method for the synthesis of 4-aminothieno[2,3-d]pyrimidines.[3][4] This reaction typically involves the initial reaction of a 2-amino-3-cyanothiophene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformimidamide intermediate. This intermediate then undergoes an acid-catalyzed Dimroth rearrangement with a suitable amine to yield the final product.[4] Microwave-assisted conditions have been shown to be highly effective for this transformation, leading to high yields and short reaction times.[4]

Dimroth_Rearrangement start 2-Amino-3-cyanothiophene intermediate N,N-dimethylformimidamide intermediate start->intermediate DMF-DMA product 4-Aminothieno[2,3-d]pyrimidine intermediate->product Amine, Acid catalyst (Microwave)

Friedländer Annulation

The Friedländer annulation is another classical method for the synthesis of fused heterocyclic systems. In the context of thieno[2,3-d]pyrimidines, this involves the reaction of a 2-aminothiophene derivative bearing a carbonyl group at the 3-position with a compound containing an activated methylene group. This method allows for the synthesis of various substituted thieno[2,3-d]pyrimidines.[7]

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thieno[2,3-d]pyrimidines. These reactions combine multiple starting materials in a single reaction vessel to form the desired product, avoiding the need for isolation of intermediates.[8] For instance, a facile one-pot synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones has been described via the base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl isocyanates.[8]

One_Pot_Synthesis A Ethyl 2-amino-4,5-dimethyl- thiophene-3-carboxylate Product 3-Arylthieno[2,3-d]pyrimidine- 2,4(1H,3H)-dione A->Product B Aryl isocyanate B->Product Catalyst Base catalyst Catalyst->Product One-pot

Comparison of Synthetic Routes

The choice of synthetic route for a particular thieno[2,3-d]pyrimidine derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction efficiency. The following table summarizes the key features of the discussed synthetic routes.

Synthetic RouteKey IntermediatesCommon ReagentsConditionsAdvantagesDisadvantages
Gewald Reaction followed by Cyclization 2-AminothiophenesKetone/aldehyde, activated nitrile, sulfur, baseMild, often room temperatureHigh yields, readily available starting materials, versatile for thiophene substitutionRequires a subsequent cyclization step
Dimroth Rearrangement N,N-dimethylformimidamidesDMF-DMA, various aminesOften microwave-assistedHigh yields, short reaction times, good for introducing diversity at the 4-amino positionRequires a pre-formed 2-amino-3-cyanothiophene
One-Pot Multicomponent Reactions In-situ generated intermediatesMultiple simple starting materialsVaries, can be base or acid-catalyzedHigh efficiency, atom economy, operational simplicityScope can be limited to specific substitution patterns
Microwave-Assisted Synthesis Varies depending on the reactionVariesMicrowave irradiationSignificantly reduced reaction times, often higher yields, improved energy efficiencyRequires specialized microwave equipment

Experimental Data Summary

The following table presents a summary of reported yields and reaction conditions for the synthesis of various thieno[2,3-d]pyrimidine derivatives, illustrating the efficiency of different synthetic methods.

Starting Material(s)ReagentsConditionsProductYield (%)Reference
Pyranone, malononitrile, sulfurTriethylamine, EthanolRoom temperature, 5 h2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile75%[4]
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrileDMF-DMA70°C, microwave (200W), 20 minN'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide95%[4]
N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, 3-methylanilineMicrowaveN/AN-(m-Tolyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine79%[3]
N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide, 2-methoxyanilineMicrowaveN/AN-(2-Methoxyphenyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine83%[3]
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, aryl isocyanatesBase catalystN/A3-Arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dionesN/A[8]

Conclusion

A variety of efficient synthetic routes are available for the construction of the medicinally important thieno[2,3-d]pyrimidine scaffold. The Gewald reaction remains a cornerstone for the synthesis of the key 2-aminothiophene intermediates. Subsequent cyclization strategies, particularly the Dimroth rearrangement and one-pot multicomponent reactions, offer versatile and efficient pathways to a wide range of derivatives. The increasing use of microwave-assisted synthesis has further enhanced the efficiency of these methods by reducing reaction times and often improving yields. The choice of the optimal synthetic route will be dictated by the specific target molecule and the desired efficiency and scalability of the process. This guide provides a foundational understanding of the available synthetic methodologies to aid researchers in the design and synthesis of novel thieno[2,3-d]pyrimidine-based therapeutic agents.

References

Unveiling the Anti-proliferative Potential of 2,4-Dichlorothieno[2,3-d]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-proliferative effects of 2,4-Dichlorothieno[2,3-d]pyrimidine derivatives, a promising class of compounds in cancer research. By objectively comparing their performance against other alternatives and presenting supporting experimental data, this document serves as a valuable resource for advancing drug discovery efforts. The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore that has been extensively explored for the development of potent kinase inhibitors, demonstrating significant anti-cancer activities.[1][2]

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative efficacy of various thieno[2,3-d]pyrimidine derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency against different cancer types and in relation to established anti-cancer agents.

Table 1: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines

Compound/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 10b (2-(4-bromophenyl)triazole derivative)MCF-7 (Breast)19.4 ± 0.22Doxorubicin40.0 ± 3.9[3][4]
Compound 10e (2-(anthracen-9-yl)triazole derivative)MCF-7 (Breast)14.5 ± 0.30Doxorubicin40.0 ± 3.9[3][4]
Compound 10e HCT-116 (Colon)57.01 ± 0.61Doxorubicin20.5 ± 2.1[4]
Compound 10e PC-3 (Prostate)25.23 ± 0.40Doxorubicin6.8 ± 1.2[4]
Thienopyrimidine 3 MCF-7 (Breast)0.045Cisplatin-[5]
Thienopyrimidine 4 MCF-7 (Breast)0.11Cisplatin-[5]
Ester 2 MDA-MB-231 (Breast)0.16--[5]
2-ethyl derivative 4 MDA-MB-231 (Breast)0.24--[5]
Compound 9 MCF-7 (Breast)27.83Doxorubicin30.40[6]
Compound 12 MCF-7 (Breast)29.22Doxorubicin30.40[6]
Compound 13 MCF-7 (Breast)22.52Doxorubicin30.40[6]
Compound 14 MCF-7 (Breast)22.12Doxorubicin30.40[6]
Compound IV HCT-116 (Colon)2.80--[7]
Compound IV HepG2 (Liver)4.10--[7]
Compound V PC3 (Prostate)16.35--[7]
Compound V HepG2 (Liver)8.24--[7]

Table 2: Inhibition of Key Cancer-Related Kinases by Thieno[2,3-d]pyrimidine Derivatives

Compound/DerivativeTarget Kinase% Inhibition @ 10 µMIC50 (µM)Source
IIIa (3-OH on 2-phenyl ring)PI3Kβ62-[8]
IIIa PI3Kγ70-[8]
VIb (3-OH, 5-OCH3 on 2-phenyl ring)PI3Kβ72-[8]
VIb PI3Kγ84-[8]
Compound IV VEGFR-2-0.23[7]
Compound V VEGFR-2-0.073[7]

Mechanism of Action: Targeting Key Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives exert their anti-proliferative effects primarily by inhibiting protein kinases that are crucial for cancer cell growth, proliferation, and survival.[2] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[1][3][8] By blocking the ATP binding sites of these kinases, these compounds can halt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[9]

Signaling_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->RTK Thieno_Derivative->PI3K MTT_Assay_Workflow Start Start: Cancer Cell Seeding Incubation Overnight Incubation Start->Incubation Treatment Treatment with Thieno[2,3-d]pyrimidine Derivatives (48-72h) Incubation->Treatment MTT_Addition Addition of MTT Reagent Treatment->MTT_Addition Formazan Formation of Ple Formazan by Viable Cells MTT_Addition->Formazan Solubilization Solubilization with DMSO Formazan->Solubilization Absorbance Absorbance Reading (Spectrophotometer) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

References

A Comparative Guide to Thieno[2,3-d]pyrimidine-Based EGFR Inhibitors: A Docking Study Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent protein kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention. This guide provides a comparative analysis of novel thieno[2,3-d]pyrimidine derivatives, focusing on their inhibitory activity against both wild-type (WT) and the T790M mutant EGFR, supported by molecular docking studies.

Comparative Analysis of Inhibitor Performance

A recent study provides a head-to-head comparison of several thieno[2,3-d]pyrimidine-based inhibitors, revealing key structure-activity relationships. The data below summarizes the in vitro inhibitory activity (IC50) and the in silico binding affinities (docking scores) of these compounds against both EGFRWT and the clinically relevant T790M mutant, which is known to confer resistance to first-generation EGFR inhibitors.

CompoundTargetIC50 (nM)[1]Docking Score (kcal/mol)[1]
5b EGFRWT37.19-17.22
EGFRT790M204.10-16.84
Erlotinib (Reference) EGFRWTNot Reported-23.94
EGFRT790MNot ReportedNot Reported
TAK-285 (Reference) EGFRWTNot ReportedNot Reported
EGFRT790MNot Reported-22.59

Note: Lower IC50 values indicate higher inhibitory potency, and more negative docking scores suggest stronger binding affinity.

Compound 5b emerges as a potent inhibitor of both wild-type and mutant EGFR, with notable IC50 values.[1] While the reference drug Erlotinib shows a better docking score against EGFRWT, the comprehensive evaluation of compound 5b , including its biological activity, underscores its potential as a dual inhibitor.[1]

Experimental Protocols

The following section details the methodologies employed in the molecular docking studies to predict the binding interactions and affinities of the thieno[2,3-d]pyrimidine inhibitors with the EGFR kinase domain.

Molecular Docking Protocol using MOE (Molecular Operating Environment)

This protocol outlines the general steps for performing molecular docking studies, as described in the reference literature.[1]

  • Protein Preparation:

    • The three-dimensional crystal structures of EGFRWT (PDB ID: 4HJO) and EGFRT790M (PDB ID: 3W2O) are obtained from the Protein Data Bank.[1]

    • The protein structures are prepared by removing water molecules and any co-crystallized ligands.

    • Hydrogen atoms are added to the protein structure, and the protein is protonated at a physiological pH of 7.4.

    • The energy of the protein structure is minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the thieno[2,3-d]pyrimidine-based inhibitors are sketched using chemical drawing software and converted to 3D structures.

    • The ligands are subjected to energy minimization to obtain their most stable conformation.

  • Docking Simulation:

    • The prepared ligands are docked into the ATP-binding site of the prepared EGFR structures.

    • The docking process is typically performed using a validated docking algorithm within the MOE software. The co-crystallized ligands (erlotinib and TAK-285) are used as reference molecules to validate the docking protocol.[1]

    • The software generates a series of possible binding poses for each ligand within the active site.

  • Scoring and Analysis:

    • The generated poses are scored based on their binding free energy, with more negative scores indicating a more favorable interaction.

    • The binding mode of the top-ranked poses is analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the EGFR active site.

Visualizing Molecular Docking and Biological Pathways

To better understand the computational workflow and the biological context of EGFR inhibition, the following diagrams have been generated.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking & Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein (Remove water, add hydrogens) PDB->PrepProtein Ligand Ligand Structure PrepLigand Prepare Ligand (Energy Minimization) Ligand->PrepLigand Docking Molecular Docking PrepProtein->Docking PrepLigand->Docking Analysis Analyze Poses & Scores Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization

Caption: A simplified diagram of the EGFR signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2,4-Dichlorothieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary and recommended method for the disposal of 2,4-Dichlorothieno[2,3-d]pyrimidine and associated waste is high-temperature incineration at a licensed hazardous waste facility. This compound is classified as acutely toxic if swallowed and causes serious eye irritation. Adherence to stringent safety and waste management protocols is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.

This guide provides comprehensive, step-by-step procedures for the safe handling, temporary storage, and ultimate disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazard profile. The compound is designated as acutely toxic (Oral, Category 3) and causes serious eye irritation.

Personal Protective Equipment (PPE): A summary of required PPE for handling this compound is provided in the table below.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-impermeable gloves (inspected prior to use).To prevent skin contact.
Body Protection Fire/flame resistant and impervious clothing; laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.To avoid inhalation of dust or aerosols.[1]

Work Area: All manipulations of this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1] The work area should be equipped with an eyewash station and a safety shower.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuation and Isolation: Evacuate non-essential personnel from the immediate spill area. Keep people away from and upwind of the spill.[1]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup:

    • For solid spills, carefully sweep up the material, avoiding dust formation.

    • Use non-sparking tools.[1]

    • Collect the spilled material and any contaminated cleanup supplies (e.g., absorbent pads, gloves) in a designated, compatible, and properly labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: All materials used in the spill cleanup should be treated as hazardous waste and disposed of accordingly.[2]

Laboratory Waste Disposal Procedures

For routine laboratory operations, a systematic approach to waste segregation, collection, and labeling is mandatory.

Step 1: Waste Segregation

To ensure safe handling and cost-effective disposal, it is critical to segregate waste streams. Halogenated organic compounds, such as this compound, should be collected separately from non-halogenated solvent wastes.[2][3] Mixing these waste streams can increase disposal costs and create incompatible mixtures.

Step 2: Waste Collection and Storage
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting solid waste of this compound and contaminated lab supplies (e.g., gloves, weigh boats, pipette tips). The original chemical container is often the best choice for waste storage.[4]

  • Liquid Waste: For solutions containing this compound, use a separate, compatible container clearly marked for "Halogenated Organic Liquid Waste."

  • Storage Location: Store waste containers in a designated and isolated part of the laboratory, away from incompatible materials.[2] The storage area should have secondary containment to prevent spills from reaching drains.[4]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[4] Do not fill containers beyond 90% capacity to allow for expansion.

Step 3: Waste Labeling

Proper labeling is a critical compliance and safety requirement. All hazardous waste containers must be labeled as soon as waste is first added.

Labeling Requirements:

Information ElementDescription
"Hazardous Waste" The words "Hazardous Waste" must be clearly visible.[5][6]
Chemical Composition List the full chemical name of all components, including solvents and the approximate percentage of each.[7]
Hazard Identification Indicate the primary hazards (e.g., "Toxic," "Irritant"). This can be determined from the Safety Data Sheet.[7]
Accumulation Start Date The date when the first waste was added to the container.[8]
Generator Information Name of the principal investigator, laboratory location (building and room number), and a contact phone number.[7]

Ultimate Disposal Method: High-Temperature Incineration

The definitive and environmentally responsible method for the disposal of this compound is controlled high-temperature incineration. This process is performed at a licensed hazardous waste treatment and disposal facility.

Incineration Parameters for Chlorinated Organic Waste:

ParameterValueRationale
Combustion Temperature 850°C - 1200°CEnsures complete thermal destruction of the organic molecule.
Minimum Temperature 1100°CRequired for waste containing more than 1% halogenated organic substances to ensure complete destruction.
Residence Time > 2 secondsProvides sufficient time for the complete combustion of gases.
Flue Gas Treatment Flue gas scrubbingNecessary to neutralize and remove acidic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO2) formed during combustion.[1]

Note: Chemical neutralization in the laboratory is not recommended for this compound due to the lack of validated protocols and the potential for hazardous reactions. The most prudent course of action is to arrange for collection by your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generation (Solid or Liquid containing This compound) segregate Segregate Waste Stream (Halogenated vs. Non-Halogenated) start->segregate collect Collect in Compatible, Closed Container segregate->collect label Label Container Immediately - 'Hazardous Waste' - Full Chemical Names & % - Hazard Information - Accumulation Start Date - Generator Info collect->label store Store in Designated Area with Secondary Containment label->store request Request Waste Pickup (via EHS or Licensed Contractor) store->request transport Professional Transport to Disposal Facility request->transport incinerate High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,4-Dichlorothieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,4-Dichlorothieno[2,3-d]pyrimidine (CAS Number: 18740-39-1). Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring stringent safety measures. The following table summarizes the required personal protective equipment.

Protection Type Required Equipment Specifications and Rationale
Eye Protection Safety GogglesMust conform to EN166 (EU) or NIOSH (US) standards. Required to protect against dust particles and splashes.[1]
Hand Protection Chemical-resistant glovesNeoprene or nitrile rubber gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the compound.
Body Protection Laboratory CoatA full-sleeved lab coat is mandatory to prevent skin contact.
Respiratory Protection N95 Respirator or equivalentUse in a well-ventilated area or under a chemical fume hood. A respirator is necessary to prevent inhalation of the powdered compound, which can cause respiratory irritation.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.

Handling Protocol:

  • Preparation: Work should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Personal Protective Equipment (PPE): Before handling the compound, ensure all required PPE is worn correctly.

  • Weighing and Transfer: Handle as a solid to minimize dust generation. Use appropriate tools for weighing and transferring the compound.

  • Spill Management: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Storage Conditions:

Parameter Requirement
Temperature Room Temperature
Atmosphere Store in a dry, well-ventilated place.[1]
Container Keep container tightly sealed.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous.

Waste Type Disposal Procedure
Solid Waste Collect in a sealed, labeled, and leak-proof container. Dispose of through a licensed professional waste disposal service.
Contaminated Labware Rinse with an appropriate solvent (e.g., acetone) in a designated container. The rinsate should be collected as hazardous waste.
Empty Containers Triple rinse with an appropriate solvent. The rinsate must be collected as hazardous waste. Puncture the container to prevent reuse.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound. This should be adapted and optimized based on specific laboratory conditions and desired scale.

Materials:

  • Thieno[2,3-d]pyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA)

  • tert-Butanol (t-BuOH)

  • Substituted amines (for derivatization)

Procedure:

  • To a solution of this compound in tert-Butanol, add N,N-Diisopropylethylamine at room temperature.[3]

  • To this stirred solution, add the desired substituted amine.[3]

  • The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves extraction and purification steps.

Workflow for Safe Handling of this compound

prep Preparation - Designate work area (fume hood) - Gather all necessary materials ppe Don PPE - Safety Goggles - Chemical-resistant gloves - Lab coat - N95 Respirator prep->ppe handling Handling - Weigh and transfer compound carefully - Avoid dust generation ppe->handling experiment Experimental Procedure - Follow established synthesis protocol handling->experiment storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly sealed handling->storage cleanup Post-Experiment Cleanup - Decontaminate work surfaces - Clean glassware experiment->cleanup disposal Waste Disposal - Segregate hazardous waste - Dispose of in labeled, sealed containers cleanup->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorothieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorothieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.